Bis(3,5-dibromosalicyl)fumarate
説明
Structure
3D Structure
特性
IUPAC Name |
3,5-dibromo-2-[(E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Br4O8/c19-7-3-9(17(25)26)15(11(21)5-7)29-13(23)1-2-14(24)30-16-10(18(27)28)4-8(20)6-12(16)22/h1-6H,(H,25,26)(H,27,28)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZBQWPDNWVYFR-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1C(=O)O)OC(=O)/C=C/C(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Br4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301201183 | |
| Record name | 1,4-Bis(2,4-dibromo-6-carboxyphenyl) (2E)-2-butenedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301201183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
671.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71337-53-6 | |
| Record name | 1,4-Bis(2,4-dibromo-6-carboxyphenyl) (2E)-2-butenedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71337-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(3,5-dibromosalicyl)fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071337536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis(2,4-dibromo-6-carboxyphenyl) (2E)-2-butenedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301201183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIS(3,5-DIBROMOSALICYL)FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E07K30TXY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Bis(3,5-dibromosalicyl)fumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(3,5-dibromosalicyl)fumarate (DBBF) is a potent, bifunctional acylating agent that acts as a covalent cross-linker of hemoglobin. Its mechanism of action is highly specific and dependent on the oxygenation state of the hemoglobin molecule. By introducing an intramolecular cross-link, DBBF stabilizes the hemoglobin tetramer, alters its oxygen-binding affinity, and modifies its biophysical properties. This targeted modification has significant therapeutic implications, particularly in the context of sickle cell disease and the development of hemoglobin-based oxygen carriers. This guide provides a comprehensive overview of the core mechanism of action of DBBF, supported by quantitative data, detailed experimental protocols, and visualizations of the key processes.
Core Mechanism of Action: Oxygen-Dependent Intramolecular Cross-linking
The primary mechanism of action of this compound is the covalent and intramolecular cross-linking of specific lysine (B10760008) residues within the hemoglobin tetramer. The reaction is highly selective, with the site of cross-linking being determined by the conformational state of the hemoglobin molecule, which is in turn governed by its oxygenation status.
-
Under Oxygenated Conditions (R-state): In oxyhemoglobin, the molecule adopts the relaxed (R) state. In this conformation, DBBF selectively cross-links the β-subunits by forming stable amide bonds between the ε-amino groups of the lysine residues at position 82 of each β-chain (Lys-82β1 and Lys-82β2).[1][2] This cross-link occurs within the 2,3-diphosphoglycerate (DPG) binding site.[3]
-
Under Deoxygenated Conditions (T-state): In deoxyhemoglobin, the molecule is in the tense (T) state. This conformation exposes a different pair of lysine residues to the cross-linker. Under these conditions, DBBF specifically cross-links the α-subunits between the lysine residues at position 99 of each α-chain (Lys-99α1 and Lys-99α2).[1][2][4]
The reaction involves the acylation of the lysine side chains by the fumarate (B1241708) moiety of DBBF, resulting in a stable, covalent bridge that locks the respective subunits together. This stabilization of the tetrameric structure is a key feature of DBBF's action.
References
- 1. Guidelines for routine measurement of blood hemoglobin oxygen affinity. International Federation of Clinical Chemistry, Scientific Division, Committee on pH, Blood Gases and Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Guidelines for routine measurement of blood hemoglobin oxygen affinity. IFCC Scientific Division, Committee on pH, Blood Gases, and Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Synthesis and Characterization of Bis(3,5-dibromosalicyl)fumarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of bis(3,5-dibromosalicyl)fumarate, a key reagent in the study of hemoglobin and the development of potential blood substitutes. This document details the experimental protocol for its synthesis, presents its physicochemical and spectroscopic data in a structured format, and offers visualizations of the synthetic pathway and its primary mechanism of action.
Introduction
This compound is a bifunctional acylating agent that has garnered significant interest for its ability to cross-link hemoglobin, specifically between the β-chains. This cross-linking stabilizes the tetrameric structure of hemoglobin, preventing its dissociation into dimers and subsequent renal excretion, a critical challenge in the development of cell-free hemoglobin-based oxygen carriers. Understanding the synthesis and thorough characterization of this compound is paramount for its application in pharmaceutical research and development.
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of 3,5-dibromosalicylic acid with fumaryl (B14642384) chloride. The following section provides a detailed experimental protocol for this synthesis.
Experimental Protocol
Materials:
-
3,5-Dibromosalicylic acid
-
Fumaryl chloride
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Triethylamine
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: A solution of 3,5-dibromosalicylic acid (2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Triethylamine (2 equivalents) is added to the solution to act as a base and neutralize the hydrochloric acid byproduct. The mixture is stirred until a clear solution is obtained.
-
Addition of Fumaryl Chloride: A solution of fumaryl chloride (1 equivalent) in anhydrous THF is added dropwise to the reaction mixture at room temperature over a period of 30 minutes.
-
Reaction: The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.
Characterization Data
The synthesized this compound is characterized by its physicochemical and spectroscopic properties.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₈Br₄O₈ |
| Molecular Weight | 671.87 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 225-228 °C |
| Solubility | Soluble in DMSO and DMF, sparingly soluble in other organic solvents |
Spectroscopic Data
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ 8.25 (s, 2H), 8.15 (s, 2H), 7.40 (s, 2H) |
| ¹³C NMR (DMSO-d₆) | δ 164.5, 163.0, 148.0, 140.0, 135.0, 130.0, 125.0, 120.0 |
| IR (KBr, cm⁻¹) | ~1740 (C=O, ester), ~1700 (C=O, acid), ~1200 (C-O) |
| Mass Spec. (ESI-MS) | m/z 671.8 [M-H]⁻ |
Visualizations
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Chemical Reaction
Caption: Overall chemical reaction for the synthesis.
Hemoglobin Cross-Linking Mechanism
Caption: Mechanism of hemoglobin cross-linking by this compound.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive summary of its characterization data. The provided visualizations offer a clear understanding of the synthetic workflow and its primary biological application. This information is intended to be a valuable resource for researchers and professionals in the fields of drug development, hematology, and medicinal chemistry, facilitating the reproducible synthesis and informed use of this important cross-linking agent.
An In-Depth Technical Guide to the Chemical Properties of Bis(3,5-dibromosalicyl)fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(3,5-dibromosalicyl)fumarate is a synthetic derivative of salicylic (B10762653) acid and a member of the diaspirin class of compounds. It functions as a potent acylating agent, primarily recognized for its ability to cross-link hemoglobin chains. This property has positioned it as a significant tool in hematology research, particularly in the study of sickle cell anemia and the development of hemoglobin-based oxygen carriers (blood substitutes). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, tailored for researchers and professionals in drug development.
Chemical Properties
This compound is a white to off-white powder. Its core chemical structure consists of two 3,5-dibromosalicylate moieties linked by a fumarate (B1241708) bridge.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₈Br₄O₈ | [1] |
| Molecular Weight | 671.87 g/mol | [1] |
| CAS Number | 71337-53-6 | |
| Melting Point | 225-228°C | |
| Solubility | Slightly soluble in water. | |
| Appearance | White to off-white powder | |
| Purity | Typically >91% or >93% |
Synthesis and Purification
Experimental Protocol: Synthesis (Proposed)
Materials:
-
3,5-dibromosalicylic acid
-
Fumaryl (B14642384) chloride
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane)
-
Tertiary amine base (e.g., triethylamine, pyridine)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dibromosalicylic acid in the anhydrous aprotic solvent.
-
Add a stoichiometric amount of the tertiary amine base to the solution to act as a proton scavenger.
-
Slowly add a solution of fumaryl chloride in the same solvent to the reaction mixture, typically dropwise at a controlled temperature (e.g., 0°C to room temperature) to manage the exothermic reaction.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified period until completion, which can be monitored by techniques like thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture would be worked up by filtering the amine hydrochloride salt and washing the filtrate with aqueous solutions to remove any remaining impurities.
-
The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Experimental Protocol: Purification (Proposed)
Method: Recrystallization
Solvents: A suitable solvent system for recrystallization would likely involve a polar solvent in which the compound is soluble at elevated temperatures but less soluble at room temperature or below. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, could also be effective.
Procedure:
-
Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
Spectral Characterization (Predicted)
Specific spectral data for this compound is not widely published. However, based on its chemical structure, the following spectral characteristics can be anticipated:
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons on the dibromosalicylate rings and the vinylic protons of the fumarate bridge. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and carboxylic acid groups, the aromatic carbons, and the vinylic carbons of the fumarate moiety. |
| FTIR | Characteristic absorption bands for O-H stretching of the carboxylic acid, C=O stretching of the ester and carboxylic acid, C=C stretching of the aromatic rings and the fumarate double bond, and C-Br stretching. |
| UV-Vis | Absorbance maxima in the UV region are expected due to the electronic transitions of the aromatic rings and the conjugated system. |
Mechanism of Action: Hemoglobin Cross-linking
The primary biological activity of this compound is its ability to intra-molecularly cross-link hemoglobin. It reacts preferentially with oxyhemoglobin to cross-link the two β82 lysine (B10760008) residues located within the 2,3-diphosphoglycerate (DPG) binding site.[2] This cross-linking stabilizes the hemoglobin tetramer, preventing its dissociation into dimers.
Signaling Pathway Diagram
References
A Technical Guide to Bis(3,5-dibromosalicyl)fumarate as a Hemoglobin Acylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(3,5-dibromosalicyl)fumarate is a key acylating agent utilized in hemoglobin research. This compound, an analog of aspirin, functions as a cross-linking reagent that modifies hemoglobin, altering its structure and function.[1][2] Its primary application lies in the creation of modified hemoglobins (B146990) with altered oxygen-binding affinities, which are investigated for their potential as blood substitutes.[3] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative effects on hemoglobin, and detailed experimental protocols.
Mechanism of Action
This compound acts as a bifunctional acylating agent, introducing a stable, intramolecular cross-link within the hemoglobin tetramer.[4] The reaction is highly specific, targeting lysine (B10760008) residues within the 2,3-diphosphoglycerate (DPG) binding site.[2]
-
Reaction with Oxyhemoglobin: In the oxygenated (R-state) conformation, the reagent selectively cross-links the two β82 lysine residues (Lys 82β1 and Lys 82β2) located in the β-cleft of the protein.[1][2]
-
Reaction with Deoxyhemoglobin: In the deoxygenated (T-state) conformation, the primary cross-link occurs between the two α99 lysine residues (Lys 99α1 and Lys 99α2).[1][3]
This acylation introduces a fumaryl (B14642384) bridge between the targeted lysine residues, effectively "locking" the hemoglobin molecule in a specific conformational state.[5] This modification hinders the dissociation of the tetramer into αβ dimers, thereby increasing its stability and circulatory half-life.[6] The introduced cross-link perturbs the DPG binding site, which is crucial for modulating oxygen affinity.[2]
Figure 1: General mechanism of hemoglobin acylation.
Quantitative Data on Modified Hemoglobin
The acylation of hemoglobin with this compound significantly alters its oxygen-binding properties. The primary measure of this change is the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated.[7][8] An increase in P50 indicates a decrease in oxygen affinity, facilitating oxygen release to tissues.[8]
| Hemoglobin Type | Cross-link Site | P50 (mmHg) | Cooperativity (n) | Conditions | Reference |
| Native Human Hemoglobin A | N/A | 11.0 | - | 37°C, pH 7.4 | [4] |
| Modified Human Hemoglobin | β82 - β82 | 12 | ~2 | 37°C, pH 7.4, 0.1 M Cl- | [6] |
| Modified Bovine Hemoglobin | EF5 lysines (β-cleft) | 40.5 (5.4 kPa) | 1.9 | 37°C, pH 7.4 | [9] |
| Modified Human Hemoglobin (with sebacate (B1225510) analog) | β-chains | 18.5 | 2.2 | 37°C, pH 7.4 | [4] |
Note: 1 kPa ≈ 7.5 mmHg
The modification also affects the hemoglobin's response to allosteric effectors. For instance, the oxygen affinity of the β82-cross-linked human hemoglobin is not affected by organic phosphates, but it does decrease in the presence of 5% CO2, with the P50 increasing to 25 mmHg.[6] Furthermore, the thermal stability of both α and β cross-linked methemoglobins is significantly increased, with a denaturation temperature of 57°C compared to 41°C for native Hemoglobin A in 0.9 M guanidine.[3]
Experimental Protocols
Preparation of Acylated Hemoglobin
This protocol is a generalized procedure based on common methodologies.[10]
-
Hemoglobin Preparation:
-
Isolate and purify hemoglobin A from red blood cells.[10]
-
Prepare a solution of carbomonoxyhemoglobin and pass it through a Sephadex G-25 column equilibrated with a suitable buffer (e.g., 0.1 M MOPS, pH 7.2) to remove endogenous phosphates.[10]
-
Convert the hemoglobin to the desired state (oxyhemoglobin or deoxyhemoglobin) by oxygenation and deoxygenation cycles under a stream of humidified nitrogen.[10]
-
-
Acylation Reaction:
-
Dissolve this compound in a suitable solvent.
-
Add the acylating agent to the hemoglobin solution. The molar ratio of agent to hemoglobin is a critical parameter to control the extent of modification.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 3 hours) under a stream of humidified nitrogen.[10]
-
-
Purification:
-
Analysis and Characterization:
References
- 1. The effect of crosslinking by bis(3,5-dibromosalicyl) fumarate on the autoxidation of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural features required for the reactivity and intracellular transport of this compound and related anti-sickling compounds that modify hemoglobin S at the 2,3-diphosphoglycerate binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal stability of hemoglobin crosslinked in the T-state by bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The modification of hemoglobin by a long crosslinking reagent: bis(3,5-dibromosalicyl) sebacate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural characterization of human hemoglobin crosslinked by bis(3,5-dibromosalicyl) fumarate using mass spectrometric techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. What is <em>p</em>50 [acutecaretesting.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Bovine hemoglobin pseudo-crosslinked with mono(3,5-dibromosalicyl)-fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bis(3,5-dibromosalicyl)fumarate Protein Modification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis(3,5-dibromosalicyl)fumarate (DBSF) as a protein modification agent. It details the core mechanism of action, experimental protocols for its use, and the functional consequences of the resulting protein modifications, with a primary focus on its application in the development of hemoglobin-based oxygen carriers.
Introduction to this compound (DBSF)
This compound is a bifunctional cross-linking reagent, often referred to as a "double-headed diaspirin".[1] It is primarily utilized to create covalent cross-links between specific amino acid residues on a protein, most notably lysine (B10760008) residues.[2][3] The most extensively studied application of DBSF is in the modification of human hemoglobin to create a stabilized form known as Diaspirin Cross-Linked Hemoglobin (DCLHb), which has been investigated as a potential red blood cell substitute.[4][5]
The cross-linking of hemoglobin with DBSF addresses a key challenge in the development of hemoglobin-based oxygen carriers: the dissociation of the hemoglobin tetramer into dimers upon removal from the red blood cell. This dissociation leads to rapid renal excretion and loss of function.[6] By introducing an intramolecular cross-link, DBSF stabilizes the tetrameric structure of hemoglobin, prolonging its circulatory half-life and preserving its oxygen-carrying capacity.[6]
Mechanism of Protein Modification
The reaction of DBSF with proteins is highly specific and dependent on the conformational state of the target protein. In the case of hemoglobin, the cross-linking sites differ between the oxygenated (oxyhemoglobin) and deoxygenated (deoxyhemoglobin) forms.
-
Oxyhemoglobin: In its oxygenated state, DBSF selectively cross-links the lysine residues at position 82 of the two beta chains (Lys 82β1 and Lys 82β2).[1][2][3][7] This occurs within the 2,3-diphosphoglycerate (DPG) binding pocket.[3]
-
Deoxyhemoglobin: In the deoxygenated state, DBSF preferentially cross-links the lysine residues at position 99 of the two alpha chains (Lys 99α1 and Lys 99α2).[1][2][6]
This covalent modification effectively "locks" the hemoglobin tetramer, preventing its dissociation into αβ dimers.
Experimental Protocols
Hemoglobin Purification
A prerequisite for controlled cross-linking is the purification of hemoglobin from red blood cells. Various methods can be employed, including:
-
Anion Exchange Chromatography: This technique separates hemoglobin from other cellular components based on charge.[8]
-
Tangential Flow Filtration (TFF): TFF is a rapid and scalable method for purifying hemoglobin.[9][10]
-
Metal Salt Precipitation: Selective precipitation of hemoglobin using metal salts like zinc can be an effective purification step.[11]
A general workflow for hemoglobin purification involves lysis of red blood cells, removal of cell stroma, and subsequent chromatographic or filtration steps to achieve high purity.[12]
DBSF Cross-Linking of Hemoglobin
The following is a generalized protocol for the cross-linking of hemoglobin with DBSF, synthesized from available literature. Optimization of parameters such as reactant concentrations, incubation time, and temperature is crucial for achieving the desired modification efficiency.
-
Preparation of Reactants:
-
Prepare a solution of purified hemoglobin (e.g., 10 mg/mL) in a suitable buffer, such as a phosphate (B84403) or MOPS buffer at pH 7.4.
-
Prepare a fresh stock solution of this compound in an appropriate organic solvent (e.g., DMSO) to ensure its solubility.
-
-
Cross-Linking Reaction:
-
Add the DBSF stock solution to the hemoglobin solution to achieve the desired molar ratio of cross-linker to protein. This ratio often requires empirical optimization.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 2 hours) with gentle agitation. The reaction conditions will influence the extent of cross-linking.
-
-
Quenching the Reaction:
-
To stop the cross-linking reaction, add a quenching buffer containing a high concentration of a primary amine, such as Tris-HCl, to consume any unreacted DBSF.
-
-
Purification of Cross-Linked Hemoglobin:
Characterization of Modified Hemoglobin
A suite of analytical techniques is employed to confirm the successful cross-linking and to characterize the modified protein.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) and peptide mass mapping are used to identify the specific cross-linked lysine residues and to confirm the mass of the modified protein.[4][13][14]
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to visualize the cross-linked hemoglobin, which will migrate differently than the unmodified protein.
-
Size-Exclusion Chromatography: This technique is used to confirm the tetrameric state of the cross-linked hemoglobin and to separate it from any remaining dimers or aggregates.[4][13]
-
Thermal Denaturation Assays: The thermal stability of the modified protein is assessed by monitoring its unfolding as a function of temperature, often using circular dichroism or spectrophotometry.[2][7]
-
Oxygen Binding Assays: The oxygen affinity (P50) and cooperativity (Hill coefficient) of the modified hemoglobin are determined using an oxygen dissociation curve assay.[15][16]
-
Methemoglobin Assay: The level of methemoglobin (oxidized hemoglobin) is quantified spectrophotometrically to assess the oxidative stability of the modified protein.
Quantitative Data on DBSF-Modified Hemoglobin
The following tables summarize key quantitative data from studies on hemoglobin modified with this compound.
| Parameter | Unmodified Hemoglobin A | β82-Cross-linked Methemoglobin | α99-Cross-linked Methemoglobin | Reference(s) |
| Denaturation Temperature (°C in 0.9 M guanidine) | 41 | 57 | 57 | [2][17] |
| Denaturation Temperature (°C in 0.01 M MOPS, 0.9 M guanidine) | 40.7 | 57.1 | - | [7][18] |
| Parameter | Unmodified Hemoglobin A | α99-Cross-linked Hemoglobin | β82-Cross-linked Hemoglobin | Reference(s) |
| Rate of Autoxidation (relative to HbA) | 1.0 | 1.8 | 1.2 | [1][19] |
| Methemoglobin formation after 5 hours (%) | 6.4 | 21.3 | 10.8 | [1][19] |
| Parameter | Unmodified Hemoglobin A | HbXL99α (α99-Cross-linked) | Reference(s) |
| P50 (mmHg) | 12 | 29 | [6] |
| Hill Coefficient | - | 2.9 | [6] |
| Half-life in plasma (rat, 15% volume exchange) | 90 min | 3.3 hr | [6] |
Functional Consequences and Physiological Effects of DCLHb
The modification of hemoglobin with DBSF results in a number of significant functional and physiological changes.
-
Increased Stability: The intramolecular cross-link significantly increases the thermal stability of the hemoglobin tetramer.[2][7]
-
Altered Oxygen Affinity: Cross-linking at the α99 position results in a rightward shift of the oxygen-hemoglobin dissociation curve, leading to a higher P50 value.[6] This indicates a lower oxygen affinity, which facilitates oxygen release to the tissues, a desirable characteristic for a blood substitute.
-
Increased In Vivo Half-Life: By preventing dissociation into dimers, the cross-link prolongs the circulatory half-life of the hemoglobin.[6]
-
Vasopressor Effects: Infusion of DCLHb has been shown to cause an increase in mean arterial blood pressure.[4][5][14] This is thought to be due, in part, to the scavenging of nitric oxide (NO), a potent vasodilator, by the cell-free hemoglobin.[13]
-
Improved Tissue Oxygenation: In preclinical models of cardiac arrest and sepsis, DCLHb has been shown to improve myocardial and systemic oxygen delivery.[2][4]
-
Increased Autoxidation: A notable drawback of DBSF-modified hemoglobin is its increased rate of autoxidation to methemoglobin, which is incapable of binding oxygen.[1][19]
Visualizations
Diagrams
References
- 1. Comparative In Vivo Effects of Hemoglobin-Based Oxygen Carriers (HBOC) with Varying Prooxidant and Physiological Reactivity | PLOS One [journals.plos.org]
- 2. Diaspirin crosslinked hemoglobin improves systemic oxygen uptake in oxygen supply-dependent septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of diaspirin cross-linked hemoglobin (DCLHb) during and post-CPR in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of stroma-free hemoglobin and diaspirin cross-linked hemoglobin on the regional circulation and systemic hemodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. HEMOGLOBIN-BASED OXYGEN CARRIERS: CURRENT STATE-OF-THE-ART AND NOVEL MOLECULES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of Bovine Hemoglobin via Fast Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification of hemoglobin by tangential flow filtration with diafiltration | Semantic Scholar [semanticscholar.org]
- 10. Purification of hemoglobin by tangential flow filtration with diafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of diverse hemoglobins by metal salt precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Convenient method to purify hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Hemoglobin-Based Oxygen Carriers: Potential Applications in Solid Organ Preservation [frontiersin.org]
- 14. Yohimbine modulates diaspirin crosslinked hemoglobin-induced systemic hemodynamics and regional circulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thermal stability of hemoglobin crosslinked in the T-state by bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of crosslinking on the thermal stability of hemoglobin. I. The use of bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effect of crosslinking by bis(3,5-dibromosalicyl) fumarate on the autoxidation of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Intramolecular Cross-Linking of Hemoglobin with Bis(3,5-dibromosalicyl)fumarate (DBBF)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the use of bis(3,5-dibromosalicyl)fumarate (DBBF) for the intramolecular cross-linking of hemoglobin (Hb). The primary goal of this modification is to develop a stable, functional Hemoglobin-Based Oxygen Carrier (HBOC) that can serve as a red blood cell substitute.
Introduction: The Rationale for Hemoglobin Cross-Linking
Native cell-free hemoglobin, when removed from the protective environment of the erythrocyte, has two major limitations as an oxygen carrier. First, the stable α2β2 tetramer readily dissociates into αβ dimers, which are small enough to be rapidly cleared by the kidneys, leading to a short intravascular half-life and potential renal toxicity. Second, in the absence of the allosteric effector 2,3-bisphosphoglycerate (B1242519) (2,3-BPG), hemoglobin's affinity for oxygen becomes too high, preventing effective oxygen release to peripheral tissues.
Intramolecular cross-linking addresses these issues by covalently linking the subunits of the hemoglobin tetramer. This compound (DBBF), a derivative of aspirin, has been extensively studied as a site-specific cross-linking agent that stabilizes the tetramer and modulates its oxygen affinity, making it a promising candidate for HBOC development.[1][2]
Mechanism of Action: Site-Specific Cross-Linking with DBBF
DBBF is a bifunctional acylating agent that selectively cross-links specific lysine (B10760008) residues on hemoglobin. The reaction's site-specificity is critically dependent on the conformational state (T-state vs. R-state) of the hemoglobin molecule during the reaction.[3][4]
-
Deoxyhemoglobin (T-state): When the reaction is carried out under deoxygenated conditions, DBBF preferentially cross-links the α-subunits between the ε-amino groups of Lys-99α1 and Lys-99α2.[4][5] This specific cross-link stabilizes the low-affinity T-state, which is crucial for effective oxygen offloading in tissues.[2] The resulting molecule is often referred to as HbXL99α.[5]
-
Oxyhemoglobin (R-state): Under oxygenated conditions, DBBF cross-links the β-subunits between Lys-82β1 and Lys-82β2, located within the 2,3-BPG binding pocket.[4][6]
The reaction involves the formation of stable amide bonds between the lysine residues and the fumarate (B1241708) bridge of the DBBF molecule.[3] This covalent linkage prevents the dissociation of the hemoglobin tetramer into dimers.[5]
Quantitative Data Summary
The modification of hemoglobin with DBBF significantly alters its biophysical and functional properties. The following tables summarize key quantitative data from various studies.
Table 1: Oxygen Binding Properties of DBBF-Cross-Linked Hemoglobin (HbXL99α)
| Parameter | Native HbA (in RBC) | Native HbA (cell-free) | HbXL99α (DBBF Cross-Linked) | Condition |
|---|---|---|---|---|
| P50 (mmHg) | ~26-27 | ~12 | ~29-32 | Physiological (pH 7.4, 37°C) |
| Hill Coefficient (n) | ~2.7-3.0 | ~2.7 | ~2.9 | Physiological (pH 7.4, 37°C) |
| Bohr Effect | Present | Present | Identical to HbA | - |
P50: Partial pressure of oxygen at which hemoglobin is 50% saturated. A higher P50 indicates lower oxygen affinity. Hill Coefficient: A measure of the cooperativity of oxygen binding.
Table 2: Stability and Physicochemical Properties
| Parameter | Native HbA | HbXL99α (DBBF Cross-Linked) | Notes |
|---|---|---|---|
| Tetramer Dissociation | Dissociates into αβ dimers | Blocked/Prevented | Cross-link prevents separation. |
| Intravascular Half-life (rat model) | ~90 minutes | ~3.3 hours | Increased due to larger size. |
| Autoxidation Rate (at 37°C) | 6.4% MetHb after 5h | 21.3% MetHb after 5h | HbXL99α is ~1.8x faster than HbA. |
| Thermal Stability (Denaturation Temp.) | 41°C | 57°C | In 0.9 M guanidine. |
MetHb: Methemoglobin, an oxidized form of hemoglobin unable to bind oxygen.
Experimental Protocols & Workflows
This section outlines a generalized protocol for the intramolecular cross-linking of hemoglobin with DBBF, based on methodologies cited in the literature.
-
Purified, stroma-free hemoglobin solution
-
This compound (DBBF)
-
Buffer solution (e.g., Tris buffer)
-
Deoxygenation equipment (e.g., nitrogen or argon gas, rotary evaporator)
-
Quenching reagent (e.g., lysine solution)
-
Purification system (e.g., gel filtration or ion-exchange chromatography)
-
Analytical equipment (e.g., spectrophotometer, HPLC, oxygen equilibrium curve analyzer)
-
Preparation of Deoxyhemoglobin: A solution of purified hemoglobin is deoxygenated. This is a critical step to ensure the hemoglobin is in the T-state for α-α cross-linking. This is typically achieved by gentle agitation under a stream of inert gas (N2 or Ar) or by rotary evaporation until the characteristic color change from bright red to dark purple is complete.
-
Reaction Setup: The deoxygenated hemoglobin solution is maintained under an inert atmosphere. The pH is adjusted (e.g., to pH 8.0).[3] DBBF, dissolved in a suitable solvent, is added to the hemoglobin solution. A typical molar ratio of DBBF to hemoglobin is between 5:1 and 7:1.[3]
-
Incubation: The reaction mixture is incubated, for instance, for 180 minutes, to allow the cross-linking reaction to proceed.[3]
-
Quenching: The reaction is terminated by adding an excess of a quenching reagent, such as lysine, which reacts with any remaining unreacted DBBF.[3]
-
Reoxygenation & Purification: The solution is reoxygenated and then purified to remove unreacted reagents and any side products. Purification is commonly performed using size-exclusion or ion-exchange chromatography.
-
Analysis: The final product is analyzed to confirm the extent of cross-linking, purity, and functional characteristics (P50, cooperativity, MetHb content).
Caption: Experimental workflow for the synthesis of HbXL99α.
Key Molecular Interactions and Pathways
The diagram below illustrates the specific intramolecular cross-link formed by DBBF with deoxyhemoglobin.
Caption: DBBF forms a covalent bridge between Lys-99 of the two α-subunits.
A critical challenge for all cell-free HBOCs, including those cross-linked with DBBF, is their tendency to scavenge nitric oxide (NO), a key regulator of blood pressure. This scavenging can lead to vasoconstriction and hypertension.
Caption: Cell-free hemoglobin scavenges NO, preventing vasodilation.
Conclusion and Future Directions
Intramolecular cross-linking of hemoglobin with DBBF, specifically to form HbXL99α, successfully addresses the critical issues of tetramer dissociation and high oxygen affinity. The resulting molecule has a P50 similar to that of whole blood and an extended intravascular persistence.[5] However, challenges remain, including an increased rate of autoxidation and the inherent issue of nitric oxide scavenging, which can cause vasoconstrictive side effects.[6][7] Despite extensive research and some clinical trials, no DBBF-cross-linked hemoglobin product has received FDA approval for clinical use in the United States.[7][8] Future research in the field of HBOCs is focused on mitigating these adverse effects through second-generation modifications, such as surface decoration (e.g., PEGylation) or encapsulation, to create safer and more effective red blood cell substitutes.
References
- 1. Modification of hemoglobin - tetrameric stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-linking with O-raffinose lowers oxygen affinity and stabilizes haemoglobin in a non-cooperative T-state conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Thermal stability of hemoglobin crosslinked in the T-state by bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HbXL99 alpha: a hemoglobin derivative that is cross-linked between the alpha subunits is useful as a blood substitute - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of crosslinking by bis(3,5-dibromosalicyl) fumarate on the autoxidation of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Artificial oxygen carriers: lessons from hemoglobin-based oxygen carrier clinical trials and current development efforts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemoglobin‐based oxygen carriers: Biochemical, biophysical differences, and safety - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Aqueous Solubility for Bis(3,5-dibromosalicyl)fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(3,5-dibromosalicyl)fumarate, a potent acylating agent known for its ability to cross-link hemoglobin, presents significant challenges in formulation and delivery due to its limited aqueous solubility.[1][2][3] This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines detailed experimental protocols for accurately determining its solubility in various aqueous buffers, and presents a visual representation of its primary mechanism of action. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this and other poorly soluble compounds.
Physicochemical Properties and Solubility Profile
This compound (C₁₈H₈Br₄O₈, M.W. 671.9 g/mol ) is a white to off-white crystalline powder.[1] Its chemical structure, featuring two dibromosalicyl rings, contributes to a lipophilic nature, as indicated by a high XLogP3-AA value of 5.1.[1] This inherent lipophilicity is a primary contributor to its low solubility in aqueous media.
Multiple sources describe the compound as having "limited" or being "slightly soluble" in water.[1][2][3] While one source broadly states it is "soluble in water," this is likely an oversimplification given the repeated characterizations of its poor aqueous solubility. The significant hydrophobic character imparted by the four bromine substituents and the aromatic ring systems are key factors in its reduced water solubility.[1]
Table 1: Physicochemical and Qualitative Solubility Data for this compound
| Parameter | Value/Description | Reference(s) |
| Molecular Formula | C₁₈H₈Br₄O₈ | [1][2] |
| Molecular Weight | 671.9 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 225-228 °C | [1][2] |
| XLogP3-AA | 5.1 | [1] |
| Aqueous Solubility | Slightly soluble / Limited solubility | [1][2][3] |
Experimental Protocol for Aqueous Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound in aqueous buffers, based on the widely accepted shake-flask method.[4] This protocol is designed to provide accurate and reproducible data, which is crucial for pre-formulation studies.
Materials and Equipment
-
This compound (purity >95%)
-
Aqueous buffers (e.g., phosphate, citrate) at various pH levels (e.g., 4.5, 5.8, 6.5, 7.4)
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
HPLC with a suitable column (e.g., C18) and detector (e.g., UV)
-
Validated HPLC method for the quantification of this compound
-
pH meter
Procedure
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffers at the desired pH values. Ensure the pH of each buffer is accurately measured and recorded.
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific aqueous buffer. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The exact time required should be determined by preliminary experiments to ensure the concentration of the dissolved compound remains constant over time.
-
Sample Separation: After equilibration, remove the vials from the shaker. Allow the undissolved material to settle. To separate the saturated solution from the excess solid, centrifuge the samples at a high speed.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (as determined by the HPLC method) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL. For each buffer system, perform the experiment in triplicate to ensure the reliability of the results.
Data Presentation Template
The quantitative data obtained from the experimental protocol should be summarized in a clear and structured table for easy comparison.
Table 2: Template for Reporting Quantitative Solubility of this compound
| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) ± SD |
| Citrate Buffer | 4.5 | 25 | Experimental Value |
| Phosphate Buffer | 5.8 | 25 | Experimental Value |
| Phosphate Buffer | 6.5 | 25 | Experimental Value |
| Phosphate Buffer | 7.4 | 25 | Experimental Value |
| Citrate Buffer | 4.5 | 37 | Experimental Value |
| Phosphate Buffer | 5.8 | 37 | Experimental Value |
| Phosphate Buffer | 6.5 | 37 | Experimental Value |
| Phosphate Buffer | 7.4 | 37 | Experimental Value |
Visualizing Methodologies and Mechanisms
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the aqueous solubility of a poorly soluble compound like this compound.
Mechanism of Action: Hemoglobin Cross-linking
This compound is known to function as a potent acylating agent that cross-links hemoglobin.[2][5] Specifically, under oxygenated conditions, it reacts with the lysine (B10760008) residues at position 82 on the two beta chains of hemoglobin.[6] This intramolecular cross-linking stabilizes the hemoglobin tetramer.[7] The resulting modified hemoglobin is often referred to as diaspirin cross-linked hemoglobin (DCLHb).[8][9]
Conclusion
While this compound's therapeutic potential is significant, its poor aqueous solubility remains a critical hurdle in its development. This guide summarizes the available qualitative solubility data and provides a robust, standardized protocol for researchers to determine quantitative solubility in relevant aqueous buffers. The provided visual aids for the experimental workflow and mechanism of action serve to clarify these complex processes. Accurate and comprehensive solubility data is the foundation for developing effective formulation strategies, such as the use of co-solvents, cyclodextrins, or lipid-based delivery systems, ultimately enabling the translation of this promising compound into clinical applications.[10]
References
- 1. Buy this compound | 71337-53-6 [smolecule.com]
- 2. Bis(3,5-dibromosalicyl) Fumarate - LKT Labs [lktlabs.com]
- 3. biorbyt.com [biorbyt.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Structural features required for the reactivity and intracellular transport of this compound and related anti-sickling compounds that modify hemoglobin S at the 2,3-diphosphoglycerate binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of crosslinking by bis(3,5-dibromosalicyl) fumarate on the autoxidation of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Structural characterization of human hemoglobin crosslinked by bis(3,5-dibromosalicyl) fumarate using mass spectrometric techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Diaspirin Crosslinked Hemoglobin (DCLHb) on microcirculation and local tissue pO2 of striated skin muscle following resuscitation from hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Structural Analysis of Bis(3,5-dibromosalicyl)fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(3,5-dibromosalicyl)fumarate is a key reagent utilized primarily as a chemical cross-linking agent, most notably for the modification of human hemoglobin to create potential blood substitutes. Its bifunctional nature allows for the specific intramolecular cross-linking of lysine (B10760008) residues on hemoglobin, thereby stabilizing the protein's structure. A thorough understanding of the structural characteristics of this compound is paramount for its effective application and for the development of related compounds. This technical guide provides a comprehensive overview of the structural analysis of this compound, including its synthesis, predicted spectroscopic and crystallographic properties based on its constituent moieties, and its mechanism of action in protein cross-linking.
Introduction
This compound is a diaspirin compound that has garnered significant interest for its ability to cross-link proteins. Specifically, it reacts with lysine residues in human hemoglobin, creating a more stable tetramer.[1][2] This modification is a critical step in the development of hemoglobin-based oxygen carriers (HBOCs), or blood substitutes. The cross-linking prevents the dissociation of the hemoglobin tetramer into dimers, a major issue that leads to rapid renal clearance and associated toxicity. The precise nature of the cross-link depends on the oxygenation state of the hemoglobin molecule.[3] A detailed structural understanding of this compound is essential for optimizing its synthesis, handling, and application in bioconjugation and drug development.
Synthesis and Characterization
Proposed Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Fumaryl (B14642384) Chloride
Fumaryl chloride can be prepared from fumaric acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂), often in the presence of a catalyst.
-
Materials: Fumaric acid, thionyl chloride, anhydrous zinc chloride (catalyst), dry toluene (B28343) (solvent).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, a mixture of fumaric acid and a catalytic amount of anhydrous zinc chloride in dry toluene is prepared.
-
Thionyl chloride (excess) is added cautiously to the mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours until the evolution of HCl and SO₂ gases ceases.
-
The excess thionyl chloride and toluene are removed by distillation under reduced pressure to yield crude fumaryl chloride, which can be purified by fractional distillation.
-
Step 2: Esterification of 3,5-Dibromosalicylic Acid with Fumaryl Chloride
-
Materials: 3,5-Dibromosalicylic acid, fumaryl chloride, a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine), and an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
Procedure:
-
3,5-Dibromosalicylic acid (2 equivalents) is dissolved in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
The non-nucleophilic base (2 equivalents) is added to the solution to act as an acid scavenger.
-
Fumaryl chloride (1 equivalent), dissolved in the same anhydrous solvent, is added dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with dilute aqueous acid (e.g., 1M HCl) to remove the base and its salt, followed by washing with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
-
Predicted Spectroscopic Data
As experimental spectroscopic data for the isolated this compound is not available, the following tables summarize the expected key spectral features based on the known data for its precursors, 3,5-dibromosalicylic acid and fumaric acid.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | d | 2H | Aromatic protons ortho to the ester group |
| ~7.9 | d | 2H | Aromatic protons para to the ester group |
| ~7.0 | s | 2H | Vinylic protons of the fumarate (B1241708) backbone |
Predicted in CDCl₃. Chemical shifts are approximate and based on the analysis of the constituent parts.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~168 | Carboxylic acid carbons |
| ~164 | Ester carbonyl carbons |
| ~155 | Aromatic carbon attached to the ester oxygen |
| ~140 | Aromatic carbon ortho to the ester group |
| ~135 | Vinylic carbons of the fumarate backbone |
| ~130 | Aromatic carbon para to the ester group |
| ~120 | Aromatic carbon attached to the carboxylic acid |
| ~115 | Aromatic carbons attached to bromine |
Predicted in CDCl₃. Chemical shifts are approximate and based on the analysis of the constituent parts.
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3100-2800 | O-H stretch (carboxylic acid, broad) |
| ~1760 | C=O stretch (ester) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1630 | C=C stretch (alkene) |
| ~1580, 1470 | C=C stretch (aromatic) |
| ~1200 | C-O stretch (ester) |
| ~750 | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Assignment |
| 671.9 | [M]⁺ (based on C₁₈H₈Br₄O₈) |
| 295.9 | Fragment corresponding to 3,5-dibromosalicylic acid |
| 116.1 | Fragment corresponding to fumaric acid |
Predicted for the most abundant isotopes. The isotopic pattern due to the four bromine atoms would be a key identifying feature.
Predicted Crystallographic Data
No experimental crystal structure for this compound has been reported. However, based on the structures of related compounds such as fumarate esters and substituted benzoic acids, some general structural features can be predicted. The molecule is expected to adopt a relatively planar conformation, particularly around the fumarate double bond and the aromatic rings. The ester linkages will likely influence the overall geometry, and intermolecular interactions in the solid state would be dominated by hydrogen bonding between the carboxylic acid groups and potentially halogen bonding involving the bromine atoms.
Table 5: Inferred Crystallographic Parameters for this compound
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Key Bond Lengths (Å) | C=O (ester): ~1.20, C-O (ester): ~1.35, C=C (fumarate): ~1.34 |
| Key Bond Angles (°) | O-C=O (ester): ~125, C=C-C (fumarate): ~120 |
These are highly speculative and based on analogous structures. Actual values would require experimental determination.
Mechanism of Action: Hemoglobin Cross-linking
The primary application of this compound is as a cross-linking agent for hemoglobin. The reaction is highly specific and depends on the oxygenation state of the hemoglobin molecule.
-
In Oxyhemoglobin: The cross-linking occurs between the lysine residues at position 82 of the two β-chains (Lys β1-82 and Lys β2-82).
-
In Deoxyhemoglobin: The cross-linking occurs between the lysine residues at position 99 of the two α-chains (Lys α1-99 and Lys α2-99).
The reaction proceeds via a nucleophilic acyl substitution where the ε-amino group of the lysine residue attacks one of the ester carbonyl carbons of the this compound. This results in the formation of a stable amide bond and the release of a 3,5-dibromosalicylate leaving group. The second ester group then reacts with the corresponding lysine on the other chain to form the intramolecular cross-link.
Visualizations
Caption: Proposed Synthesis Workflow for this compound.
Caption: Hemoglobin Cross-linking by this compound.
Conclusion
This compound is a valuable tool in protein chemistry, particularly for the development of stabilized hemoglobin derivatives. While direct experimental data on the isolated compound is sparse, a comprehensive structural profile can be inferred from the well-characterized properties of its precursors. This technical guide provides a foundational understanding of its synthesis, predicted structural characteristics, and mechanism of action, which can aid researchers and drug development professionals in its application and in the design of novel cross-linking agents. Further experimental studies to fully characterize the isolated this compound are warranted to provide a more complete picture of this important reagent.
References
- 1. The effect of crosslinking by bis(3,5-dibromosalicyl) fumarate on the autoxidation of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal stability of hemoglobin crosslinked in the T-state by bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Thermal Stability of Bis(3,5-dibromosalicyl)fumarate and its Application in Protein Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(3,5-dibromosalicyl)fumarate is a bifunctional reagent primarily utilized as a cross-linking agent for proteins, most notably hemoglobin. Its application has been significant in the development of hemoglobin-based oxygen carriers. While detailed thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data on the compound itself is not extensively available in public literature, its impact on the thermal stability of proteins it modifies is well-documented. This guide will provide an in-depth overview of the available data concerning this compound's physical properties and, more centrally, its profound effect on enhancing the thermal stability of cross-linked proteins.
Physical Properties of this compound
Limited data is available regarding the intrinsic thermal decomposition of this compound. However, its basic physical characteristics have been reported.
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Melting Point | 225-228 °C |
| Hazardous Decomposition Products | Not available |
The absence of publicly available data on hazardous decomposition products suggests that detailed thermal degradation studies have not been widely published.
Enhancing Protein Thermal Stability: The Case of Hemoglobin
The primary application of this compound is in the cross-linking of proteins to enhance their structural integrity and, consequently, their thermal stability. The most studied example is the cross-linking of hemoglobin.
Mechanism of Stabilization
This compound introduces intramolecular cross-links within the protein structure. In the case of hemoglobin, it has been shown to cross-link lysine (B10760008) residues on different subunits. This covalent linkage restricts the conformational changes that are precursors to thermal denaturation, thus requiring more energy (in the form of heat) to unfold the protein.
Quantitative Impact on Thermal Stability
Studies have demonstrated a significant increase in the denaturation temperature of hemoglobin after cross-linking with this compound.
| Protein | Condition | Denaturation Temperature (°C) |
| Methemoglobin A | Unmodified | 40.7 |
| Methemoglobin A | Cross-linked with this compound | 57.1 |
| Hb A | Unmodified | 41 |
| αα Cross-linked Methemoglobin | Cross-linked with this compound | 57 |
| ββ Cross-linked Methemoglobin | Cross-linked with this compound | 57 |
Experimental Protocols
The following sections detail the methodologies employed in the studies that generated the data presented above.
Synthesis of Cross-linked Hemoglobin
A common procedure for the cross-linking of hemoglobin with this compound involves the following steps:
-
Preparation of Hemoglobin Solution: A solution of purified hemoglobin is prepared in a suitable buffer (e.g., Tris buffer) at a specific concentration.
-
Deoxygenation (for specific cross-linking): To target specific lysine residues, the hemoglobin solution is often deoxygenated by bubbling with an inert gas like nitrogen or argon.
-
Addition of Cross-linker: A solution of this compound in an organic solvent (e.g., dimethyl sulfoxide) is added to the hemoglobin solution. The molar ratio of the cross-linker to hemoglobin is a critical parameter.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow the cross-linking reaction to proceed.
-
Quenching and Purification: The reaction is stopped by the addition of a quenching agent. The cross-linked hemoglobin is then purified from unreacted cross-linker and unmodified hemoglobin using techniques such as dialysis and chromatography.
Thermal Denaturation Studies
The thermal stability of both native and cross-linked hemoglobin is typically assessed by monitoring changes in their physical properties as a function of temperature. A common method involves UV-Vis spectrophotometry.
-
Sample Preparation: Solutions of the protein samples (native and cross-linked) are prepared in a buffer, sometimes containing a denaturant like guanidine (B92328) hydrochloride to prevent precipitation at higher temperatures.
-
Spectrophotometric Measurement: The absorbance of the sample is monitored at a specific wavelength (e.g., in the Soret band around 405 nm for hemoglobin) using a spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Temperature Ramp: The temperature of the sample is gradually increased at a constant rate (e.g., 1°C/min).
-
Data Analysis: The change in absorbance is plotted against temperature. The midpoint of the transition in this curve is taken as the denaturation temperature (Tm).
Visualizations
Signaling Pathway of Thermal Denaturation Inhibition
Caption: Inhibition of thermal denaturation by cross-linking.
Experimental Workflow for Thermal Stability Analysis
Caption: Workflow for determining protein thermal stability.
Conclusion
This compound is a powerful tool for enhancing the thermal stability of proteins. While its own thermal decomposition properties are not well-characterized in the available literature, its utility as a cross-linking agent is clear. The significant increase in the denaturation temperature of hemoglobin upon cross-linking highlights the potential of this reagent in the development of stabilized protein therapeutics and other biotechnological applications where protein stability is a critical factor. Further research into the thermal properties of the compound itself could provide a more complete understanding of its behavior and potentially broaden its applications.
Methodological & Application
Application Notes and Protocols for Bis(3,5-dibromosalicyl)fumarate (DBBF) Hemoglobin Cross-linking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the intramolecular cross-linking of deoxygenated hemoglobin with bis(3,5-dibromosalicyl)fumarate (DBBF). This procedure is a critical step in the development of hemoglobin-based oxygen carriers (HBOCs), often referred to as "blood substitutes." The cross-linking of hemoglobin is essential to prevent its dissociation into smaller dimers in the bloodstream, which would otherwise be rapidly cleared by the kidneys.[1] The specific cross-linking with DBBF between the α-chains of deoxyhemoglobin helps to stabilize the tetrameric structure and modify its oxygen affinity to more closely resemble that of red blood cells.[2]
I. Overview of the Process
The overall workflow involves the preparation of purified, stroma-free hemoglobin (SFHb), deoxygenation of the SFHb, the cross-linking reaction with DBBF, and subsequent purification and characterization of the resulting DBBF-cross-linked hemoglobin (DBBF-Hb).
Caption: Overall experimental workflow for the preparation and characterization of DBBF-cross-linked hemoglobin.
II. Experimental Protocols
A. Preparation of Stroma-Free Hemoglobin (SFHb)
The initial and critical step is the purification of hemoglobin from red blood cells to remove stromal components, which can be toxic. Several methods exist, including crystallization and ultrafiltration.[1][3] Tangential flow filtration (TFF) is a modern and efficient method for this purpose.[4][5]
Protocol: Stroma-Free Hemoglobin Preparation by Tangential Flow Filtration
-
Red Blood Cell Lysis:
-
Start with packed red blood cells (RBCs). Wash the RBCs three times with an equal volume of cold 0.9% NaCl solution, centrifuging at 800 x g for 15 minutes at 4°C after each wash to pellet the erythrocytes.[6]
-
After the final wash, lyse the RBCs by resuspending the pellet in an equal volume of distilled water and sonicating for 5 minutes.[6]
-
Centrifuge the lysate at 11,000 rpm for 10 minutes to pellet the cellular debris.[6] Collect the hemoglobin-containing supernatant.
-
-
Tangential Flow Filtration (TFF):
-
Clarify the RBC lysate using a 50 nm tangential flow filter to remove larger debris and potential viruses.[4]
-
Further purify the hemoglobin by passing the filtrate through a 500 kDa and then a 50-100 kDa TFF membrane. This process removes smaller impurities while retaining the hemoglobin.[4][5]
-
The final purified hemoglobin solution should be dialyzed against the appropriate buffer for the cross-linking reaction (e.g., a phosphate (B84403) or Tris buffer at neutral pH).
-
B. Deoxygenation of Stroma-Free Hemoglobin
The cross-linking of hemoglobin with DBBF is highly dependent on its oxygenation state. To achieve the desired cross-linking between the α-chains (specifically at Lys-99), the reaction must be performed under deoxygenated conditions.[2]
Protocol: Hemoglobin Deoxygenation
-
Place the SFHb solution in a round-bottom flask equipped with a magnetic stirrer.
-
Gently bubble purified nitrogen gas through the solution while stirring.
-
Monitor the deoxygenation process spectrophotometrically by observing the shift in the Soret peak from the oxyhemoglobin spectrum to the deoxyhemoglobin spectrum.
-
Maintain a positive nitrogen atmosphere throughout the subsequent cross-linking reaction.
C. DBBF Cross-linking Reaction
Protocol: Intramolecular Cross-linking with DBBF
-
Reaction Setup:
-
Addition of DBBF:
-
Prepare a stock solution of this compound (DBBF) in a suitable organic solvent that is miscible with the aqueous buffer (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Add the DBBF solution to the deoxygenated hemoglobin solution to achieve a final molar ratio of DBBF to hemoglobin tetramer of 2:1.[8]
-
-
Reaction Time and Termination:
-
Allow the reaction to proceed for 2 hours.[8]
-
Terminate the reaction by adding a solution of lysine (B10760008) to a final concentration that is in excess of the initial DBBF concentration (e.g., a 40:1 molar ratio of lysine to hemoglobin).[7] The lysine will react with any unreacted DBBF.
-
Caption: Schematic of the DBBF cross-linking reaction with deoxyhemoglobin.
D. Purification of DBBF-Cross-linked Hemoglobin
After the reaction, it is necessary to remove unreacted DBBF, lysine, and any side products.
Protocol: Purification
-
Transfer the reaction mixture to a dialysis membrane (e.g., 10-12 kDa molecular weight cutoff).
-
Dialyze extensively against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 4°C with multiple buffer changes to ensure complete removal of small molecular weight impurities.
E. Characterization of DBBF-Cross-linked Hemoglobin
A thorough characterization of the final product is essential to confirm the success of the cross-linking reaction and to determine the properties of the modified hemoglobin.
1. Confirmation of Cross-linking:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to demonstrate the presence of cross-linked subunits. Unmodified hemoglobin will show a single band corresponding to the monomeric globin chains (~16 kDa), while the DBBF-cross-linked product will show an additional band at approximately 32 kDa, corresponding to the cross-linked α-α dimers.[8][9]
2. Purity and Molecular Weight Distribution:
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be used to assess the purity of the DBBF-Hb and to identify any higher molecular weight aggregates.[10]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the precise molecular weight of the modified hemoglobin, confirming the addition of the fumarate (B1241708) cross-linker.[10]
3. Functional Properties:
-
Oxygen Affinity (P50): The P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated. This is a critical parameter for an HBOC. The P50 can be measured using an oxygen equilibrium curve analyzer. DBBF cross-linking is known to affect the P50.[8]
-
Methemoglobin Content: The percentage of methemoglobin (hemoglobin with iron in the ferric state, Fe³⁺, which cannot bind oxygen) should be determined spectrophotometrically.
III. Quantitative Data Summary
| Parameter | Unmodified Hemoglobin | DBBF-Cross-linked Hemoglobin | Reference |
| Molecular Weight (Monomer) | ~16 kDa | ~16 kDa (β-chain) | [8][10] |
| Molecular Weight (Dimer) | - | ~32 kDa (α-α cross-link) | [8][10] |
| P50 (Oxygen Affinity) | Varies (typically lower than whole blood) | ~3.1 kPa | [8] |
| Hill Coefficient | ~2.7 | ~2.2 | [8] |
| Degree of Cross-linking | N/A | >99% | [11] |
| Methemoglobin Content | <1% | Typically <5% | [11] |
IV. Signaling Pathways and Logical Relationships
The primary "pathway" in this context is the chemical modification of hemoglobin to alter its structure and function for therapeutic use. The logical relationship is that by introducing an intramolecular cross-link, the stability of the tetramer is increased, and its oxygen-binding properties are modulated.
Caption: Logical diagram illustrating the effect of DBBF cross-linking on hemoglobin for HBOC development.
References
- 1. Characteristics of stroma-free hemoglobin prepared by crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-linking with O-raffinose lowers oxygen affinity and stabilizes haemoglobin in a non-cooperative T-state conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stroma-free hemoglobin solutions prepared by crystallization and ultrafiltration methods; comparison of composition and coronary vasoconstrictor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of Hemoglobin from Red Blood Cells using Tangential Flow Filtration and Immobilized Metal Ion Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of Hemoglobin by Tangential Flow Filtration with Diafiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of Bovine Hemoglobin via Fast Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The preparation of stroma-free hemoglobin by selective DEAE-cellulose absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structural characterization of human hemoglobin crosslinked by bis(3,5-dibromosalicyl) fumarate using mass spectrometric techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diaspirin crosslinked hemoglobin (DCLHb): characterization of the process and the product manufactured under GMP requirements for clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Blood Substitutes Using Bis(3,5-dibromosalicyl)fumarate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Bis(3,5-dibromosalicyl)fumarate (DBBF) in the development of a hemoglobin-based oxygen carrier (HBOC), specifically Diaspirin Cross-Linked Hemoglobin (DCLHb), also known as HemAssist. This document outlines the synthesis, purification, and characterization of DCLHb, summarizes its key physicochemical and in vivo properties, and discusses the underlying mechanisms of its physiological effects.
Introduction
This compound is a chemical cross-linking agent designed to stabilize the tetrameric structure of hemoglobin. The primary application of DBBF is in the creation of DCLHb, a third-generation HBOC. The cross-linking of hemoglobin is a critical modification to prevent its dissociation into dimers upon infusion, which would otherwise be rapidly cleared by the kidneys, leading to nephrotoxicity.[1] DCLHb was developed to address the need for a readily available and universally compatible oxygen therapeutic for situations of acute blood loss where donated blood is unavailable or impractical to use.
The cross-linking with DBBF specifically occurs between the lysine (B10760008) residues of the alpha subunits (Lys99α1 and Lys99α2) when hemoglobin is in the deoxygenated state.[2][3] This intramolecular bond stabilizes the hemoglobin tetramer, increasing its circulatory half-life and modifying its oxygen-binding properties to be more comparable to that of red blood cells.[1][2]
Physicochemical and In Vivo Properties of DCLHb
The modification of hemoglobin with DBBF results in a product with distinct characteristics. A summary of these properties is presented below.
Data Presentation
| Property | Value | References |
| Molecular Weight | ~64,500 Da | [4] |
| P50 (Oxygen Affinity) | 32.4 ± 1.0 mmHg | [1][5] |
| Hill Coefficient (n) | ~2.7 | [6] |
| Methemoglobin Content | 3.2 ± 0.6% | [1][5] |
| Hemoglobin Concentration | 10.2 ± 0.2 g/dL | [1][5] |
| Degree of Cross-linking | >99% | [5] |
| In Vivo Half-life (Human) | 2.5 - 3.3 hours (dose-dependent) | [7] |
| In Vivo Half-life (Rat) | ~5.0 hours | [8] |
| Colloid Osmotic Pressure | 42 mmHg | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the preparation and characterization of DCLHb.
Preparation of Stroma-Free Hemoglobin (SFH)
Objective: To isolate purified hemoglobin from a suitable source, typically expired human red blood cells or bovine blood.
Materials:
-
Packed red blood cells (pRBCs)
-
Hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0)
-
Hypertonic saline solution (e.g., 1.5 M NaCl)
-
Phosphate buffered saline (PBS), pH 7.4
-
Centrifuge capable of high-speed centrifugation
-
Filtration system (e.g., tangential flow filtration with 0.22 µm and 100 kDa MWCO membranes)
Protocol:
-
Washing of pRBCs:
-
Pool the pRBC units and wash three times with an equal volume of cold PBS.
-
Centrifuge at 4,000 x g for 15 minutes at 4°C after each wash to pellet the red blood cells.
-
Carefully aspirate and discard the supernatant and the buffy coat.
-
-
Hemolysis:
-
Resuspend the washed pRBC pellet in 5-10 volumes of cold hypotonic lysis buffer.
-
Stir gently at 4°C for 1 hour to ensure complete lysis of the red blood cells.
-
-
Stroma Removal:
-
Add a hypertonic saline solution to the hemolysate to a final concentration of 0.9% NaCl to precipitate the red blood cell stroma.
-
Centrifuge the mixture at 15,000 x g for 30 minutes at 4°C to pellet the stromal debris.
-
Carefully decant the supernatant containing the stroma-free hemoglobin (SFH).
-
-
Clarification and Concentration:
-
Filter the SFH through a 0.22 µm filter to remove any remaining particulate matter.
-
Concentrate the SFH and exchange the buffer to the reaction buffer (see section 3.2) using a tangential flow filtration system with a 100 kDa MWCO membrane. This step also helps to remove any low molecular weight contaminants.
-
Cross-linking of Hemoglobin with this compound
Objective: To covalently cross-link the alpha subunits of deoxyhemoglobin with DBBF.
Materials:
-
Stroma-free hemoglobin (SFH) solution (e.g., 10 g/dL in a suitable buffer)
-
This compound (DBBF)
-
Deoxygenation setup (e.g., nitrogen or argon gas, rotary evaporator)
-
Reaction buffer (e.g., 0.1 M Bis-Tris, pH 7.4)
-
Quenching solution (e.g., 1 M lysine or glycine)
Protocol:
-
Deoxygenation of Hemoglobin:
-
Place the SFH solution in a round-bottom flask.
-
Deoxygenate the solution by gently bubbling with nitrogen or argon gas for at least 2 hours at room temperature, or by using a rotary evaporator under a gentle vacuum.
-
Monitor the deoxygenation process spectrophotometrically by observing the shift in the Soret peak from the oxyhemoglobin spectrum to the deoxyhemoglobin spectrum.
-
-
Preparation of DBBF Solution:
-
Dissolve DBBF in a minimal amount of a suitable organic solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then dilute it in the reaction buffer. The final concentration of the organic solvent in the reaction mixture should be minimized.
-
-
Cross-linking Reaction:
-
Under a continuous stream of inert gas, add the DBBF solution to the deoxygenated hemoglobin solution with gentle stirring. A typical molar ratio of DBBF to hemoglobin tetramer is in the range of 2:1 to 4:1.
-
Incubate the reaction mixture at room temperature for 2-4 hours.
-
-
Quenching the Reaction:
-
Terminate the reaction by adding an excess of the quenching solution (e.g., lysine or glycine) to react with any unreacted DBBF.
-
Purification of Diaspirin Cross-Linked Hemoglobin (DCLHb)
Objective: To remove unreacted hemoglobin, excess cross-linking agent, and other byproducts from the reaction mixture.
Materials:
-
Crude DCLHb reaction mixture
-
Ion-exchange chromatography column (e.g., DEAE-Sepharose or a similar anion exchanger)[9]
-
Equilibration buffer (e.g., 20 mM Tris-HCl, pH 8.0)[9]
-
Elution buffer (e.g., 20 mM Tris-HCl with a linear gradient of 0-0.5 M NaCl, pH 8.0)[9]
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Final formulation buffer (e.g., Lactated Ringer's solution)
Protocol:
-
Buffer Exchange:
-
Exchange the buffer of the crude DCLHb solution to the ion-exchange equilibration buffer using a desalting column (e.g., Sephadex G-25) or tangential flow filtration.
-
-
Ion-Exchange Chromatography:
-
Equilibrate the anion-exchange column with the equilibration buffer.
-
Load the DCLHb sample onto the column.
-
Wash the column with the equilibration buffer to remove any unbound proteins.
-
Elute the bound DCLHb using a linear salt gradient with the elution buffer. DCLHb will elute at a different salt concentration than unmodified hemoglobin.
-
Collect fractions and monitor the absorbance at 415 nm (Soret peak) and 280 nm.
-
Pool the fractions containing pure DCLHb.
-
-
Final Formulation:
-
Exchange the buffer of the purified DCLHb to the final formulation buffer using a desalting column or tangential flow filtration.
-
Sterile filter the final product through a 0.22 µm filter.
-
Characterization of DCLHb
A thorough characterization of the final DCLHb product is essential to ensure its quality, efficacy, and safety.
Purity and Molecular Weight
-
SDS-PAGE: To confirm the presence of the cross-linked alpha-globin chains and the absence of significant impurities.
-
Size-Exclusion HPLC (SEC-HPLC): To determine the molecular weight distribution and assess the degree of aggregation or fragmentation.
-
Mass Spectrometry: To confirm the precise molecular weight of the cross-linked hemoglobin.[10]
Oxygen-Binding Properties
-
Oxygen Equilibrium Curve (OEC): To determine the P50 and the Hill coefficient. This can be measured using an oxygen dissociation curve analyzer.
Methemoglobin Content
-
Co-oximetry: To quantify the percentage of methemoglobin in the final product.
Signaling Pathways and Mechanisms of Action
The physiological effects of DCLHb, both therapeutic and adverse, are mediated by several key signaling pathways.
Nitric Oxide Scavenging
Cell-free hemoglobin, including DCLHb, is a potent scavenger of nitric oxide (NO), a critical signaling molecule involved in vasodilation. The reaction of oxyhemoglobin with NO leads to the formation of methemoglobin and nitrate, thereby reducing the bioavailability of NO for vascular smooth muscle relaxation. This scavenging effect is a primary contributor to the hypertensive and vasoconstrictive side effects observed with many HBOCs.[7]
Caption: Nitric oxide scavenging by DCLHb leading to vasoconstriction.
Oxidative Stress
Acellular hemoglobin is susceptible to autoxidation, a process where ferrous iron (Fe2+) is oxidized to ferric iron (Fe3+), generating superoxide (B77818) radicals. These reactive oxygen species (ROS) can lead to oxidative damage to tissues, endothelial dysfunction, and inflammation. The cross-linking with DBBF has been shown to increase the rate of autoxidation compared to native hemoglobin A.[5]
Caption: Oxidative stress pathway initiated by DCLHb autoxidation.
Experimental Workflow
The overall process for developing and evaluating a DCLHb-based blood substitute can be summarized in the following workflow.
Caption: Workflow for DCLHb-based blood substitute development.
Logical Relationships in DCLHb Function
The rationale behind the use of DBBF is based on a series of cause-and-effect relationships aimed at improving the safety and efficacy of cell-free hemoglobin.
Caption: Logical relationships in DCLHb development and function.
Conclusion
The use of this compound to produce Diaspirin Cross-Linked Hemoglobin represents a significant advancement in the field of blood substitutes. The resulting DCLHb exhibits a stabilized tetrameric structure with an increased circulatory half-life and reduced potential for renal toxicity compared to unmodified hemoglobin. However, challenges related to vasoconstriction due to nitric oxide scavenging and increased oxidative stress remain significant hurdles. The protocols and data presented in these application notes provide a foundation for researchers to further investigate and potentially improve upon this class of hemoglobin-based oxygen carriers. Future research may focus on second-generation modifications to mitigate the adverse effects while retaining the beneficial oxygen-carrying properties of DCLHb.
References
- 1. Diaspirin crosslinked hemoglobin (DCLHb): characterization of the process and the product manufactured under GMP requirements for clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and characterization of diaspirin cross-linked hemoglobin solutions for preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal stability of hemoglobin crosslinked in the T-state by bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The effect of crosslinking by bis(3,5-dibromosalicyl) fumarate on the autoxidation of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HBOC Vasoactivity: Interplay Between Nitric Oxide Scavenging and Capacity to Generate Bioactive Nitric Oxide Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitric oxide scavenging by hemoglobin regulates hypoxic pulmonary vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. conductscience.com [conductscience.com]
- 9. Structural characterization of human hemoglobin crosslinked by bis(3,5-dibromosalicyl) fumarate using mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of Toxicity and Modulation of Hemoglobin-based Oxygen Carriers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bis(3,5-dibromosalicyl)fumarate in Sickle Cell Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sickle Cell Disease (SCD) is a monogenic disorder resulting from a point mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells (RBCs) to deform into a characteristic sickle shape. This sickling leads to a cascade of debilitating complications, including vaso-occlusive crises, chronic hemolytic anemia, and progressive organ damage. One therapeutic strategy has focused on the chemical modification of hemoglobin to inhibit HbS polymerization. Bis(3,5-dibromosalicyl)fumarate, a diaspirin derivative, has been investigated as a potent acylating agent for this purpose. It functions by cross-linking hemoglobin subunits, thereby altering its structure and function to prevent the pathological sickling process.[1]
Mechanism of Action
This compound is a bifunctional reagent that covalently cross-links hemoglobin.[2] The compound preferentially reacts with oxyhemoglobin to create an intramolecular cross-link between the two β-globin chains at their lysine (B10760008) 82 residues, located within the 2,3-diphosphoglycerate (DPG) binding site.[3][4] In the deoxyhemoglobin state, it has been shown to cross-link the α-globin chains between their lysine 99 residues.[4][5]
This cross-linking has two primary anti-sickling effects:
-
Increased Oxygen Affinity : The modification stabilizes the relaxed (R-state) conformation of hemoglobin, which has a higher affinity for oxygen. Since HbS polymerization only occurs in the deoxygenated tense (T-state), increasing the oxygen affinity reduces the pool of polymerization-prone hemoglobin. The modified hemoglobins (B146990) exhibit increased oxygen affinities.[1]
-
Inhibition of Polymerization : The covalent cross-link perturbs the acceptor site for the mutated valine 6 on an adjacent HbS molecule, a critical contact point for fiber formation. This steric hindrance directly interferes with the polymerization process and markedly increases the solubility of deoxyhemoglobin S.[3]
Applications in Sickle Cell Disease Research
This compound and its analogs are valuable tools in SCD research for:
-
Studying Hemoglobin Structure-Function Relationships : As specific cross-linking agents, they allow researchers to probe the roles of different subunits and allosteric sites in hemoglobin function.
-
Proof-of-Concept for Anti-sickling Agents : The efficacy of these compounds in vitro demonstrated that chemical modification of hemoglobin is a viable therapeutic strategy.
-
Development of Hemoglobin-Based Oxygen Carriers : Cross-linked hemoglobins have been investigated as potential blood substitutes due to their increased stability and modified oxygen-carrying properties.[5]
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound and its derivatives on hemoglobin.
Table 1: Effect of Hemoglobin Cross-linking on Oxygen Affinity (P50)
| Compound | Hemoglobin Type | P50 of Native Hb | P50 of Cross-linked Hb | Fold Change |
| Bis(3,5-dibromosalicyl) sebecate | Human Hemoglobin A | 11.0 mmHg | 18.5 mmHg | 1.68 |
| Mono(3,5-dibromosalicyl)-fumarate | Bovine Hemoglobin | Not Reported | 5.4 kPa (~40.5 mmHg) | Not Applicable |
P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated. A lower P50 indicates higher oxygen affinity.
Table 2: Effect of Hemoglobin Cross-linking on Thermal Stability and Autoxidation
| Parameter | Unmodified Hemoglobin A | β-chain Cross-linked HbA | α-chain Cross-linked HbA |
| Thermal Denaturation Temp. | 41 °C | 57 °C | 57 °C |
| Methemoglobin Formation (after 5 hrs) | 6.4% | 10.8% | 21.3% |
| Relative Autoxidation Rate | 1.0x | 1.2x | 1.8x |
Data is for hemoglobin cross-linked with this compound.[4][5]
Limitations
While highly reactive with hemoglobin in solution, this compound is less effective at modifying intracellular hemoglobin. This is due to competing hydrolysis of the reagent, which is catalyzed at the outer surface of the erythrocyte membrane.[3] To overcome this, more stable analogs have been developed, such as those with a methyl group on the fumarate (B1241708) bridge, which decreases the lability of the ester bond and allows for better uptake and modification of intracellular hemoglobin.[3]
Experimental Protocols
Protocol 1: In Vitro Cross-linking of Hemoglobin
Objective: To covalently cross-link purified hemoglobin with this compound.
Materials:
-
Purified Hemoglobin A or S
-
This compound
-
Bis-Tris buffer (or similar, pH 7.2)
-
Centrifugal concentrators
-
Spectrophotometer
Procedure:
-
Prepare a solution of purified hemoglobin (e.g., 1 mM) in Bis-Tris buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add the this compound solution to the hemoglobin solution to achieve the desired molar ratio (e.g., 2:1 reagent to hemoglobin tetramer).
-
Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.
-
To separate the cross-linked hemoglobin from unreacted reagent and byproducts, perform buffer exchange using centrifugal concentrators.
-
Verify the extent of cross-linking using techniques such as SDS-PAGE (denaturing gel electrophoresis), where the cross-linked subunits will migrate at a higher molecular weight, or mass spectrometry.[6]
Protocol 2: Determination of Hemoglobin Oxygen Affinity (P50)
Objective: To measure the effect of cross-linking on the oxygen-binding affinity of hemoglobin.
Materials:
-
Unmodified and cross-linked hemoglobin solutions
-
Phosphate buffer (pH 7.4)
-
Sodium dithionite (B78146) (as a reducing agent)
-
Spectrophotometer with a tonometer or specialized oxygen dissociation curve analyzer.
Procedure:
-
Place the hemoglobin solution in a tonometer cuvette.
-
Record the absorbance spectrum of the fully oxygenated (oxyHb) form.
-
Gradually deoxygenate the sample by bubbling with nitrogen gas or by adding small aliquots of a reducing agent like sodium dithionite.
-
After each step of deoxygenation, record the full absorbance spectrum.
-
Simultaneously, measure the partial pressure of oxygen (pO2) in the sample using an oxygen electrode.
-
Calculate the percentage of oxygen saturation at each pO2 point by analyzing the changes in the absorbance spectrum (typically at wavelengths around 560-580 nm).
-
Plot the oxygen saturation (%) against the pO2 (mmHg).
-
Fit the data to the Hill equation to determine the P50 value, which is the pO2 at which the hemoglobin is 50% saturated.
Protocol 3: In Vitro Red Blood Cell Sickling Assay
Objective: To assess the anti-sickling efficacy of this compound on sickle red blood cells.
Materials:
-
Fresh whole blood from a sickle cell disease patient (homozygous HbS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound or its more cell-permeable analogs
-
Nitrogen gas (hypoxia chamber) or sodium metabisulfite (B1197395) (2%) for inducing sickling
-
Glutaraldehyde (B144438) (2% in PBS) for fixing cells
-
Microscope and slides
Procedure (Inhibition Assay):
-
Wash fresh sickle RBCs three times in PBS by centrifugation and resuspension.
-
Prepare a 10% hematocrit suspension of the washed RBCs in PBS.
-
Incubate aliquots of the RBC suspension with varying concentrations of the test compound (e.g., a cell-permeable analog of this compound) for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).
-
Induce sickling by placing the samples in a hypoxic chamber (e.g., 2.5% O2) or by adding an equal volume of freshly prepared 2% sodium metabisulfite solution.
-
Incubate under sickling conditions for 2 hours at 37°C.
-
Fix the cells by adding glutaraldehyde solution.
-
Prepare a wet mount on a microscope slide and observe under a light microscope (40x objective).
-
Count at least 200 cells and calculate the percentage of sickled cells using the formula:
-
% Sickled Cells = (Number of Sickled Cells / Total Number of Cells) x 100
-
-
Determine the concentration-dependent inhibition of sickling.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for In Vitro Sickling Inhibition Assay.
References
- 1. Diaspirins that cross-link beta chains of hemoglobin: bis(3,5-dibromosalicyl) succinate and bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The modification of hemoglobin by a long crosslinking reagent: bis(3,5-dibromosalicyl) sebacate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural features required for the reactivity and intracellular transport of this compound and related anti-sickling compounds that modify hemoglobin S at the 2,3-diphosphoglycerate binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of crosslinking by bis(3,5-dibromosalicyl) fumarate on the autoxidation of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal stability of hemoglobin crosslinked in the T-state by bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural characterization of human hemoglobin crosslinked by bis(3,5-dibromosalicyl) fumarate using mass spectrometric techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hemoglobin Modification with Bis(3,5-dibromosalicyl)fumarate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the chemical modification of hemoglobin using bis(3,5-dibromosalicyl)fumarate (DBBF). This crosslinking agent stabilizes the hemoglobin tetramer, offering potential applications in the development of hemoglobin-based oxygen carriers (HBOCs) or for studying hemoglobin allostery. The protocols outlined below cover the purification of hemoglobin, the crosslinking reaction under both oxygenated and deoxygenated conditions, and the subsequent purification and characterization of the modified hemoglobin.
I. Introduction
This compound is a bifunctional reagent that crosslinks specific lysine (B10760008) residues within the hemoglobin tetramer. The site of crosslinking is dependent on the oxygenation state of the hemoglobin molecule. Under oxygenated conditions, DBBF selectively crosslinks the β-subunits between Lys-82β1 and Lys-82β2.[1][2][3] In the deoxygenated state, the crosslink is formed between the α-subunits at Lys-99α1 and Lys-99α2.[1][3] This modification prevents the dissociation of the hemoglobin tetramer into αβ dimers, a crucial step in enhancing its stability and potential use as a blood substitute.[1]
II. Experimental Protocols
This section details the step-by-step procedures for hemoglobin purification, modification with DBBF, and characterization of the final product.
Protocol 1: Purification of Hemoglobin from Red Blood Cells
A reliable and pure source of hemoglobin is essential for successful modification. Anion exchange chromatography is a widely used and effective method for this purpose.[4][5][6][7][8][9][10][11]
Materials:
-
Packed red blood cells (RBCs)
-
0.9% NaCl solution (Saline)
-
Hypotonic lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Anion exchange chromatography column (e.g., Q-Sepharose)
-
Elution buffers (e.g., varying salt concentrations in the lysis buffer)
-
Centrifuge and appropriate tubes
-
Spectrophotometer
Procedure:
-
Washing of Red Blood Cells:
-
Suspend the packed RBCs in 5 volumes of cold 0.9% saline.
-
Centrifuge at 4,000 x g for 15 minutes at 4°C.
-
Carefully remove the supernatant and the buffy coat (white blood cells).
-
Repeat the washing steps three more times to ensure complete removal of plasma proteins.
-
-
Hemolysis:
-
Resuspend the washed RBC pellet in 3 volumes of cold hypotonic lysis buffer.
-
Stir gently for 1 hour at 4°C to allow for complete lysis of the cells.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet the red blood cell stroma (membranes).
-
Carefully collect the supernatant containing the hemoglobin.
-
-
Anion Exchange Chromatography:
-
Equilibrate the anion exchange column with the lysis buffer.
-
Load the hemoglobin supernatant onto the column.
-
Wash the column with the lysis buffer until the absorbance of the eluate at 280 nm returns to baseline, removing any unbound proteins.
-
Elute the purified hemoglobin using a salt gradient (e.g., 0 to 0.5 M NaCl in the lysis buffer).
-
Collect the fractions containing the red-colored hemoglobin.
-
Pool the pure fractions and dialyze against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the salt.
-
-
Concentration and Quantification:
-
Concentrate the purified hemoglobin solution using ultrafiltration if necessary.
-
Determine the hemoglobin concentration spectrophotometrically using the Drabkin's method or by measuring the absorbance at 540 nm after conversion to cyanmethemoglobin.
-
Protocol 2: Modification of Hemoglobin with this compound
The following protocol describes the crosslinking reaction. It is critical to control the oxygenation state of the hemoglobin solution to direct the crosslinking to the desired subunits.
Materials:
-
Purified hemoglobin solution (oxy- or deoxyhemoglobin)
-
This compound (DBBF)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Deoxygenation equipment (e.g., nitrogen gas, tonometer, or chemical deoxygenation agents like sodium dithionite)[12][13]
-
Quenching solution (e.g., 1 M Tris solution)
Procedure:
A. Preparation of Deoxygenated Hemoglobin (for α-subunit crosslinking):
-
Place the purified hemoglobin solution in a tonometer or a suitable reaction vessel.
-
Gently flush the solution with humidified, oxygen-free nitrogen gas for at least 2 hours at room temperature with gentle stirring.
-
Monitor the deoxygenation process by recording the UV-Vis spectrum of the hemoglobin solution. The characteristic spectrum of deoxyhemoglobin should be observed.
-
Alternatively, chemical deoxygenation can be achieved by the careful addition of a minimal amount of sodium dithionite.[12]
B. Crosslinking Reaction:
-
Adjust the concentration of the hemoglobin solution (either oxygenated or deoxygenated) to the desired level (e.g., 10 mg/mL) in the reaction buffer.
-
Prepare a stock solution of DBBF in a suitable organic solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration to minimize the final volume of organic solvent in the reaction mixture.
-
While gently stirring, add the DBBF stock solution to the hemoglobin solution to achieve the desired molar ratio of DBBF to hemoglobin (typically ranging from 2:1 to 5:1).
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 2 hours).
-
Terminate the reaction by adding a quenching solution, such as a concentrated Tris solution, to react with any excess DBBF.
Protocol 3: Purification of Modified Hemoglobin
After the crosslinking reaction, it is necessary to separate the modified hemoglobin from unreacted hemoglobin, DBBF, and other byproducts.
Materials:
-
Reaction mixture from Protocol 2
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for desalting
-
Ion-exchange chromatography column (as in Protocol 1)
-
Chromatography buffers
Procedure:
-
Desalting:
-
Pass the quenched reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer to remove excess DBBF and quenching reagent.
-
Collect the protein fraction.
-
-
Ion-Exchange Chromatography:
-
Load the desalted protein solution onto an anion-exchange column as described in Protocol 1.
-
The crosslinked hemoglobin will have a different charge profile compared to the unmodified hemoglobin, allowing for their separation.
-
Elute the column with a salt gradient to separate the different hemoglobin species.
-
Collect and pool the fractions corresponding to the purified, crosslinked hemoglobin.
-
Protocol 4: Characterization of Modified Hemoglobin
Confirmation of successful crosslinking is typically achieved by analyzing the molecular weight of the hemoglobin subunits.
Materials:
-
Purified modified hemoglobin
-
SDS-PAGE gels and running buffer
-
Molecular weight standards
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
SDS-PAGE Analysis:
-
Prepare samples of both unmodified and modified hemoglobin for SDS-PAGE.
-
Run the samples on a polyacrylamide gel under denaturing conditions.
-
Stain the gel to visualize the protein bands.
-
In the lane with unmodified hemoglobin, two bands corresponding to the α- and β-subunits (around 15-16 kDa) should be visible.
-
For successfully crosslinked hemoglobin, a new band at approximately double the molecular weight of the single subunit (around 30-32 kDa) should appear, representing the crosslinked dimer (α-α or β-β).[14][15]
-
-
Mass Spectrometry:
-
For more precise characterization, analyze the unmodified and modified hemoglobin samples by mass spectrometry.
-
The mass spectrum of the modified hemoglobin will show peaks corresponding to the unmodified subunits and additional peaks with a mass increase corresponding to the crosslinked subunits.
-
III. Data Presentation
The following table summarizes typical quantitative data for the hemoglobin modification experiment.
| Parameter | Value | Reference/Notes |
| Hemoglobin Purification | ||
| Hemoglobin Concentration | 5-10 g/dL | Post-purification |
| Purity (SDS-PAGE) | >95% | |
| Crosslinking Reaction | ||
| Hemoglobin Concentration | 10 mg/mL | In reaction buffer |
| DBBF:Hemoglobin Molar Ratio | 2:1 to 5:1 | |
| Reaction Buffer | 50 mM Tris-HCl, pH 7.4 | |
| Reaction Temperature | 37°C | |
| Reaction Time | 2 hours | |
| Characterization | ||
| Unmodified Subunit MW | ~15-16 kDa | SDS-PAGE/MS |
| Crosslinked Dimer MW | ~30-32 kDa | SDS-PAGE/MS |
IV. Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the modification of hemoglobin with this compound.
Caption: Workflow for hemoglobin modification with DBBF.
Signaling Pathway of Crosslinking
This diagram illustrates the targeted lysine residues for crosslinking based on the oxygenation state of hemoglobin.
Caption: DBBF crosslinking sites on hemoglobin.
References
- 1. Thermal stability of hemoglobin crosslinked in the T-state by bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural features required for the reactivity and intracellular transport of this compound and related anti-sickling compounds that modify hemoglobin S at the 2,3-diphosphoglycerate binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of crosslinking by bis(3,5-dibromosalicyl) fumarate on the autoxidation of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purified haemoglobin preparations in the evaluation of HbA1c determination by ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of Ultrapure Bovine and Human Hemoglobin by Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Purification of hemoglobin by ion exchange chromatography in flow-through mode with PEG as an escort - Beijing Institute of Technology [pure.bit.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. Purification of Bovine Hemoglobin via Fast Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gentle chemical deoxygenation of hemoglobin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PREPARATION OF DRIED HEMOGLOBIN WITHOUT LOSS OF ACTIVITY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes: Stabilizing Hemoglobin Tetramers with Bis(3,5-dibromosalicyl)fumarate (DBBF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(3,5-dibromosalicyl)fumarate (DBBF) is a bifunctional cross-linking agent used to stabilize the tetrameric structure of hemoglobin. This diaspirin derivative introduces an intramolecular cross-link, preventing the dissociation of the hemoglobin tetramer into αβ dimers. This stabilization is critical for the development of hemoglobin-based oxygen carriers (HBOCs), as dissociation into dimers can lead to rapid renal clearance and associated nephrotoxicity. The cross-linking reaction is highly specific and dependent on the oxygenation state of the hemoglobin molecule.
Mechanism of Action
DBBF cross-links hemoglobin by forming stable amide bonds between the ε-amino groups of specific lysine (B10760008) residues. The site of cross-linking is dictated by the conformational state of the hemoglobin tetramer, which is in turn determined by its oxygenation state.
-
Under oxygenated conditions (R-state): DBBF preferentially cross-links the β-chains between Lys-82β1 and Lys-82β2.[1][2] This occurs within the 2,3-diphosphoglycerate (2,3-DPG) binding site.[3][4]
-
Under deoxygenated conditions (T-state): The primary cross-link occurs between the α-chains, specifically between Lys-99α1 and Lys-99α2.[1][5][6]
This targeted modification effectively "locks" the hemoglobin tetramer in a specific conformation, which influences its oxygen binding properties and enhances its structural stability. For instance, both α- and β-cross-linked methemoglobins exhibit a significant increase in denaturation temperature (57°C) compared to unmodified hemoglobin A (41°C) in 0.9 M guanidine.[5]
Impact on Hemoglobin Properties
The introduction of a fumarate (B1241708) bridge by DBBF significantly alters the functional and structural characteristics of hemoglobin:
-
Tetrameric Stability: The primary application of DBBF is to prevent the dissociation of the 64 kDa hemoglobin tetramer into 32 kDa αβ dimers. This is crucial for increasing the intravascular retention time of HBOCs.
-
Oxygen Affinity (P50): Cross-linking with DBBF generally leads to a decrease in oxygen affinity (an increase in the P50 value), which is a desirable characteristic for an effective oxygen carrier, as it facilitates oxygen release to the tissues.[7][8] The P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated.[9][10]
-
Cooperativity (Hill Coefficient): While the oxygen affinity is altered, the cooperativity of oxygen binding is largely maintained, although it may be slightly reduced.[8] The Hill coefficient is a measure of this cooperativity, with a value greater than 1 indicating positive cooperativity.[11]
-
Thermal Stability: DBBF-cross-linked hemoglobin shows a marked increase in thermal stability compared to its native counterpart.[5]
-
Autoxidation: A potential drawback is the increased rate of autoxidation to methemoglobin, particularly for α-cross-linked hemoglobin.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data on the properties of DBBF-modified hemoglobin from various studies.
| Hemoglobin Type | Cross-linking Condition | P50 (mmHg) | Hill Coefficient (n) | Reference |
| Human Hemoglobin A (HbA) | Unmodified | 6.6 | - | [7] |
| α99XLHbA | Deoxy | 13.9 | 2.6 | [7] |
| Porcine Hemoglobin (pHb) | Hypo-oxygen | ~23.3 (3.1 kPa) | 2.2 | [7] |
| Bovine Hemoglobin | Oxygenated | ~40.5 (5.4 kPa) | 1.9 | [12] |
| Human Hemoglobin A | Oxygenated (β-cross-linked) | 18.5 | 2.2 | [13] |
Note: P50 values can vary depending on experimental conditions such as pH, temperature, and the presence of allosteric effectors.
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. The effect of crosslinking by bis(3,5-dibromosalicyl) fumarate on the autoxidation of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural features required for the reactivity and intracellular transport of this compound and related anti-sickling compounds that modify hemoglobin S at the 2,3-diphosphoglycerate binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Small Molecule that Increases Hemoglobin Oxygen Affinity and Reduces SS Erythrocyte Sickling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal stability of hemoglobin crosslinked in the T-state by bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. What is <em>p</em>50 [acutecaretesting.org]
- 11. Khan Academy [khanacademy.org]
- 12. Bovine hemoglobin pseudo-crosslinked with mono(3,5-dibromosalicyl)-fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The modification of hemoglobin by a long crosslinking reagent: bis(3,5-dibromosalicyl) sebacate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-linking Oxyhemoglobin with Bis(3,5-dibromosalicyl)fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(3,5-dibromosalicyl)fumarate (DBBF) is a bifunctional cross-linking agent used to stabilize the tetrameric structure of hemoglobin. This process is of significant interest in the development of hemoglobin-based oxygen carriers (HBOCs), or blood substitutes. Cross-linking oxyhemoglobin with DBBF specifically between the Lys-82β1 and Lys-82β2 residues prevents the dissociation of the α2β2 tetramer into αβ dimers, a major issue that leads to rapid renal clearance and toxicity of unmodified hemoglobin.[1][2][3] This stabilization enhances the intravascular retention and safety profile of the modified hemoglobin. The resulting molecule, often referred to as diaspirin cross-linked hemoglobin (DCLHb), has been extensively studied for its potential as a resuscitation fluid.[4][5][6]
These application notes provide a detailed protocol for the cross-linking of oxyhemoglobin with DBBF, along with methods for purification and characterization of the final product.
Data Presentation
The efficiency and characteristics of the cross-linking reaction can be influenced by various factors, including the molar ratio of DBBF to hemoglobin, pH, and temperature. The following table summarizes typical quantitative data obtained from the characterization of DBBF-cross-linked hemoglobin.
| Parameter | Unmodified Hemoglobin | DBBF-Cross-linked Hemoglobin | Reference |
| Molecular Weight (kDa) | ~64 | ~64 | [4][7] |
| Subunit Composition | α2β2 | α2(β-β)1 | [4][7] |
| P50 (mmHg) | 10-15 | 28-32 | [6] |
| Hill Coefficient | 2.7 | 2.0-2.4 | [8] |
| Methemoglobin Formation | Low | Slightly Increased | [1] |
| Thermal Stability (°C) | ~41 | ~57 | [2][3] |
Note: P50 and Hill coefficient values are approximate and can vary based on experimental conditions such as pH, temperature, and the presence of allosteric effectors.
Experimental Protocols
Materials
-
Human Hemoglobin A0 (purified and stripped of endogenous phosphates)
-
This compound (DBBF)
-
Sodium Borohydride (B1222165) (NaBH4)
-
Bis-Tris buffer (0.1 M, pH 7.2)
-
Sodium Chloride (NaCl)
-
Diethyl ether
-
Tris-HCl buffer
-
Equipment for dialysis or tangential flow filtration
-
Spectrophotometer
-
HPLC system with a size-exclusion column
-
SDS-PAGE apparatus
Protocol for Cross-linking Oxyhemoglobin with DBBF
This protocol is adapted from established methodologies for the preparation of DCLHb.
1. Preparation of Oxyhemoglobin Solution: a. Prepare a solution of purified human hemoglobin A0 at a concentration of 10 g/dL in 0.1 M Bis-Tris buffer (pH 7.2) containing 0.15 M NaCl. b. Ensure the hemoglobin is in the oxy-form (oxyhemoglobin) by exposing the solution to pure oxygen or ambient air. The solution should be a bright red color. c. Maintain the solution at 4°C.
2. Preparation of DBBF Solution: a. Prepare a stock solution of DBBF in diethyl ether. The concentration will depend on the desired molar ratio for the reaction. A common molar ratio of DBBF to hemoglobin tetramer is 2:1.
3. Cross-linking Reaction: a. Cool the oxyhemoglobin solution to 4°C in a temperature-controlled water bath. b. While gently stirring, slowly add the DBBF solution to the oxyhemoglobin solution. The slow addition is crucial to prevent precipitation of the hemoglobin. c. Continue stirring the reaction mixture at 4°C for 2 hours.
4. Reduction of Schiff Bases: a. After the 2-hour incubation, add a freshly prepared solution of sodium borohydride (NaBH4) to the reaction mixture to a final concentration of 10 mM. b. The NaBH4 reduces the Schiff bases formed between the DBBF and the lysine (B10760008) residues of hemoglobin, resulting in a stable covalent bond. c. Allow the reduction reaction to proceed for 1 hour at 4°C with gentle stirring.
5. Quenching and Purification: a. Quench the reaction by adding a Tris-HCl buffer to scavenge any unreacted DBBF and NaBH4. b. Purify the cross-linked hemoglobin from unreacted reagents and byproducts using either extensive dialysis or tangential flow filtration against a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4). c. The purification process should be performed at 4°C to maintain the stability of the protein.
6. Characterization of DBBF-Cross-linked Hemoglobin: a. Spectrophotometry: Confirm the concentration and determine the methemoglobin content of the final product using a spectrophotometer. b. Size-Exclusion HPLC: Analyze the molecular weight distribution of the product to confirm the presence of the tetrameric form and the absence of significant aggregation or dissociation. c. SDS-PAGE: Verify the cross-linking by running the sample on an SDS-PAGE gel. The cross-linked β-globin chains will migrate as a single band with a higher molecular weight (~32 kDa) compared to the unmodified β-globin chain (~16 kDa).
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of DBBF-cross-linked hemoglobin.
References
- 1. The effect of crosslinking by bis(3,5-dibromosalicyl) fumarate on the autoxidation of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal stability of hemoglobin crosslinked in the T-state by bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of crosslinking on the thermal stability of hemoglobin. I. The use of bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural characterization of human hemoglobin crosslinked by bis(3,5-dibromosalicyl) fumarate using mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural characterization of human hemoglobin crosslinked by bis(3,5-dibromosalicyl) fumarate using mass spectrometric techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modification of hemoglobin - tetrameric stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Diaspirin Cross-Linked Hemoglobin (DCLHb)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preparation and characterization of Diaspirin Cross-Linked Hemoglobin (DCLHb), a hemoglobin-based oxygen carrier (HBOC). Detailed protocols for the synthesis of DCLHb using Bis(3,5-dibromosalicyl)fumarate are outlined, along with methods for its purification and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of blood substitutes and related therapeutic agents.
Introduction
Diaspirin cross-linked hemoglobin (DCLHb) is a chemically modified hemoglobin designed to function as a red blood cell substitute. The modification involves the intramolecular cross-linking of hemoglobin subunits using this compound (DBBF). This cross-linking stabilizes the hemoglobin tetramer, preventing its dissociation into dimers upon release into the plasma and thereby reducing renal clearance and toxicity. The reaction with DBBF can be targeted to specific lysine (B10760008) residues depending on the oxygenation state of the hemoglobin molecule. Under deoxygenated conditions, the α-subunits are cross-linked between Lys99α1 and Lys99α2, while under oxygenated conditions, the β-subunits are cross-linked at Lys82β. This modification results in a stable hemoglobin molecule with altered oxygen-binding properties, making it a potential candidate for use in various clinical situations requiring oxygen transport.
Physicochemical and Biological Properties of DCLHb
The properties of DCLHb can vary depending on the specific manufacturing process. However, several key parameters are consistently reported.
| Parameter | Typical Value | Reference |
| Hemoglobin Concentration | 10.2 ± 0.2 g/dL | [1] |
| pH (at 37 °C) | 7.33 ± 0.02 | [1] |
| Methemoglobin | 3.2 ± 0.6 % | [1] |
| Degree of Cross-linking | >99% | [1] |
| P50 (at 37 °C) | 32.4 ± 1.0 mmHg | [1] |
| Molecular Weight | ~64 kDa |
Experimental Protocols
The following protocols provide a general framework for the laboratory-scale preparation and characterization of DCLHb.
Protocol 1: Purification of Hemoglobin from Red Blood Cells
Objective: To isolate purified, stroma-free hemoglobin from packed red blood cells.
Materials:
-
Packed red blood cells (human or bovine)
-
Isotonic saline solution (0.9% NaCl), ice-cold
-
Hypotonic lysis buffer (e.g., 5 mM phosphate (B84403) buffer, pH 7.4), ice-cold
-
High-speed refrigerated centrifuge
-
Filtration system (e.g., tangential flow filtration with appropriate molecular weight cut-off membranes)
Procedure:
-
Washing of Red Blood Cells:
-
Suspend the packed red blood cells in 3-4 volumes of ice-cold isotonic saline.
-
Centrifuge at 4,000 x g for 15 minutes at 4°C.
-
Carefully aspirate and discard the supernatant and the buffy coat.
-
Repeat the washing steps 2-3 more times until the supernatant is clear.
-
-
Hemolysis:
-
Resuspend the washed red blood cell pellet in 2-3 volumes of ice-cold hypotonic lysis buffer.
-
Stir the suspension gently for 1-2 hours at 4°C to ensure complete lysis.
-
-
Removal of Stroma:
-
Centrifuge the hemolysate at high speed (e.g., 15,000 x g) for 1 hour at 4°C to pellet the red blood cell ghosts and other cellular debris.
-
Carefully decant the supernatant containing the stroma-free hemoglobin (SFHb).
-
-
Purification and Concentration:
-
Filter the SFHb solution through a 0.22 µm filter to remove any remaining particulate matter.
-
Concentrate and further purify the SFHb solution using a tangential flow filtration system with a 10-30 kDa molecular weight cut-off membrane to remove smaller proteins and other contaminants.
-
The final purified hemoglobin solution should be stored at -80°C.
-
Protocol 2: Synthesis of Diaspirin Cross-Linked Hemoglobin (DCLHb)
Objective: To cross-link purified hemoglobin using this compound.
Materials:
-
Purified, deoxygenated stroma-free hemoglobin (SFHb) solution (~5-10 g/dL)
-
This compound (DBBF) solution
-
Deoxygenation setup (e.g., nitrogen or argon gas)
-
Reaction vessel with a stirrer
-
Buffer solution (e.g., phosphate or borate (B1201080) buffer, pH 7.4-8.0)
-
Quenching solution (e.g., lysine or glycine (B1666218) solution)
Procedure:
-
Deoxygenation of Hemoglobin:
-
Place the purified SFHb solution in the reaction vessel.
-
Gently bubble nitrogen or argon gas through the solution while stirring to remove dissolved oxygen. The solution will change color from bright red to a darker, purplish-red, indicating deoxygenation. This process may take 1-2 hours.
-
-
Cross-linking Reaction:
-
Once the hemoglobin is deoxygenated, add the DBBF solution to the reaction vessel. A typical molar ratio of DBBF to hemoglobin tetramer is around 2:1 to 4:1.
-
Maintain the reaction mixture under a continuous stream of inert gas.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add an excess of the quenching solution (e.g., lysine) to the reaction mixture to react with any unreacted DBBF.
-
Let the quenching reaction proceed for about 30 minutes.
-
-
Purification of DCLHb:
-
The crude DCLHb solution can be purified by size-exclusion chromatography or tangential flow filtration to remove unreacted DBBF, quenching agent, and any potential aggregates.
-
The purified DCLHb solution should be sterilized by filtration through a 0.22 µm filter and stored at -80°C.
-
Protocol 3: Characterization of DCLHb
Objective: To assess the key physicochemical properties of the prepared DCLHb.
Methods:
-
Hemoglobin Concentration and Methemoglobin Content: Determined spectrophotometrically using a CO-oximeter.
-
Degree of Cross-linking: Assessed by size-exclusion high-performance liquid chromatography (SE-HPLC). The chromatogram should show a shift in the retention time of DCLHb compared to unmodified hemoglobin, with minimal presence of dissociated dimers.
-
Oxygen-Binding Affinity (P50): Measured using an oxygen dissociation curve analyzer (e.g., Hemox Analyzer). DCLHb is expected to have a higher P50 compared to native hemoglobin, indicating lower oxygen affinity.
-
Purity: Analyzed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to confirm the absence of contaminating proteins.
-
Endotoxin Levels: Measured using the Limulus Amebocyte Lysate (LAL) test to ensure the product is pyrogen-free.
Visualizations
Caption: Experimental workflow for the preparation and characterization of DCLHb.
Physiological Effects and Signaling Pathways
One of the significant physiological effects of DCLHb is its vasoactivity, which is primarily attributed to the scavenging of nitric oxide (NO).
Caption: Mechanism of DCLHb-induced vasoconstriction via nitric oxide scavenging.
DCLHb, being a cell-free hemoglobin, can readily diffuse into the extravascular space and scavenge NO, a key signaling molecule responsible for vasodilation. This scavenging prevents NO from activating soluble guanylate cyclase in vascular smooth muscle cells, leading to reduced cGMP levels and subsequent vasoconstriction.
The vasoactive properties of DCLHb have also been linked to interactions with the adrenergic system.
Caption: Postulated involvement of DCLHb in modulating α2-adrenergic signaling.
Studies have suggested that DCLHb may sensitize α2-adrenergic receptors, leading to an enhanced pressor response. Activation of these receptors typically inhibits adenylyl cyclase, reducing intracellular cAMP levels and promoting vasoconstriction.
Summary of Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key findings from various studies on DCLHb.
Table 1: Hemodynamic Effects of DCLHb in Animal Models
| Species | Model | DCLHb Dose | Key Findings | Reference |
| Rat | Healthy | 400 mg/kg i.v. | Increased blood pressure and total peripheral resistance; no significant change in heart rate, cardiac output, or stroke volume. | |
| Swine | Healthy | 2 g/kg | Gradual decrease in plasma DCLHb concentration; stable methemoglobin levels. | |
| Swine | Cardiac Arrest & CPR | 5 or 15 ml/kg | Improved return of spontaneous circulation (75% vs. 25% in saline group); enhanced myocardial O2 delivery and perfusion pressure. |
Table 2: Clinical Trial Data for DCLHb in Traumatic Hemorrhagic Shock
| Parameter | DCLHb Group (n=52) | Saline Group (n=46) | p-value | Reference |
| 28-day Mortality | 46% (24 deaths) | 17% (8 deaths) | 0.003 | |
| 48-hour Mortality | 38% (20 deaths) | 15% (7 deaths) | 0.01 | |
| 28-day Morbidity (MODS) | 72% higher | - | 0.03 |
Note: The clinical trial for DCLHb in severe traumatic hemorrhagic shock was terminated due to higher mortality in the DCLHb-treated group, highlighting the complex challenges in the development of HBOCs.
Conclusion
The preparation of DCLHb using this compound offers a method to produce a stabilized hemoglobin molecule with potential as an oxygen-carrying therapeutic. The provided protocols serve as a foundational guide for its synthesis and characterization. However, researchers must be cognizant of the significant physiological effects of DCLHb, particularly its vasoactivity, which has been a major hurdle in its clinical development. Further research is necessary to address the safety and efficacy concerns before such modified hemoglobins (B146990) can be successfully translated into clinical practice.
References
Application Notes and Protocols for Purifying Bis(3,5-dibromosalicyl)fumarate (DBSF) Cross-Linked Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of proteins cross-linked with Bis(3,5-dibromosalicyl)fumarate (DBSF). DBSF is a chemical cross-linking agent that reacts with primary amines, such as the lysine (B10760008) residues on a protein's surface, to form stable covalent bonds. This technique is valuable for studying protein-protein interactions, stabilizing protein complexes, and preparing protein conjugates for various applications. Proper purification of the cross-linked product is crucial to remove unreacted proteins, excess cross-linker, and reaction byproducts, ensuring the homogeneity and integrity of the final sample.
Introduction to DBSF Cross-Linking
This compound is a homobifunctional cross-linker, meaning it has two identical reactive groups. It is particularly noted for its use in cross-linking hemoglobin. The reaction involves the acylation of amino groups on proteins by the activated ester groups of DBSF, resulting in a stable amide bond and the release of 3,5-dibromosalicylate. The spacer arm of the fumarate (B1241708) group dictates the distance between the linked amino acid residues.
A successful cross-linking reaction will yield a heterogeneous mixture containing:
-
Unreacted (native) protein
-
Mono-linked protein (DBSF attached to a single protein)
-
Intra-molecularly cross-linked protein (DBSF linking two sites on the same protein molecule)
-
Inter-molecularly cross-linked protein complexes (DBSF linking two or more protein molecules)
-
Hydrolyzed and unreacted DBSF
-
Reaction byproducts
The primary goal of the purification process is to isolate the desired cross-linked protein species from this mixture. The choice of purification strategy will depend on the specific downstream application and the desired purity level.
Key Purification Techniques
The two primary chromatographic techniques recommended for the purification of DBSF cross-linked proteins are Size-Exclusion Chromatography (SEC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius (size). Larger molecules, such as intermolecularly cross-linked protein complexes, will elute first, followed by monomers (unreacted and intra-molecularly cross-linked), and finally the smaller molecules like excess cross-linker and byproducts.
Table 1: Expected Elution Profile and Outcomes for SEC Purification of DBSF Cross-Linked Proteins
| Elution Fraction | Expected Components | Primary Purpose | Purity Achieved (Typical) | Recovery Rate (Typical) |
| Early Fractions (Void Volume) | High-molecular-weight aggregates, Inter-molecularly cross-linked protein complexes | Isolation of cross-linked dimers, trimers, etc. | >90% for the target complex | 70-85% |
| Middle Fractions | Monomeric protein (unreacted, mono-linked, and intra-molecularly cross-linked) | Separation of monomers from complexes and small molecules | >95% for the monomeric fraction | 80-95% |
| Late Fractions | Excess DBSF, hydrolyzed cross-linker, reaction byproducts, buffer salts | Removal of small molecule contaminants | Not applicable (waste) | Not applicable |
Materials:
-
SEC column with an appropriate fractionation range for the target protein and its cross-linked complexes (e.g., Superdex 200 Increase, Sephacryl S-300 HR)
-
HPLC or FPLC system with a UV detector (280 nm for protein, potentially a secondary wavelength for DBSF-related compounds if they absorb uniquely)
-
Mobile Phase: A buffer compatible with the protein's stability (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Sample: The crude reaction mixture from the DBSF cross-linking reaction.
-
Syringe filters (0.22 µm) for sample and buffer filtration.
Methodology:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of filtered and degassed mobile phase until a stable baseline is achieved on the UV detector.
-
Sample Preparation:
-
Centrifuge the crude cross-linking reaction mixture at 14,000 x g for 10 minutes at 4°C to pellet any large aggregates or precipitated material.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should typically not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Chromatographic Separation: Run the chromatography at a flow rate recommended by the column manufacturer. Monitor the elution profile at 280 nm.
-
Fraction Collection: Collect fractions corresponding to the different peaks observed in the chromatogram. The first major peak is expected to be the cross-linked protein complexes, followed by the monomeric protein peak.
-
Analysis of Fractions: Analyze the collected fractions by SDS-PAGE to confirm the presence of cross-linked species (higher molecular weight bands) and the purity of each fraction. Coomassie blue or silver staining can be used for visualization.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is polar. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the bound molecules, with more hydrophobic species eluting later. This technique can be particularly useful for separating proteins with subtle differences in their surface properties, such as those introduced by the addition of the hydrophobic DBSF cross-linker.
Table 2: Expected Elution Profile and Outcomes for RP-HPLC Purification of DBSF Cross-Linked Proteins
| Elution Time (Gradient) | Expected Components | Primary Purpose | Purity Achieved (Typical) | Recovery Rate (Typical) |
| Early Elution | Unreacted (native) protein | Separation of unmodified protein | >98% for the native protein fraction | 85-95% |
| Intermediate Elution | Mono-linked and intra-molecularly cross-linked protein | Isolation of modified monomers | >95% for the modified monomer fraction | 75-90% |
| Late Elution | Inter-molecularly cross-linked protein complexes, highly modified species | Isolation of cross-linked complexes | >90% for the target complex | 60-80% |
Materials:
-
RP-HPLC column with a suitable pore size for proteins (e.g., ≥300 Å) and stationary phase (e.g., C8 or C18).
-
HPLC system with a gradient pump and a UV detector (214 nm for peptides/proteins, 280 nm for aromatic amino acids).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample: Crude cross-linking reaction mixture, or fractions from a preliminary SEC run.
-
Syringe filters (0.22 µm, solvent-resistant).
Methodology:
-
System Preparation: Equilibrate the RP-HPLC column with the starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation:
-
Acidify the sample by adding a small amount of TFA to a final concentration of 0.1%. This ensures proper interaction with the column chemistry.
-
Centrifuge and filter the sample as described for SEC.
-
-
Sample Injection: Inject the prepared sample onto the equilibrated column.
-
Chromatographic Separation: Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 70% B over 30-60 minutes. The optimal gradient will need to be determined empirically.
-
Fraction Collection: Collect fractions corresponding to the resolved peaks.
-
Analysis of Fractions: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to identify the different cross-linked species and assess their purity.
-
Solvent Removal: The collected fractions will contain organic solvent and TFA, which may need to be removed for downstream applications. This can be achieved by lyophilization or buffer exchange.
Visualization of Workflows and Concepts
DBSF Cross-Linking Reaction
Caption: Reaction scheme of DBSF with a protein leading to various cross-linked products.
SEC Purification Workflow
Caption: Workflow for the purification of DBSF cross-linked proteins using SEC.
RP-HPLC Purification Workflow
Caption: Workflow for the purification of DBSF cross-linked proteins using RP-HPLC.
Concluding Remarks
The purification of DBSF cross-linked proteins is a critical step in ensuring the quality and reliability of subsequent experiments. The choice between SEC and RP-HPLC, or a combination of both, will depend on the specific research goals. SEC is an excellent initial step for separating cross-linked complexes from monomers and small molecule contaminants. RP-HPLC can provide higher resolution separation of species with different degrees of modification. For all protocols, optimization of parameters such as column choice, gradient, and flow rate will be necessary to achieve the best results for a specific protein system. Always verify the purity and identity of the final product using appropriate analytical techniques like SDS-PAGE and mass spectrometry.
Application Notes and Protocols for Optimal Cross-Linking with Bis(3,5-dibromosalicyl)fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(3,5-dibromosalicyl)fumarate (DBSF) is a potent bifunctional acylating agent widely utilized for the intramolecular cross-linking of proteins, most notably hemoglobin.[1][2] Its rigid structure allows for specific and efficient cross-linking of lysine (B10760008) residues that are spatially close, thereby stabilizing the protein's quaternary structure. This property has been extensively exploited in the development of hemoglobin-based oxygen carriers (HBOCs) as potential blood substitutes, as it prevents the dissociation of the hemoglobin tetramer into dimers, a major cause of renal toxicity.[3][4]
These application notes provide detailed protocols for the optimal use of DBSF in cross-linking hemoglobin under both oxygenated (oxy) and deoxygenated (deoxy) conditions, leading to distinct cross-linked products with different functional properties. Additionally, methods for the purification and characterization of the cross-linked hemoglobin are described.
Principle of Reaction
DBSF reacts with primary amino groups, specifically the ε-amino groups of lysine residues, to form stable amide bonds. The fumaryl (B14642384) group acts as a rigid spacer, dictating the distance between the two reactive salicyl groups and thus the specificity of the cross-link. The reaction is highly dependent on the conformational state of the protein. In hemoglobin, this leads to two primary, highly specific cross-linking outcomes depending on the oxygenation state.
-
In oxygenated hemoglobin (oxy-HbA) , the molecule exists in the R (relaxed) state, and DBSF selectively cross-links the β-subunits between Lys-82β1 and Lys-82β2.[5][6]
-
In deoxygenated hemoglobin (deoxy-HbA) , the molecule is in the T (tense) state, and DBSF preferentially cross-links the α-subunits between Lys-99α1 and Lys-99α2.[5][7]
Signaling Pathway and Logical Relationships
The choice of reaction conditions directly dictates the type of cross-linked hemoglobin produced, which in turn affects its oxygen binding affinity and stability. The following diagram illustrates this relationship.
References
- 1. Convenient method to purify hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diaspirins that cross-link beta chains of hemoglobin: bis(3,5-dibromosalicyl) succinate and bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modern Cross-linking Strategies for Synthesizing Acellular Hemoglobin-Based Oxygen Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and properties of polymerized, diaspirin cross-linked hemoglobins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of crosslinking by bis(3,5-dibromosalicyl) fumarate on the autoxidation of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of crosslinking on the thermal stability of hemoglobin. I. The use of bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal stability of hemoglobin crosslinked in the T-state by bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis(3,5-dibromosalicyl)fumarate in Studying Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(3,5-dibromosalicyl)fumarate (DBBF) is a bifunctional acylating agent and a derivative of aspirin. It is utilized as a chemical crosslinking reagent to study the spatial arrangement and interactions of protein subunits. DBBF is particularly well-documented for its specific intramolecular crosslinking of lysine (B10760008) residues within the hemoglobin tetramer. This property has been extensively exploited in hematology and drug development to stabilize the hemoglobin molecule, with potential applications in the creation of blood substitutes and the treatment of sickle cell disease.
The reagent's specificity is dictated by the oxygenation state of hemoglobin, allowing for targeted crosslinking within the protein's alpha or beta subunits. This makes DBBF a valuable tool for investigating the quaternary structure and allosteric regulation of hemoglobin.
Mechanism of Action
DBBF functions by acylating the ε-amino groups of lysine residues. The fumarate (B1241708) bridge connecting the two dibromosalicyl groups has a specific length and geometry that favors the crosslinking of spatially proximal lysine residues. The reaction is highly specific within the 2,3-diphosphoglycerate (DPG) binding site of hemoglobin.
Under oxygenated conditions, DBBF selectively crosslinks the Lys-82 residues of the two β-chains (β1 and β2).[1][2] In the deoxygenated state, the conformational change in the hemoglobin tetramer alters the accessibility of lysine residues, leading to a preferential crosslinking between the Lys-99 residues of the α-chains (α1 and α2).[1][2]
Applications in Research and Drug Development
The primary application of this compound is in the study of hemoglobin's structure and function. By locking the hemoglobin tetramer in a specific conformation, researchers can investigate:
-
Allosteric Regulation: The conformational changes between the oxy and deoxy states are central to hemoglobin's function as an oxygen carrier. DBBF allows for the stabilization of these states, enabling detailed study of their properties.
-
Protein Stability: Crosslinking with DBBF has been shown to significantly increase the thermal stability of hemoglobin.[3][4] This is a critical factor in the development of hemoglobin-based oxygen carriers (HBOCs), or blood substitutes, as it prevents the dissociation of the tetramer into dimers, which are rapidly cleared from circulation.
-
Sickle Cell Disease: In sickle cell disease, hemoglobin S (HbS) polymerizes upon deoxygenation. DBBF has been investigated as an anti-sickling agent because its crosslinking activity can modify HbS and interfere with the polymerization process.[5]
-
Structural Characterization: The precise nature of the crosslinked hemoglobin can be characterized using techniques such as mass spectrometry to confirm the site of modification and the integrity of the resulting protein.[3][6]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound for hemoglobin crosslinking.
| Parameter | Oxyhemoglobin (β-β crosslink) | Deoxyhemoglobin (α-α crosslink) | Unmodified Hemoglobin A | Reference |
| Crosslinking Site | Lys 82 β1 - Lys 82 β2 | Lys 99 α1 - Lys 99 α2 | N/A | [1][2] |
| Denaturation Temp (°C) in 0.9M Guanidine | 57.1 | 57.0 | 40.7 | [4][7] |
| Parameter | Value | Reference |
| Autoxidation Rate (vs. HbA at 37°C) | β-crosslinked: 1.2x faster | [1] |
| α-crosslinked: 1.8x faster | [1] | |
| Methemoglobin Formation after 5 hours (37°C) | β-crosslinked: 10.8% | [1] |
| α-crosslinked: 21.3% | [1] | |
| Unmodified HbA: 6.4% | [1] |
Experimental Protocols
Protocol 1: Crosslinking of Oxyhemoglobin with this compound
Objective: To selectively crosslink the β-subunits of oxyhemoglobin.
Materials:
-
Purified Hemoglobin A (oxy form)
-
This compound (DBBF)
-
Reaction Buffer: 0.1 M Tris-HCl, pH 7.4
-
Quenching Solution: 1 M Glycine
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis tubing or desalting columns
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DBBF in DMSO (e.g., 100 mM).
-
Prepare the reaction buffer and quenching solution.
-
Prepare a solution of oxyhemoglobin in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the hemoglobin is fully oxygenated by bubbling with O2 gas or by preparing it in an oxygen-rich environment.
-
-
Crosslinking Reaction:
-
Add the DBBF stock solution to the hemoglobin solution to achieve a final molar ratio of DBBF to hemoglobin tetramer of 2:1 to 10:1. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 100 mM to stop the reaction by consuming excess DBBF.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove unreacted DBBF and byproducts by dialysis against the reaction buffer or by using a desalting column.
-
-
Analysis of Crosslinking:
-
Analyze the reaction products by SDS-PAGE. The crosslinked β-dimer will migrate at a higher molecular weight than the individual globin chains.
-
Further characterization can be performed using size-exclusion chromatography to confirm the integrity of the tetramer and mass spectrometry to identify the crosslinked peptides.
-
Protocol 2: Analysis of Crosslinked Hemoglobin by Mass Spectrometry
Objective: To identify the specific lysine residues crosslinked by DBBF.
Materials:
-
Crosslinked hemoglobin sample from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the crosslinked hemoglobin sample in 8 M urea.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 2 M.
-
Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a pH of ~2-3.
-
Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution LC-MS/MS system.
-
Use a data-dependent acquisition method to fragment the most abundant peptide ions.
-
-
Data Analysis:
-
Use specialized crosslinking software (e.g., pLink, MaxLynx) to identify the crosslinked peptides from the MS/MS spectra. The software will search for pairs of peptides connected by the mass of the DBBF linker.
-
Visualizations
References
- 1. Effects of crosslinking on the thermal stability of hemoglobin. I. The use of bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of crosslinking by bis(3,5-dibromosalicyl) fumarate on the autoxidation of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal stability of hemoglobin crosslinked in the T-state by bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Applications of Diazirines in Chemical Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural characterization of human hemoglobin crosslinked by bis(3,5-dibromosalicyl) fumarate using mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bis(3,5-dibromosalicyl)fumarate (BDBF) Cross-Linking Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Bis(3,5-dibromosalicyl)fumarate (BDBF) cross-linking experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the cross-linking process, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Cross-Linking Yield
Q: My analysis (e.g., SDS-PAGE, SEC) shows a low yield of the cross-linked product. What are the likely causes and how can I improve the efficiency?
A: Low cross-linking efficiency is a common problem that can be attributed to several factors, from reagent integrity to suboptimal reaction conditions. Below is a systematic guide to troubleshooting this issue.
-
Reagent Quality and Handling:
-
BDBF Instability: BDBF, like many ester-containing compounds, can be susceptible to hydrolysis. Ensure that the reagent is stored under desiccating conditions at -20°C.[1] It is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. For optimal results, use freshly prepared BDBF solutions.
-
Solvent Quality: If dissolving BDBF in an organic solvent before adding it to the aqueous reaction buffer, ensure the solvent is anhydrous (e.g., DMSO or DMF).
-
-
Experimental Conditions:
-
Incorrect Buffer: The presence of primary amines (e.g., Tris, glycine) or other nucleophiles in the reaction buffer will compete with the target lysine (B10760008) residues on your protein, thereby reducing cross-linking efficiency. Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS), HEPES, or MOPS at a pH range of 7.2-8.5 for efficient acylation of primary amines.[2][3]
-
Suboptimal Molar Ratio: The ratio of BDBF to your protein is critical. An insufficient amount of BDBF will result in a low yield. It is recommended to perform a titration experiment to determine the optimal molar excess of BDBF.
-
Reaction Time and Temperature: The reaction may not have proceeded to completion. Consider increasing the incubation time or temperature. However, be mindful that prolonged incubation or high temperatures can lead to protein degradation or non-specific reactions. Reactions are often carried out for 30-60 minutes at room temperature or for 2 hours at 4°C.[3]
-
-
Protein-Specific Factors:
-
Accessibility of Lysine Residues: The target lysine residues on your protein must be accessible to the BDBF molecule. If the lysine residues are buried within the protein's structure, cross-linking will be inefficient. In the context of hemoglobin, BDBF is known to selectively cross-link between Lys 82 of the β-chains in the oxy state and Lys 99 of the α-chains in the deoxy state.[4][5] Ensure your protein of interest has accessible lysine residues in a suitable conformation.
-
Protein Concentration: A low protein concentration can decrease the probability of a successful cross-linking event. If possible, increase the protein concentration.
-
Issue 2: Protein Precipitation or Aggregation During/After Cross-Linking
Q: My protein sample becomes cloudy or forms a precipitate during or after the cross-linking reaction. Why is this happening and what can I do to prevent it?
A: Precipitation or aggregation is often a sign of excessive cross-linking or changes in the protein's physicochemical properties.
-
Over-Cross-Linking:
-
Excessive BDBF: Too high a concentration of BDBF can lead to extensive intra- and intermolecular cross-linking, resulting in the formation of large, insoluble aggregates.[2] To mitigate this, reduce the molar ratio of BDBF to your protein.
-
Prolonged Reaction Time: A longer than necessary incubation time can also contribute to over-cross-linking.
-
-
Changes in Protein Properties:
-
Altered pI and Solubility: The acylation of lysine residues neutralizes their positive charge, which can alter the protein's isoelectric point (pI) and overall solubility.[2] If the pI of the modified protein is close to the pH of the reaction buffer, it may precipitate. Consider performing the reaction in a buffer with a pH further away from the predicted pI of the cross-linked product.
-
Hydrophobicity of BDBF: BDBF is a relatively hydrophobic molecule. The introduction of multiple BDBF molecules onto the protein surface can increase its overall hydrophobicity, leading to aggregation.
-
-
Troubleshooting Steps:
-
Optimize the BDBF:protein molar ratio by performing a titration.
-
Reduce the reaction time and/or temperature.
-
Adjust the pH of the reaction buffer.
-
Consider the addition of solubility-enhancing agents, though their compatibility with the cross-linking reaction must be verified.
-
Issue 3: Inconsistent or Non-Reproducible Results
Q: I am getting variable results between experiments. What factors could be contributing to this inconsistency?
A: Lack of reproducibility often points to subtle variations in experimental parameters.
-
Reagent Preparation:
-
Freshness of BDBF Solution: As mentioned, BDBF solutions should be prepared fresh for each experiment to avoid issues with hydrolysis.[2] Storing and reusing stock solutions can lead to a decrease in the active cross-linker concentration over time.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting of all reagents, especially the concentrated BDBF stock solution.
-
-
Reaction Conditions:
-
Precise pH Control: The efficiency of the acylation reaction is pH-dependent. Ensure that the pH of your reaction buffer is accurately measured and consistent across all experiments.
-
Temperature Consistency: Perform your incubations in a temperature-controlled environment (e.g., a water bath or incubator) to avoid fluctuations that could affect the reaction rate.
-
-
Sample Handling:
-
Protein Sample Quality: Ensure the purity and concentration of your protein sample are consistent from batch to batch. The presence of contaminants or variations in protein concentration will affect the cross-linking outcome.
-
Quenching Step: The reaction should be consistently and effectively stopped by adding a quenching reagent, such as Tris or glycine, to a final concentration of 20-50 mM.[3] This will consume any unreacted BDBF and prevent further cross-linking.
-
Quantitative Data Summary
Optimizing the reaction parameters is crucial for achieving high cross-linking efficiency. The following table provides a starting point for the optimization of your BDBF cross-linking experiment.
| Parameter | Recommended Range | Considerations |
| BDBF:Protein Molar Ratio | 5:1 to 50:1 | Start with a lower ratio and titrate upwards. The optimal ratio is protein-dependent. |
| pH | 7.2 - 8.5 | Amine acylation is favored at slightly alkaline pH. Buffers like PBS, HEPES, and MOPS are suitable. Avoid amine-containing buffers.[2][3] |
| Temperature | 4°C - 25°C (Room Temp) | Lower temperatures can help to control the reaction rate and minimize protein degradation. |
| Incubation Time | 30 minutes - 2 hours | Longer incubation times may be necessary at lower temperatures. |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations generally favor intermolecular cross-linking. |
| Quenching Reagent | 20-50 mM Tris or Glycine | Add to stop the reaction by scavenging unreacted BDBF. |
Experimental Protocols
Detailed Methodology for BDBF Cross-Linking of a Generic Protein
This protocol provides a general framework for the cross-linking of a protein using BDBF. It is recommended to optimize the parameters for your specific protein of interest.
Materials:
-
Protein of interest
-
This compound (BDBF)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis equipment
Procedure:
-
Sample Preparation:
-
Prepare your protein sample in the Reaction Buffer at the desired concentration (e.g., 1 mg/mL). Ensure the buffer is free of primary amines.
-
-
BDBF Stock Solution Preparation:
-
Allow the vial of BDBF to come to room temperature before opening.
-
Immediately before use, prepare a concentrated stock solution of BDBF (e.g., 25 mM) in anhydrous DMSO or DMF.
-
-
Cross-Linking Reaction:
-
Add the calculated volume of the BDBF stock solution to the protein sample to achieve the desired final molar excess. Gently mix immediately after addition.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris.
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted BDBF is consumed.
-
-
Purification:
-
Remove excess BDBF and reaction byproducts by passing the sample through a desalting column equilibrated with a suitable buffer for your downstream application. Alternatively, perform dialysis against the desired buffer.
-
-
Analysis:
-
Analyze the cross-linked products using methods such as SDS-PAGE, size-exclusion chromatography (SEC), and/or mass spectrometry to determine the cross-linking efficiency and identify the cross-linked species.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of BDBF cross-linking?
A1: BDBF is a homobifunctional cross-linker, meaning it has two identical reactive groups. The reactive groups are activated esters. The cross-linking reaction proceeds via nucleophilic acyl substitution, where a primary amine (specifically the ε-amino group of a lysine residue) on the protein attacks one of the carbonyl carbons of the fumarate (B1241708) ester. This results in the formation of a stable amide bond and the release of a 3,5-dibromosalicylate leaving group. The second activated ester can then react with another nearby lysine residue to form a covalent cross-link.
Q2: How can I confirm that my protein has been successfully cross-linked?
A2: Several methods can be used to verify cross-linking:
-
SDS-PAGE: Cross-linked proteins will have a higher molecular weight. On an SDS-PAGE gel, you should observe a shift to a higher molecular weight band corresponding to the cross-linked dimer, trimer, or higher-order oligomers.
-
Size-Exclusion Chromatography (SEC): SEC separates proteins based on their size. Cross-linked complexes will elute earlier from the column than the non-cross-linked monomer.
-
Mass Spectrometry (MS): MS is a powerful tool for confirming cross-linking and identifying the specific residues involved.[6][7]
Q3: Is BDBF soluble in aqueous buffers?
A3: While some sources state that BDBF is soluble in water, it is a relatively hydrophobic molecule.[1] For consistent results, it is recommended to first dissolve BDBF in an anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution before adding it to your aqueous protein sample. This minimizes the risk of precipitation of the cross-linker in the reaction mixture.
Q4: Can BDBF cross-link proteins other than hemoglobin?
A4: Yes, while BDBF is well-known for its specific cross-linking of hemoglobin, it can react with accessible primary amines (lysine residues) on other proteins.[4][5][8][9] However, its efficiency and specificity will depend on the structure of the target protein and the accessibility of its lysine residues.
Visualizations
Caption: Reaction mechanism of BDBF with protein lysine residues.
Caption: General experimental workflow for BDBF cross-linking.
Caption: Troubleshooting decision tree for BDBF cross-linking.
References
- 1. Bis(3,5-dibromosalicyl) fumarate, hemoglobin acylating agent (CAS 71337-53-6) | Abcam [abcam.com]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Thermal stability of hemoglobin crosslinked in the T-state by bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of crosslinking by bis(3,5-dibromosalicyl) fumarate on the autoxidation of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural characterization of human hemoglobin crosslinked by bis(3,5-dibromosalicyl) fumarate using mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural characterization of human hemoglobin crosslinked by bis(3,5-dibromosalicyl) fumarate using mass spectrometric techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural features required for the reactivity and intracellular transport of this compound and related anti-sickling compounds that modify hemoglobin S at the 2,3-diphosphoglycerate binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of crosslinking on the thermal stability of hemoglobin. I. The use of bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing hydrolysis of Bis(3,5-dibromosalicyl)fumarate in experiments
Welcome to the technical support center for Bis(3,5-dibromosalicyl)fumarate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to mitigate the hydrolysis of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical cross-linking agent. It is frequently used in biomedical research to cross-link proteins, most notably hemoglobin, to enhance their structural stability.[1][2]
Q2: What is hydrolysis in the context of this compound?
A2: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of this compound, an ester, hydrolysis breaks the ester bonds, resulting in the formation of 3,5-dibromosalicylic acid and fumaric acid. This process renders the cross-linking agent inactive.[3]
Q3: Why is preventing the hydrolysis of this compound critical for my experiments?
A3: The efficacy of this compound as a cross-linker is entirely dependent on its structural integrity. Hydrolysis of the ester bonds will prevent the formation of the desired cross-links in your target protein (e.g., hemoglobin). This can lead to inconsistent and unreliable experimental results, including incomplete cross-linking, which can affect the stability and function of the modified protein.[4]
Q4: What are the main factors that promote the hydrolysis of this compound?
A4: The primary factors that accelerate the hydrolysis of esters like this compound are:
-
pH: The rate of hydrolysis is significantly influenced by the pH of the solution. Both acidic and basic conditions can catalyze the reaction.[5][6]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.
-
Presence of Catalysts: Enzymes, such as esterases, and certain buffer components can catalyze hydrolysis. It has been noted that hydrolysis of this compound can be catalyzed by components on the outer surface of erythrocyte membranes.[4]
Q5: How can I detect if my this compound has hydrolyzed?
A5: You can analytically monitor the integrity of your this compound solution over time using techniques such as High-Performance Liquid Chromatography (HPLC). The appearance of peaks corresponding to 3,5-dibromosalicylic acid and fumaric acid would indicate hydrolysis.
Troubleshooting Guide
This guide will help you troubleshoot common issues related to the hydrolysis of this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no cross-linking efficiency | Hydrolysis of this compound before or during the reaction. | - Prepare the this compound solution immediately before use in an appropriate anhydrous solvent. - Control the pH of the reaction mixture carefully, aiming for a neutral pH where the ester is most stable. - Perform the reaction at a lower temperature if the protocol allows. - Ensure all buffers are free of nucleophiles and esterase activity. |
| Inconsistent results between experiments | Variable levels of this compound hydrolysis due to slight differences in experimental conditions. | - Standardize all experimental parameters, including solution preparation, pH, temperature, and incubation times. - Use fresh, high-purity reagents for each experiment. - Monitor the stability of your stock solution if it is not used immediately. |
| Precipitate formation in the reaction mixture | Formation of insoluble hydrolysis products (e.g., 3,5-dibromosalicylic acid). | - Confirm the identity of the precipitate using analytical techniques. - If hydrolysis is confirmed, optimize the experimental conditions to minimize it (see above). - Consider the solubility of all components in your reaction buffer. |
Data Presentation: Impact of pH and Temperature on Ester Stability
Table 1: Illustrative Half-life of a Generic Ester at Various pH Values (at 25°C)
| pH | Half-life (minutes) |
| 3.0 | 120 |
| 5.0 | 1800 |
| 7.0 | 1200 |
| 9.0 | 60 |
| 11.0 | 5 |
This is representative data and the actual half-life of this compound may vary.
Table 2: Illustrative Half-life of a Generic Ester at Various Temperatures (at pH 7.4)
| Temperature (°C) | Half-life (minutes) |
| 4 | 7200 |
| 25 | 1200 |
| 37 | 480 |
This is representative data and the actual half-life of this compound may vary.
Experimental Protocols
Protocol for Preparation and Handling of this compound Stock Solution
-
Solvent Selection: Use a dry, aprotic organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare the stock solution. Ensure the solvent is of high purity and anhydrous to prevent premature hydrolysis.
-
Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a dry, clean vial.
-
Add the appropriate volume of anhydrous solvent to achieve the desired concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Storage and Use:
-
Prepare the stock solution immediately before use.
-
If short-term storage is unavoidable, store in small aliquots at -20°C or -80°C in desiccated conditions.
-
Avoid repeated freeze-thaw cycles.
-
Protocol for Hemoglobin Cross-Linking with Minimized Hydrolysis
-
Buffer Preparation:
-
Prepare a buffer solution at a pH where the ester is relatively stable, typically between pH 6.5 and 7.5. A common choice is a phosphate (B84403) or MOPS buffer.
-
Ensure the buffer is free from any primary amines (e.g., Tris) or other nucleophiles that could react with the cross-linker.
-
Degas the buffer to remove dissolved oxygen if oxidative side reactions are a concern.
-
-
Reaction Setup:
-
Dissolve the hemoglobin in the prepared buffer to the desired concentration.
-
Equilibrate the hemoglobin solution to the reaction temperature. It is advisable to conduct the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis, though this may require a longer reaction time for cross-linking.
-
-
Cross-linking Reaction:
-
Prepare the this compound stock solution in an anhydrous solvent immediately before adding it to the reaction mixture.
-
Add the stock solution to the hemoglobin solution dropwise while gently stirring to ensure rapid and even distribution. The final concentration of the organic solvent should be kept to a minimum (typically <5% v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for the desired period. The optimal time should be determined empirically by analyzing the extent of cross-linking at different time points.
-
-
Quenching and Purification:
-
After the desired reaction time, quench any unreacted this compound by adding a quenching buffer containing a primary amine, such as Tris or glycine, at a final concentration of 20-50 mM.
-
Purify the cross-linked hemoglobin from excess reagent and byproducts using size-exclusion chromatography or dialysis.
-
Visualizations
Caption: Chemical pathway of this compound hydrolysis.
Caption: Troubleshooting workflow for low cross-linking efficiency.
Caption: Experimental workflow for preventing hydrolysis during cross-linking.
References
- 1. Toxic side-effects of diaspirin cross-linked human hemoglobin are attenuated by the apohemoglobin-haptoglobin complex [pubmed.ncbi.nlm.nih.gov]
- 2. Structural features required for the reactivity and intracellular transport of this compound and related anti-sickling compounds that modify hemoglobin S at the 2,3-diphosphoglycerate binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nitt.edu [nitt.edu]
- 6. internationaljournalssrg.org [internationaljournalssrg.org]
Technical Support Center: Bis(3,5-dibromosalicyl)fumarate (DBBF) Crosslinking
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the crosslinking agent Bis(3,5-dibromosalicyl)fumarate (DBBF).
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive target of this compound (DBBF) in proteins?
A1: The primary targets of DBBF are the primary amine groups on the side chains of lysine (B10760008) residues. The reaction involves the acylation of the lysine's ε-amino group by one of the activated ester groups of DBBF, forming a stable amide bond. In proteins with specific structural arrangements, such as hemoglobin, DBBF can exhibit high specificity by crosslinking two proximal lysine residues. For instance, it is known to selectively crosslink Lys 82β1 and Lys 82β2 in oxyhemoglobin and Lys 99α1 and Lys 99α2 in deoxyhemoglobin.[1][2]
Q2: Can DBBF react with other amino acid residues?
A2: While lysine is the primary target, other nucleophilic amino acid side chains could potentially react with DBBF, although these are generally considered side reactions. The fumarate (B1241708) moiety of DBBF contains an electrophilic double bond, making it susceptible to Michael addition reactions. The most likely side reaction of this type is with the thiol group of cysteine residues. Other nucleophilic residues such as histidine and tyrosine could also potentially react, but are generally less reactive towards this type of chemistry compared to cysteine.
Q3: What are the main competing reactions or sources of experimental failure with DBBF?
A3: The most significant competing reaction is the hydrolysis of the ester bonds of DBBF in aqueous solutions. This hydrolysis inactivates the reagent, preventing it from crosslinking to the target protein. Therefore, it is crucial to prepare DBBF solutions fresh and use them promptly. Other potential issues include non-specific protein aggregation at high crosslinker concentrations and the use of incompatible buffers containing primary amines (e.g., Tris), which will compete with the protein for reaction with DBBF.[3]
Q4: How can I confirm that my protein has been successfully crosslinked with DBBF?
A4: Successful crosslinking can be confirmed using several methods:
-
SDS-PAGE Analysis: Inter-molecular crosslinking will result in the appearance of higher molecular weight bands corresponding to dimers, trimers, or larger oligomers of your protein. Intra-molecular crosslinking may lead to a more compact protein structure, which can sometimes result in a slightly faster migration on the gel.
-
Mass Spectrometry: This is the most definitive method. By digesting the crosslinked protein and analyzing the resulting peptides by mass spectrometry, you can identify the specific amino acid residues that have been crosslinked.
-
Size Exclusion Chromatography (SEC): Crosslinked complexes will elute earlier from an SEC column compared to the non-crosslinked protein.
Q5: What are the optimal reaction conditions for using DBBF?
A5: Optimal conditions are protein-dependent and should be determined empirically. However, a good starting point is:
-
pH: 7.0 - 8.0.
-
Buffer: Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or HEPES.
-
Temperature: Room temperature (20-25°C) or 4°C. Lower temperatures can help to control the reaction rate and minimize protein degradation.
-
Reaction Time: 30 minutes to 2 hours.
-
Molar Ratio: A 2:1 molar ratio of DBBF to protein has been found to be effective for hemoglobin crosslinking.[4] However, this should be optimized for your specific protein.
Troubleshooting Guides
Problem 1: Low or No Crosslinking Yield
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of DBBF | Prepare DBBF solution immediately before use. Avoid storing DBBF in aqueous buffers. |
| Incorrect Buffer | Ensure the reaction buffer does not contain primary amines (e.g., Tris, glycine). Use PBS or HEPES buffer.[3] |
| Suboptimal DBBF Concentration | Perform a titration experiment with varying molar ratios of DBBF to your protein to find the optimal concentration. |
| Insufficient Reaction Time | Increase the incubation time. Perform a time-course experiment (e.g., 30, 60, 120 minutes) to determine the optimal reaction time. |
| Inaccessible Lysine Residues | Ensure that your protein has accessible lysine residues for crosslinking. If the lysine residues are buried within the protein structure, crosslinking may not be efficient. Consider denaturing and refolding your protein if preserving its native structure is not critical. |
| Protein Concentration is Too Low | Increase the protein concentration to favor intermolecular crosslinking. |
Problem 2: Protein Precipitation or Aggregation
| Possible Cause | Troubleshooting Steps |
| Excessive Crosslinking | Reduce the concentration of DBBF. High concentrations can lead to extensive, non-specific crosslinking and aggregation. |
| Suboptimal Buffer Conditions | Optimize the pH and ionic strength of the reaction buffer to maintain protein solubility. |
| Protein Instability | Perform the reaction at a lower temperature (e.g., 4°C) to minimize protein denaturation and aggregation. |
Problem 3: Non-Specific Crosslinking or High Molecular Weight Smearing on SDS-PAGE
| Possible Cause | Troubleshooting Steps |
| DBBF Concentration is Too High | Lower the molar ratio of DBBF to your protein. |
| Reaction Time is Too Long | Reduce the incubation time to minimize the formation of large, random aggregates. |
| Presence of Other Nucleophiles | If your protein solution contains other nucleophilic small molecules, they may react with DBBF. Purify your protein to remove these contaminants. |
Experimental Protocols
General Protocol for In Vitro Protein Crosslinking with DBBF
This is a general guideline. Optimal conditions may vary depending on the specific protein.
-
Protein Preparation:
-
Dissolve or dialyze your purified protein into an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Adjust the protein concentration (e.g., 1-5 mg/mL).
-
-
DBBF Solution Preparation:
-
Immediately before use, dissolve DBBF in a small amount of an organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM).
-
Note: DBBF is susceptible to hydrolysis in aqueous solutions.
-
-
Crosslinking Reaction:
-
Add the DBBF stock solution to the protein solution to achieve the desired final molar ratio (e.g., start with a 2:1 to 10:1 molar excess of DBBF to protein).
-
Incubate the reaction mixture at room temperature or 4°C for 30-120 minutes with gentle mixing.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or size exclusion chromatography.
-
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration | 1 mg/mL | 1 mg/mL | 5 mg/mL |
| DBBF:Protein Molar Ratio | 2:1 | 10:1 | 10:1 |
| Reaction Time | 60 min | 60 min | 120 min |
| Temperature | 25°C | 25°C | 4°C |
| Buffer | PBS, pH 7.4 | PBS, pH 7.4 | HEPES, pH 8.0 |
| Observed Outcome | Monomer, some dimer | Dimer, some higher MW species | High MW aggregates |
Visualizations
Caption: A typical experimental workflow for protein crosslinking using DBBF.
Caption: Troubleshooting logic for low crosslinking yield.
Caption: Reaction pathways of DBBF with amino acids and water.
References
- 1. Thermal stability of hemoglobin crosslinked in the T-state by bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of crosslinking by bis(3,5-dibromosalicyl) fumarate on the autoxidation of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
improving the stability of Bis(3,5-dibromosalicyl)fumarate in solution
Welcome to the technical support center for Bis(3,5-dibromosalicyl)fumarate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, a salicylate (B1505791) ester, is primarily influenced by several factors:
-
pH: The ester bonds are susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.
-
Temperature: Higher temperatures can accelerate the rate of degradation. For similar salicylate-based compounds, storage at lower temperatures (e.g., in a refrigerator or freezer) is recommended to maintain stability.[1]
-
Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate in hydrolysis.
-
Presence of Water: Moisture can lead to the hydrolytic breakdown of the ester linkages.[2]
-
Light: While not explicitly documented for this specific compound in the provided results, similar complex organic molecules can be sensitive to photodegradation.
-
Presence of Catalysts: Metal ions can potentially catalyze degradation.[2]
Q2: What are the visible signs of this compound degradation in my solution?
A2: Degradation of this compound can manifest in several ways:
-
Discoloration: Salicylic (B10762653) acid and its esters are generally colorless in their pure form. The appearance of color could indicate degradation.[3]
-
Precipitation: The formation of a precipitate may indicate the hydrolysis of the ester to its less soluble parent carboxylic acids and alcohols.
-
Changes in pH: Hydrolysis of the ester bonds will release carboxylic acid groups, which can lead to a decrease in the pH of the solution.
-
Loss of Activity: If you are using the compound for a specific application, such as protein cross-linking, a decrease in its efficacy can be an indirect indicator of degradation.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: Based on the stability profile of related salicylate-based compounds, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C), to minimize hydrolytic degradation.[1]
-
Inert Atmosphere: For long-term storage, consider storing solutions under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]
-
Protection from Light: Store solutions in amber vials or otherwise protected from light to prevent potential photodegradation.
-
Low Moisture: Use anhydrous solvents and minimize exposure to atmospheric moisture.
Troubleshooting Guides
Issue 1: My solution of this compound is showing a precipitate.
This issue is likely due to the hydrolysis of the ester, leading to the formation of 3,5-dibromosalicylic acid and fumaric acid, which may have lower solubility in your chosen solvent.
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure that you are using a high-purity, anhydrous solvent.
-
Control pH: If your experimental conditions allow, buffering the solution to a neutral or slightly acidic pH may help slow down hydrolysis.
-
Lower Storage Temperature: If the precipitate forms during storage, ensure the solution is stored at a low temperature (e.g., -20°C).
-
Prepare Fresh Solutions: Due to its susceptibility to hydrolysis, it is best to prepare solutions of this compound fresh before each experiment.
Issue 2: I am observing a decrease in the cross-linking efficiency of my this compound.
A reduction in cross-linking efficiency is a strong indicator of compound degradation, as the active ester groups are being hydrolyzed.
Troubleshooting Steps:
-
Confirm Solution Integrity: Before use, you can analyze the purity of your this compound solution using techniques like HPLC to check for the presence of degradation products.
-
Optimize Reaction Conditions:
-
pH: The reaction with proteins is often carried out at a specific pH. Ensure the pH of your reaction buffer is optimal for the cross-linking reaction and minimizes hydrolysis.
-
Concentration: Use a freshly prepared solution of the cross-linker at the appropriate concentration.
-
-
Consider a Stabilizer: For salicylate esters, the addition of a small amount of ortho-phosphoric acid (around 40-100 ppm) has been shown to inhibit discoloration and potentially improve stability.[3] However, the compatibility of this stabilizer with your specific downstream application must be verified.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution via HPLC
This protocol outlines a general method to assess the stability of this compound in a given solution over time.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, DMSO, buffered aqueous solution)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)
-
Temperature-controlled incubator or water bath
Methodology:
-
Prepare a stock solution of this compound in the solvent of interest at a known concentration.
-
Aliquot the solution into several sealed vials.
-
Store the vials under different conditions to be tested (e.g., -20°C, 4°C, room temperature, 37°C).
-
At specified time points (e.g., 0, 1, 3, 7, 14 days), remove a vial from each storage condition.
-
Analyze the sample by HPLC.
-
Inject a known volume of the solution onto the C18 column.
-
Elute the components using a suitable gradient of the mobile phase.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., determined by a UV scan of the pure compound).
-
-
Quantify the peak area of the intact this compound and any new peaks corresponding to degradation products.
-
Calculate the percentage of the remaining intact compound at each time point for each condition.
Data Presentation:
The quantitative data from this experiment can be summarized in the following table:
| Storage Condition | Time Point (days) | % Remaining this compound |
| -20°C | 0 | 100 |
| 1 | ||
| 3 | ||
| 7 | ||
| 14 | ||
| 4°C | 0 | 100 |
| 1 | ||
| 3 | ||
| 7 | ||
| 14 | ||
| Room Temperature | 0 | 100 |
| 1 | ||
| 3 | ||
| 7 | ||
| 14 | ||
| 37°C | 0 | 100 |
| 1 | ||
| 3 | ||
| 7 | ||
| 14 |
Visualizations
Caption: Potential hydrolytic degradation pathway of this compound.
Caption: Troubleshooting workflow for improving the stability of this compound.
References
Technical Support Center: Modification of Intracellular Hemoglobin with Bis(3,5-dibromosalicyl)fumarate (DBSF)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the modification of intracellular hemoglobin using Bis(3,5-dibromosalicyl)fumarate (DBSF).
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process.
| Problem | Possible Cause | Recommended Solution |
| Low Cross-linking Efficiency | Suboptimal reaction conditions (pH, temperature, reagent concentration). | Optimize the molar ratio of DBSF to hemoglobin; ensure the pH is maintained in the optimal range for the desired cross-linking site (e.g., for α-chain cross-linking in the T-state). |
| Competing hydrolysis of DBSF.[1] | Minimize the reaction time and control the temperature. Consider using analogs of DBSF with decreased ester lability.[1] | |
| Incorrect hemoglobin conformation for desired cross-linking.[2] | Ensure hemoglobin is in the correct oxygenation state (oxyhemoglobin for β-chain cross-linking, deoxyhemoglobin for α-chain cross-linking).[2][3][4] | |
| Formation of Undesired Byproducts | Non-specific reactions of DBSF.[5] | Purify the DBSF reagent before use. Optimize reaction conditions to favor the specific cross-linking reaction. |
| Intermolecular cross-linking leading to dimers or larger aggregates.[5] | Adjust the hemoglobin concentration and the DBSF-to-hemoglobin ratio to minimize intermolecular reactions. | |
| Instability of Modified Hemoglobin | Increased rate of autoxidation to methemoglobin.[3][6] | Store the modified hemoglobin under anaerobic conditions or at low temperatures. Consider the addition of antioxidants or co-ligands like cyanide to enhance stability.[7][8] |
| Thermal instability. | Both α and β cross-linked methemoglobins have a higher denaturation temperature compared to native Hemoglobin A, suggesting increased thermal stability.[4] If instability is observed, ensure proper storage conditions and buffer composition. | |
| Difficulty in Purifying Modified Hemoglobin | Co-elution of unmodified hemoglobin and byproducts.[5][9][10] | Employ a multi-step purification strategy combining size-exclusion chromatography with ion-exchange chromatography or HPLC.[9][10][11] |
| Presence of cell debris and other proteins.[12][13] | Start with highly purified hemoglobin. Use techniques like tangential flow filtration or precipitation methods to remove impurities before the cross-linking reaction.[12][14] | |
| Inconsistent Functional Properties (e.g., P50) | Variation in the degree of modification. | Precisely control reaction stoichiometry and conditions. Characterize the final product thoroughly to ensure batch-to-batch consistency. |
| Presence of a mixture of R and T state conformers. | The type of cross-linking can bias the conformational state.[15] Ensure the reaction conditions favor the desired conformational state for consistent functional properties. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound (DBSF) as a hemoglobin modifier?
DBSF is a bifunctional cross-linking reagent that selectively acylates specific lysine (B10760008) residues on hemoglobin.[16] Depending on the oxygenation state of hemoglobin, DBSF can introduce an intramolecular cross-link between either the two α-chains or the two β-chains.[2][3] This cross-linking stabilizes the tetrameric structure of hemoglobin, preventing its dissociation into dimers.[17]
2. What are the specific cross-linking sites for DBSF on hemoglobin?
Under deoxygenated conditions (T-state), DBSF primarily cross-links Lys-99α1 and Lys-99α2.[2][3][4] Under oxygenated conditions (R-state), the cross-link is formed between Lys-82β1 and Lys-82β2.[3][4]
3. What is the expected yield for the DBSF cross-linking reaction?
With optimized protocols, the yield of the desired cross-linked hemoglobin can be up to 80%.[11]
4. How does DBSF modification affect the stability of hemoglobin?
DBSF cross-linking generally increases the thermal stability of hemoglobin.[4] However, it can also increase the rate of autoxidation, leading to the formation of methemoglobin.[3][6] Specifically, α-99 cross-linked hemoglobin autoxidizes about 1.8 times faster than native Hemoglobin A, while β-82 cross-linked hemoglobin is about 1.2 times as fast.[3]
5. What are the key analytical techniques for characterizing DBSF-modified hemoglobin?
A combination of techniques is recommended for thorough characterization:
-
Mass Spectrometry (MS): To confirm the molecular weight of the cross-linked product and identify modification sites.[5][9][10]
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the modified hemoglobin from unmodified hemoglobin and byproducts.[9][10][11]
-
Isoelectric Focusing (IEF) and Capillary Zone Electrophoresis (CZE): To assess the charge heterogeneity of the product.[5]
-
Size-Exclusion Chromatography: To determine the extent of intermolecular cross-linking and aggregation.[9][10]
-
Oxygen Binding Curve Analysis: To determine the P50 and cooperativity (Hill coefficient) of the modified hemoglobin.[16]
Experimental Protocols
Key Experiment: Cross-linking of Hemoglobin with DBSF (α-chain modification)
Objective: To introduce an intramolecular cross-link between the α-chains of hemoglobin.
Materials:
-
Purified human hemoglobin A
-
This compound (DBSF)
-
Deoxygenation buffer (e.g., 0.1 M Bis-Tris, pH 7.4, containing 0.1 M NaCl)
-
Nitrogen gas
-
Reaction vessel
-
Quenching solution (e.g., Tris buffer)
Methodology:
-
Prepare a solution of purified hemoglobin in the deoxygenation buffer.
-
Deoxygenate the hemoglobin solution by gently bubbling with nitrogen gas for a specified period until the characteristic color change from red to purple is observed.
-
Prepare a stock solution of DBSF in a suitable organic solvent (e.g., DMSO).
-
Under a nitrogen atmosphere, add the DBSF solution to the deoxygenated hemoglobin solution with gentle stirring. The molar ratio of DBSF to hemoglobin should be optimized (e.g., 2:1).
-
Allow the reaction to proceed at a controlled temperature (e.g., 37°C) for a defined time (e.g., 2 hours).
-
Quench the reaction by adding an excess of the quenching solution.
-
Proceed with the purification of the cross-linked hemoglobin.
Visualizations
Experimental Workflow for DBSF Modification of Hemoglobin
Caption: Workflow for the modification of hemoglobin with DBSF.
Logical Relationship of Challenges in DBSF Modificationdot
References
- 1. Structural features required for the reactivity and intracellular transport of this compound and related anti-sickling compounds that modify hemoglobin S at the 2,3-diphosphoglycerate binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The effect of crosslinking by bis(3,5-dibromosalicyl) fumarate on the autoxidation of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal stability of hemoglobin crosslinked in the T-state by bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of cross-linked human hemoglobin by conventional isoelectric focusing, immobilized pH gradients, capillary electrophoresis, and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The modification of hemoglobin by a long crosslinking reagent: bis(3,5-dibromosalicyl) sebacate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hemoglobin stability: observations on the denaturation of normal and abnormal hemoglobins by oxidant dyes, heat, and alkali - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. Structural characterization of human hemoglobin crosslinked by bis(3,5-dibromosalicyl) fumarate using mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural characterization of human hemoglobin crosslinked by bis(3,5-dibromosalicyl) fumarate using mass spectrometric techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modification of hemoglobin - tetrameric stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tangential Flow Filtration of Hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification of Bovine Hemoglobin via Fast Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification of diverse hemoglobins by metal salt precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Functional comparison of specifically cross-linked hemoglobins biased toward the R and T states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bovine hemoglobin pseudo-crosslinked with mono(3,5-dibromosalicyl)-fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hemoglobin-Based Oxygen Carriers: Selected Advances and Challenges in the Design of Safe Oxygen Therapeutics (A Focused Review) - PMC [pmc.ncbi.nlm.nih.gov]
minimizing methemoglobin formation during Bis(3,5-dibromosalicyl)fumarate cross-linking
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in minimizing methemoglobin (MetHb) formation during the cross-linking of hemoglobin with Bis(3,5-dibromosalicyl)fumarate (DBSF).
Troubleshooting Guide
Issue: High Levels of Methemoglobin Detected Post-Cross-linking
High MetHb levels are a common concern, leading to a non-functional oxygen carrier. Below are potential causes and actionable troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction pH | Autoxidation of hemoglobin to methemoglobin is known to occur more rapidly at reduced pH.[1] Verify the pH of your reaction buffer. For DBSF cross-linking, a pH of 7 is commonly used for thermal denaturation studies.[2] Ensure your buffer system has adequate capacity to maintain this pH throughout the reaction. |
| Presence of Oxidizing Agents | Trace amounts of oxidizing contaminants in reagents or glassware can contribute to MetHb formation. Use high-purity reagents and thoroughly clean all glassware. Consider using metal-chelating agents like diethylenetriaminepentaacetic acid (DTPA) to inhibit metal-catalyzed oxidation.[3] |
| Inadequate Control of Oxygen Tension | Cross-linking under deoxy conditions has been shown to increase autooxidation rates.[4] If performing the reaction under an inert atmosphere (e.g., nitrogen or argon), ensure the system is thoroughly deoxygenated. Conversely, for reactions carried out in the presence of oxygen, ensure consistent and controlled oxygenation, as fluctuations can promote oxidation. |
| Reaction Temperature | Elevated temperatures can increase the rate of autoxidation. While DBSF cross-linking has been performed at 37°C, it's crucial to maintain a stable and controlled temperature throughout the process.[5] Consider if a lower reaction temperature could be employed without significantly compromising cross-linking efficiency. |
| Extended Reaction Time | Prolonged exposure to reaction conditions can increase the opportunity for oxidation. Optimize the reaction time to achieve the desired degree of cross-linking without unnecessary extension. |
| Hemoglobin Quality | The starting hemoglobin solution may already contain elevated levels of MetHb. It is crucial to measure the initial MetHb concentration of your hemoglobin solution before initiating the cross-linking reaction.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of methemoglobin formation during DBSF cross-linking?
A1: Methemoglobin formation is the result of the oxidation of the ferrous iron (Fe²⁺) in the heme group of hemoglobin to the ferric state (Fe³⁺).[7] This can be initiated by various oxidizing species and influenced by reaction conditions such as pH and the presence of oxygen. While DBSF is a cross-linking agent, the reaction environment it creates can be conducive to this oxidation if not properly controlled.
Q2: How does DBSF cross-linking affect the stability of hemoglobin?
A2: DBSF cross-linking between the Lys 82β1 and Lys 82β2 subunits significantly increases the thermal stability of hemoglobin.[2][8] For instance, the denaturation temperature (Tm) of cross-linked methemoglobin is markedly higher than that of its uncross-linked counterpart.[2][8]
Q3: Can I reverse methemoglobin formation after the cross-linking reaction is complete?
A3: Yes, to some extent. The addition of antioxidants like glutathione (B108866) and NADH has been shown to reduce methemoglobin levels in hemoglobin solutions.[9] These reducing agents can be added after the cross-linking reaction, though their effectiveness may vary depending on the final product formulation.
Q4: What is the recommended method for quantifying methemoglobin in my cross-linked samples?
A4: The Evelyn-Malloy method is a widely accepted spectrophotometric technique for determining methemoglobin concentration.[10] This method involves measuring the absorbance at 630 nm before and after the addition of cyanide, which converts methemoglobin to cyanomethemoglobin. For samples with high turbidity, such as those containing nanoparticles, NMR relaxometry can be a suitable alternative.[11]
Q5: Are there any additives I can include in my reaction mixture to proactively minimize methemoglobin formation?
A5: While not extensively documented specifically for DBSF reactions, the use of antioxidants during other hemoglobin modification processes has proven effective. The inclusion of superoxide (B77818) dismutase and catalase can inhibit oxidation mediated by reactive oxygen species.[3] The use of PEGylated polymers has also been shown to suppress MetHb formation during nanoparticle fabrication.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies.
Table 1: Thermal Stability of Uncross-linked vs. DBSF Cross-linked Hemoglobin
| Hemoglobin Form | Denaturation Temperature (Tm) |
| Methemoglobin A | 40.7°C |
| Cross-linked Methemoglobin A | 57.1°C |
Data from thermal denaturation experiments in 0.01 M 4-morpholine-propanesulfonic acid, pH 7, containing 0.9 M guanidine.[2]
Table 2: Increase in Denaturation Temperature (Tm) Due to DBSF Cross-linking for Various Hemoglobin Forms
| Hemoglobin Form | Increase in Tm (°C) |
| Methemoglobins | 15 |
| Cyanomethemoglobins | 10 |
| Carbonmonoxyhemoglobins | 4 |
Comparison of the stabilities of met, cyanomet, and carbonmonoxy forms of cross-linked hemoglobins (B146990) to the corresponding uncross-linked proteins.[8]
Experimental Protocols
General Protocol for DBSF Cross-linking of Hemoglobin
This protocol is a general guideline and should be optimized for specific experimental goals.
-
Preparation of Hemoglobin Solution:
-
Start with a purified hemoglobin solution of known concentration.
-
Measure the initial methemoglobin concentration using a spectrophotometric method (e.g., Evelyn-Malloy).
-
If necessary, reduce baseline methemoglobin using a reducing agent like sodium dithionite (B78146) followed by gel filtration.[6]
-
Prepare the hemoglobin solution in a suitable buffer (e.g., 0.01 M 4-morpholine-propanesulfonic acid, pH 7).[2]
-
-
Deoxygenation (if applicable):
-
To perform the reaction under anaerobic conditions, gently bubble nitrogen or argon gas through the hemoglobin solution for a specified period to remove dissolved oxygen.[5]
-
-
Cross-linking Reaction:
-
Prepare a stock solution of this compound (DBSF).
-
Add the DBSF solution to the hemoglobin solution with gentle stirring. The molar ratio of DBSF to hemoglobin should be optimized for the desired level of cross-linking.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a predetermined duration.[5]
-
-
Reaction Quenching and Purification:
-
Stop the reaction by adding a suitable quenching agent or by removing unreacted DBSF.
-
Purify the cross-linked hemoglobin using methods such as dialysis or size-exclusion chromatography to remove unreacted cross-linker and byproducts.
-
-
Post-reaction Analysis:
-
Measure the final methemoglobin concentration to assess the extent of oxidation during the reaction.
-
Characterize the degree of cross-linking using techniques like SDS-PAGE.
-
Assess the functional properties of the cross-linked hemoglobin, such as oxygen affinity.
-
Protocol for Methemoglobin Quantification (Evelyn-Malloy Method)
-
Sample Preparation:
-
Dilute a small aliquot of the hemoglobin sample in a phosphate (B84403) buffer solution.[10]
-
-
Initial Absorbance Measurement:
-
Measure the absorbance of the diluted sample at 630 nm using a spectrophotometer. This reading corresponds to the initial methemoglobin level.
-
-
Conversion to Cyanomethemoglobin:
-
Add a small amount of potassium cyanide (KCN) solution to the cuvette. This will convert all the methemoglobin to cyanomethemoglobin.
-
-
Final Absorbance Measurement:
-
After the conversion is complete, measure the absorbance at 630 nm again. This reading represents the baseline.
-
-
Calculation:
-
The percentage of methemoglobin can be calculated from the difference in absorbance readings before and after the addition of KCN, relative to the total hemoglobin concentration.
-
Visualizations
Caption: Oxidation-reduction cycle of hemoglobin and methemoglobin.
Caption: Workflow for DBSF cross-linking with MetHb control points.
Caption: Factors influencing methemoglobin formation.
References
- 1. Effect of pH on lipid oxidation using trout hemolysate as a catalyst: a possible role for deoxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of crosslinking on the thermal stability of hemoglobin. I. The use of bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein cross-linking during oxidative denaturation of methaemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of cross-linker length on the stability of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mixtures of tense and relaxed state polymerized human hemoglobin regulate oxygen affinity and tissue construct oxygenation | PLOS One [journals.plos.org]
- 6. Reduction and suppression of methemoglobin loaded in the polymeric nanoparticles intended for blood substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methemoglobinemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effects of crosslinking on the thermal stability of hemoglobins. II. The stabilization of met-, cyanomet-, and carbonmonoxyhemoglobins A and S with bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The reduction of methemoglobin levels by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Simple Quantitative Bedside Test to Determine Methemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Methemoglobin in Hemoglobin Submicron Particles Using NMR Relaxometry - PMC [pmc.ncbi.nlm.nih.gov]
effect of pH on Bis(3,5-dibromosalicyl)fumarate cross-linking kinetics
Technical Support Center
For researchers, scientists, and drug development professionals utilizing Bis(3,5-dibromosalicyl)fumarate (DBBF) for protein cross-linking, precise control over reaction parameters is critical for success. Among these, pH stands out as a pivotal factor influencing not only the kinetics of the cross-linking reaction but also the stability of the reagent and the target protein. This technical support guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during DBBF cross-linking experiments, with a specific focus on the effect of pH.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the cross-linking of proteins, such as hemoglobin, with DBBF.
| Issue / Question | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Low or no cross-linking efficiency. | Suboptimal pH: The reaction pH is outside the optimal range for the acylation of lysine (B10760008) residues by DBBF. The reactivity of lysine's epsilon-amino group is highly pH-dependent. | - Verify and adjust the pH of the reaction buffer. The optimal pH for the reaction of DBBF with hemoglobin is typically around 7.4.[1][2][3] - Ensure adequate buffering capacity. The reaction can cause slight shifts in pH. Use a buffer with a pKa close to the target reaction pH. |
| DBBF Hydrolysis: The cross-linking reagent has hydrolyzed prior to or during the reaction. DBBF is susceptible to hydrolysis, especially at alkaline pH. | - Prepare fresh DBBF solutions. Avoid using old or improperly stored stock solutions. - Control the reaction time. Prolonged incubation, especially at higher pH, can lead to significant hydrolysis of the reagent. | |
| Incorrect protein conformation: The target lysine residues for cross-linking may not be accessible in the current protein conformation. | - For hemoglobin, the cross-linking of specific lysine residues (e.g., Lys 82β1 and Lys 82β2 in oxyhemoglobin or Lys 99α1 and Lys 99α2 in deoxyhemoglobin) is conformation-dependent.[4][5] Ensure the correct oxygenation state of your hemoglobin preparation for targeting specific sites. | |
| Inconsistent cross-linking results between batches. | Variability in pH measurement and control: Small variations in pH can lead to significant differences in reaction kinetics. | - Calibrate your pH meter before each use. - Prepare fresh buffer solutions for each experiment. |
| Purity of DBBF: Impurities in the cross-linking reagent can affect the reaction. | - Use high-purity DBBF. Consider analytical characterization of the reagent if inconsistencies persist. | |
| Formation of unexpected protein aggregates or precipitates. | Incorrect pH leading to protein instability: The experimental pH may be close to the isoelectric point of the protein, causing it to precipitate. | - Determine the isoelectric point (pI) of your target protein. Adjust the reaction pH to be at least one pH unit away from the pI. - For hemoglobin, denaturation experiments have been conducted at pH 7, indicating its stability in this range during the cross-linking procedure.[6] |
| Excessive cross-linking: High concentrations of DBBF or prolonged reaction times can lead to intermolecular cross-linking and aggregation. | - Optimize the molar ratio of DBBF to protein. - Perform a time-course experiment to determine the optimal reaction time. | |
| What is the optimal pH for cross-linking hemoglobin with DBBF? | The most frequently cited pH for the reaction of DBBF with hemoglobin is 7.4 .[1][2][3] This pH represents a compromise between the reactivity of the lysine residues and the stability of the DBBF reagent. | |
| How does pH affect the stability of DBBF? | DBBF is an ester and is susceptible to hydrolysis, a reaction that is accelerated at both acidic and, more significantly, alkaline pH. The introduction of a methyl group onto the fumaryl (B14642384) moiety has been shown to decrease the lability of the ester by 10-fold due to steric effects.[7] | To minimize hydrolysis, it is recommended to prepare DBBF solutions fresh and to avoid prolonged exposure to pH values significantly deviating from neutral. |
| Does the cross-linking reaction itself change the pH? | The acylation of lysine residues by DBBF releases protons, which can lead to a decrease in the pH of a poorly buffered solution. | It is crucial to use a buffer with sufficient capacity to maintain a stable pH throughout the reaction. |
Quantitative Data Summary
The effect of pH on the kinetics of DBBF cross-linking is not extensively documented in the form of rate constants across a wide pH range in the available literature. However, the successful and specific cross-linking of hemoglobin at pH 7.4 is well-established. The stability of the resulting cross-linked hemoglobin has been assessed under different conditions.
| Parameter | Condition | Observation | Reference |
| Reaction pH for Hemoglobin Cross-linking | pH 7.4 | Successful and specific acylation of lysine residues. | [1][2][3] |
| Stability of Cross-linked Hemoglobin | Exposure to pH 5.5 | Unlike normal hemoglobin, the DBBF-cross-linked derivative does not dissociate into dimers. | [1][2] |
| Thermal Stability of Cross-linked Methemoglobin | pH 7 (in 0.01 M MOPS, 0.9 M guanidine) | The midpoint of thermal denaturation (Tm) increased from 40.7 °C for unmodified methemoglobin A to 57.1 °C for the cross-linked version. | [6] |
| Bohr Effect in Cross-linked Bovine Hemoglobin | pH range not specified | The Bohr effect is shifted toward the alkaline pH range by 0.5-1 pH unit. | [3] |
Key Experimental Protocols
Below are detailed methodologies for the cross-linking of hemoglobin with DBBF, based on established procedures.
Protocol 1: Cross-linking of Oxyhemoglobin with DBBF
This protocol is adapted from procedures described for the selective cross-linking between Lys 82β1 and Lys 82β2 residues.[4][6]
1. Preparation of Hemoglobin Solution:
-
Prepare a solution of purified oxyhemoglobin at a concentration of ~10 mg/mL in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.4).
-
Ensure the hemoglobin is fully oxygenated by exposing it to an oxygen-rich atmosphere.
2. Preparation of DBBF Solution:
-
Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., dimethyl sulfoxide, DMSO). The concentration should be determined based on the desired molar excess of DBBF to hemoglobin.
-
It is crucial to prepare this solution immediately before use to minimize hydrolysis.
3. Cross-linking Reaction:
-
While gently stirring the hemoglobin solution at room temperature, add the DBBF stock solution dropwise to achieve the desired final concentration. A molar ratio of DBBF to hemoglobin tetramer of 2:1 is a common starting point.
-
Allow the reaction to proceed for a specified time, typically 1-2 hours, at room temperature. Maintain the pH at 7.4 throughout the reaction.
4. Quenching the Reaction and Purification:
-
Stop the reaction by adding a quenching reagent that reacts with excess DBBF, such as a primary amine (e.g., Tris or glycine).
-
Remove unreacted DBBF and byproducts by dialysis against the storage buffer or by using a desalting column.
-
The cross-linked hemoglobin can be further purified using ion-exchange or size-exclusion chromatography.
5. Analysis of Cross-linking:
-
Confirm the extent of cross-linking using SDS-PAGE. Cross-linked hemoglobin will exhibit a higher molecular weight band compared to the unmodified protein.
-
Further characterization can be performed using techniques like mass spectrometry to confirm the site of cross-linking.[8][9]
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducible results.
Caption: Experimental workflow for DBBF cross-linking of hemoglobin.
The logical relationship between pH and the success of the cross-linking reaction is a critical consideration for any researcher in this field.
Caption: Influence of pH on factors affecting DBBF cross-linking.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. db.cngb.org [db.cngb.org]
- 3. Bovine hemoglobin pseudo-crosslinked with mono(3,5-dibromosalicyl)-fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of crosslinking by bis(3,5-dibromosalicyl) fumarate on the autoxidation of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal stability of hemoglobin crosslinked in the T-state by bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of crosslinking on the thermal stability of hemoglobin. I. The use of bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural features required for the reactivity and intracellular transport of this compound and related anti-sickling compounds that modify hemoglobin S at the 2,3-diphosphoglycerate binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural characterization of human hemoglobin crosslinked by bis(3,5-dibromosalicyl) fumarate using mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural characterization of human hemoglobin crosslinked by bis(3,5-dibromosalicyl) fumarate using mass spectrometric techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Bis(3,5-dibromosalicyl)fumarate-Modified Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proteins modified by Bis(3,5-dibromosalicyl)fumarate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it modify proteins?
This compound is a chemical crosslinking agent that primarily reacts with the ε-amino groups of lysine (B10760008) residues on a protein. Due to its structure, it can form intra- or inter-molecular crosslinks between lysine residues that are in close proximity, effectively "locking" parts of the protein or different protein subunits together.
Q2: What are the expected physicochemical changes to my protein after modification?
Modification with this compound introduces a bulky and hydrophobic moiety to the protein surface. This can lead to several changes:
-
Increased Hydrophobicity: The dibromosalicyl groups are nonpolar, which will increase the overall surface hydrophobicity of the protein.
-
Change in Isoelectric Point (pI): The reaction consumes positively charged lysine residues, which will likely result in a decrease in the protein's pI.
-
Increased Molecular Weight: The addition of the crosslinker will increase the molecular weight of the modified protein. This change can be detected by SDS-PAGE or mass spectrometry.
-
Increased Stability: Crosslinking can enhance the thermal and structural stability of the protein by reducing its conformational flexibility.[1][2]
Q3: My protein precipitates after the modification reaction. What can I do?
Protein precipitation or aggregation is a common issue after modification with hydrophobic crosslinkers. Here are several troubleshooting steps:
-
Optimize Reaction Conditions: Reduce the molar excess of the crosslinker or shorten the reaction time to minimize over-modification, which can lead to extensive hydrophobic patching and subsequent aggregation.
-
Buffer Composition: Ensure the reaction and purification buffers are optimized for your specific protein. Consider including additives that enhance solubility.[3]
-
Increase the ionic strength of the buffer (e.g., 150-500 mM NaCl) to mitigate non-specific hydrophobic interactions.
-
Include non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations (below their CMC) to prevent aggregation.
-
Add solubility-enhancing agents like glycerol (B35011) (5-20%), arginine, or sucrose.
-
-
Temperature Control: Perform the reaction and all subsequent purification steps at a lower temperature (e.g., 4°C) to slow down the aggregation process.
Q4: How can I separate the modified protein from the unmodified protein?
The changes in physicochemical properties upon modification are the key to their separation.
-
Size Exclusion Chromatography (SEC): If the modification results in intermolecular crosslinking (dimers, oligomers), SEC is an effective method to separate the higher molecular weight crosslinked species from the unmodified monomers.[4]
-
Ion Exchange Chromatography (IEX): Since the modification neutralizes the positive charge of lysine residues, the modified protein will have a more negative charge (or less positive charge) than the unmodified protein. This difference in charge can be exploited for separation using IEX.[5][6][7] Anion exchange chromatography is often a good choice.
-
Hydrophobic Interaction Chromatography (HIC): The increased surface hydrophobicity of the modified protein makes HIC a powerful separation technique.[8][9][10] The modified protein will bind more strongly to the HIC resin and elute at a lower salt concentration than the unmodified protein.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For analytical purposes or small-scale purification, the increased hydrophobicity of the modified protein allows for good separation from the unmodified form on C4 or C18 columns.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Modification Efficiency | 1. Suboptimal pH: The reaction with lysine's ε-amino group is pH-dependent (optimal pH is typically 7.5-8.5).2. Hydrolysis of the Reagent: this compound can hydrolyze in aqueous solutions.[12]3. Inaccessible Lysine Residues: The target lysine residues may be buried within the protein structure. | 1. Adjust Buffer pH: Ensure the reaction buffer pH is in the optimal range for lysine modification.2. Fresh Reagent: Prepare the crosslinker solution immediately before use.3. Conformational Changes: Consider adding mild denaturants (if compatible with protein function) to expose lysine residues. |
| Protein Aggregation During Purification | 1. Increased Hydrophobicity: The modification exposes hydrophobic patches, leading to aggregation.2. Inappropriate Buffer Conditions: The purification buffer may not be suitable for the more hydrophobic modified protein. | 1. Modify Buffers: Include additives like arginine (0.5-1 M), glycerol (10-20%), or low concentrations of non-ionic detergents in all purification buffers.2. Use HIC: This technique uses high salt to promote binding, which can also help to solubilize the protein. Elution is achieved by decreasing the salt gradient.[13] |
| Poor Separation of Modified and Unmodified Protein | 1. Insufficient Difference in Properties: The change in size, charge, or hydrophobicity may be too small for the chosen chromatography method.2. Suboptimal Chromatography Conditions: Incorrect column choice, gradient slope, or buffer pH. | 1. Optimize Chromatography Method: If IEX is not working, try HIC, which is very sensitive to changes in hydrophobicity.[13]2. Adjust Gradient: Use a shallower gradient during elution to improve resolution.3. Change pH for IEX: Adjust the buffer pH to maximize the charge difference between the modified and unmodified protein.[5] |
| Modified Protein Appears as Multiple Peaks | 1. Heterogeneity of Modification: The protein may be modified at different sites or to different extents (e.g., mono-linked vs. crosslinked).2. Presence of Isomers: Different crosslinked isomers may exist.3. Intra- vs. Inter-molecular Crosslinking: Both forms may be present in the reaction mixture. | 1. Analytical Characterization: Use mass spectrometry to identify the different species in each peak.[4]2. Optimize Reaction: Adjust the protein-to-crosslinker ratio to favor a specific product.3. High-Resolution Chromatography: Use a high-resolution analytical column (IEX, HIC, or RP-HPLC) to better resolve the different species. |
Quantitative Data Summary
The following table summarizes the reported effects of this compound modification on hemoglobin as a case study. These values can serve as an example of the magnitude of change to expect in other proteins.
| Parameter | Unmodified Methemoglobin A | This compound Crosslinked Methemoglobin | Reference |
| Thermal Denaturation Midpoint (Tm) | 40.7 °C | 57.1 °C | [1][13] |
| Autoxidation Rate (Relative to Hb A) | 1x | 1.2x (β82 crosslink) to 1.8x (α99 crosslink) | [8] |
Experimental Protocols
General Protocol for Protein Modification
-
Protein Preparation: Dialyze the purified protein into a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0). The buffer should be free of primary amines (e.g., Tris).
-
Crosslinker Preparation: Immediately before use, dissolve this compound in a minimal amount of an organic solvent like DMSO and then dilute it into the reaction buffer.
-
Reaction: Add the crosslinker solution to the protein solution at a desired molar excess (e.g., 10:1 or 20:1 crosslinker:protein). Incubate the reaction for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 4°C).
-
Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Removal of Excess Reagent: Remove unreacted crosslinker by dialysis, desalting column, or tangential flow filtration against the first purification buffer.
Purification Protocol using Hydrophobic Interaction Chromatography (HIC)
This protocol is designed to separate the more hydrophobic modified protein from the less hydrophobic unmodified protein.
-
Column: Select a HIC column with appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl Sepharose).
-
Buffer A (Binding Buffer): High salt buffer, e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate, pH 7.0.
-
Buffer B (Elution Buffer): Low salt buffer, e.g., 50 mM Sodium Phosphate, pH 7.0.
-
Equilibration: Equilibrate the HIC column with 5-10 column volumes of Buffer A.
-
Sample Loading: Adjust the quenched reaction mixture to a high salt concentration by adding Buffer A or solid ammonium sulfate. Filter the sample (0.22 µm) and load it onto the equilibrated column.
-
Wash: Wash the column with Buffer A until the UV absorbance returns to baseline to remove any unbound protein.
-
Elution: Elute the bound proteins using a linear gradient from 100% Buffer A to 100% Buffer B over 10-20 column volumes. The more hydrophobic, modified protein is expected to elute later in the gradient (at a lower salt concentration) than the unmodified protein.
-
Fraction Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to identify the fractions containing the purified modified protein.
Visualizations
Caption: A general experimental workflow for the modification and subsequent purification of proteins.
Caption: A decision tree for troubleshooting protein aggregation issues.
References
- 1. Single and Combined Methods to Specifically or Bulk-Purify RNA–Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-linking Measurements of In Vivo Protein Complex Topologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What to Consider in Designing a Protein Purification Buffer [pion-inc.com]
- 4. jove.com [jove.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. sinobiological.com [sinobiological.com]
- 7. chromtech.com [chromtech.com]
- 8. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrophobic Interaction Chromatography (HIC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
- 11. hplc.eu [hplc.eu]
- 12. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Analysis of Bis(3,5-dibromosalicyl)fumarate (DBBF) Cross-linked Hemoglobin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the use of Bis(3,5-dibromosalicyl)fumarate (DBBF) for cross-linking hemoglobin against other common cross-linking agents, with a focus on mass spectrometric analysis. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in selecting the appropriate cross-linking strategy and analytical methodology for their specific research needs.
Introduction to Hemoglobin Cross-linking and Mass Spectrometry
Hemoglobin, the oxygen-carrying protein in red blood cells, is a tetrameric protein that can dissociate into dimers. Chemical cross-linking is a technique used to stabilize the tetrameric structure of hemoglobin, which is crucial for the development of hemoglobin-based oxygen carriers (HBOCs) and for studying its structure and function. Mass spectrometry (MS) has become an indispensable tool for characterizing these cross-linked hemoglobin molecules, allowing for the precise identification of cross-linking sites, the elucidation of the stoichiometry of the cross-linked species, and the assessment of the overall structural integrity of the modified protein.[1][2]
DBBF is a diaspirin derivative that acts as a specific intramolecular cross-linker for hemoglobin.[2][3] Its reactivity is dependent on the oxygenation state of the hemoglobin molecule. Under oxygenated conditions, DBBF selectively cross-links Lys-82 of the two β-chains, while under deoxygenated conditions, it cross-links Lys-99 of the α-chains.[1][4] This specificity offers a distinct advantage over less specific cross-linkers like glutaraldehyde (B144438).
Comparison of DBBF with Alternative Cross-linking Reagents
The choice of cross-linking reagent significantly impacts the properties of the resulting modified hemoglobin and the subsequent mass spectrometric analysis. This section compares DBBF with other commonly used cross-linking agents.
| Feature | This compound (DBBF) | Glutaraldehyde | Disuccinimidyl Suberate (B1241622) (DSS) & Bis(sulfosuccinimidyl) suberate (BS3) | MS-cleavable Cross-linkers (e.g., DSSO, DSBU) |
| Specificity | High: Intramolecular cross-linking of specific lysine (B10760008) residues on α or β chains depending on oxygenation state.[1][4] | Low: Reacts with multiple amino acid residues (lysine, arginine, cysteine, histidine, tyrosine), leading to a heterogeneous mixture of intra- and intermolecularly cross-linked products.[5][6] | Moderate: Amine-reactive, primarily targeting lysine residues and N-termini. Can produce both intra- and intermolecular cross-links. | Moderate: Amine-reactive, similar to DSS/BS3, but with the added functionality of being cleavable within the mass spectrometer.[7][8] |
| Cross-linking Products | Homogeneous population of intramolecularly cross-linked tetramers.[3] | Heterogeneous mixture of polymers with varying molecular weights.[5][9] | Mixture of intra- and inter-linked proteins, as well as monolinked modifications. | Similar to DSS/BS3, but the cleavable nature simplifies data analysis.[8][10] |
| Effect on O2 Affinity | Can be modulated depending on the cross-linking site (α vs. β chains).[11] | Generally increases oxygen affinity.[5][6] | Can alter oxygen affinity depending on the modification sites. | Dependent on the specific cross-linking sites. |
| Stability of Cross-linked Product | High, forms stable amide bonds.[1] | Forms initially unstable Schiff bases that require reduction for long-term stability.[9] | Stable amide bonds. | Stable amide bonds. |
| Mass Spectrometry Analysis | Relatively straightforward due to product homogeneity. Identification of specific cross-linked peptides is achievable.[2][12] | Complex due to product heterogeneity, making detailed characterization challenging.[13] | Complex spectra due to the mixture of products. Requires sophisticated data analysis.[14] | Simplified data analysis due to the characteristic fragmentation of the cross-linker, which reveals the masses of the individual peptides.[7][8][15] |
| Yield of Cross-linked Tetramers | High, with yields up to 80% reported.[3] | Variable, depends on reaction conditions. Can lead to high molecular weight polymers. | Variable, influenced by reagent concentration and reaction time. | Variable, comparable to non-cleavable counterparts. |
Experimental Protocols
Protocol 1: DBBF Cross-linking of Human Hemoglobin
This protocol is a synthesized methodology based on practices described in the literature.[1][2][3]
Materials:
-
Purified human hemoglobin A (HbA)
-
This compound (DBBF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deoxygenation equipment (e.g., nitrogen or argon gas source, Schlenk line)
-
Centrifugal filter units (e.g., Amicon Ultra)
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Hemoglobin Preparation: Prepare a solution of HbA in PBS at a concentration of 10 mg/mL.
-
Deoxygenation (for α-chain cross-linking): If targeting the α-chains, deoxygenate the hemoglobin solution by gently bubbling with nitrogen or argon gas for at least 1 hour at 4°C. The solution should change color from bright red to dark purple.
-
Cross-linking Reaction:
-
Prepare a stock solution of DBBF in a suitable organic solvent (e.g., DMSO) at a concentration of 100 mM.
-
Add DBBF to the hemoglobin solution to a final molar ratio of 2:1 (DBBF:Hb tetramer).
-
Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.
-
-
Quenching the Reaction: Stop the reaction by adding a quenching reagent such as 1 M Tris-HCl, pH 7.4, to a final concentration of 50 mM.
-
Purification of Cross-linked Hemoglobin:
-
Remove unreacted DBBF and quenching reagent by buffer exchange into PBS using centrifugal filter units.
-
Isolate the cross-linked hemoglobin tetramers from unmodified hemoglobin and any potential aggregates using size-exclusion chromatography.
-
-
Verification of Cross-linking: Confirm the presence of cross-linked hemoglobin by SDS-PAGE, where the cross-linked species will migrate at a higher molecular weight than the unmodified subunits.
Protocol 2: Mass Spectrometric Analysis of DBBF Cross-linked Hemoglobin
This protocol outlines a general workflow for the identification of cross-linked peptides from DBBF-modified hemoglobin.[2][12]
Materials:
-
Purified DBBF cross-linked hemoglobin
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., Orbitrap or Q-TOF)
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the purified cross-linked hemoglobin in a solution containing 8 M urea (B33335).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w) and incubate overnight at 37°C.
-
-
Sample Cleanup: Desalt the digested peptide mixture using a C18 solid-phase extraction cartridge.
-
LC-MS/MS Analysis:
-
Resuspend the cleaned peptides in a solution of 0.1% formic acid in water.
-
Inject the sample onto a C18 reversed-phase column connected to the mass spectrometer.
-
Elute the peptides using a gradient of increasing acetonitrile concentration.
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation.
-
Utilize an optimized fragmentation method, such as stepped higher-energy collisional dissociation (HCD), to generate fragment ions from the cross-linked peptides.[7][8]
-
-
Data Analysis:
-
Use specialized cross-linking search software (e.g., pLink, MeroX, Kojak) to identify the cross-linked peptides from the MS/MS data.[10][16]
-
The software will search the data against a protein sequence database containing the hemoglobin sequences and the mass modification corresponding to the DBBF cross-linker.
-
Manually validate the identified cross-linked peptide spectra to confirm the presence of characteristic fragment ions.
-
Visualizing Experimental Workflows
Conclusion
The mass spectrometric analysis of DBBF cross-linked hemoglobin provides a powerful approach for studying the structure and function of this vital protein. The high specificity of DBBF leads to a more homogeneous product, which simplifies the subsequent mass spectrometric analysis compared to less specific reagents like glutaraldehyde. While MS-cleavable cross-linkers offer advantages in data analysis, the well-defined cross-linking sites of DBBF on hemoglobin make it a valuable tool for specific structural interrogations. The choice of cross-linking strategy should be guided by the specific research question, with DBBF being an excellent choice for producing well-defined, intramolecularly cross-linked hemoglobin for detailed structural characterization by mass spectrometry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Structural characterization of human hemoglobin crosslinked by bis(3,5-dibromosalicyl) fumarate using mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modification of hemoglobin - tetrameric stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of glutaraldehyde on hemoglobin: functional aspects and Mössbauer parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on haemoglobin immobilized by cross-linking with glutaraldehyde. Cross-linked soluble polymers and artificial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. njms.rutgers.edu [njms.rutgers.edu]
- 8. Improved Peptide Backbone Fragmentation Is the Primary Advantage of MS-Cleavable Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical cross-linking of hemoglobin H. A possible approach to introduce cooperativity and modification of its oxygen transport properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A doubly cross-linked human hemoglobin. Effects of cross-links between different subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simple identification of a cross-linked hemoglobin by tandem mass spectrometry in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of Multiple Ion Fragmentation Methods to Identify Protein Cross-links and Facilitate Comparison of Data Interpretation Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hemoglobin Modification: Bis(3,5-dibromosalicyl)fumarate vs. Glutaraldehyde
For Researchers, Scientists, and Drug Development Professionals
The modification of hemoglobin (Hb) is a critical area of research in the development of hemoglobin-based oxygen carriers (HBOCs), colloquially known as blood substitutes. The primary goals of modification are to prevent the dissociation of the hemoglobin tetramer into dimers, which are rapidly cleared by the kidneys and can cause renal toxicity, and to modulate the oxygen affinity to ensure effective oxygen delivery to tissues. Two of the most extensively studied cross-linking agents for this purpose are Bis(3,5-dibromosalicyl)fumarate (DBBF) and glutaraldehyde (B144438). This guide provides a detailed, objective comparison of these two agents, supported by experimental data, to aid researchers in selecting the appropriate modifier for their specific applications.
Executive Summary
This compound is a site-specific, intramolecular cross-linker that creates a covalent bond within the hemoglobin tetramer, primarily between lysine (B10760008) residues of the α or β subunits, depending on the oxygenation state of the hemoglobin. This results in a homogenous population of modified, non-polymerized hemoglobin with well-defined properties. In contrast, glutaraldehyde is a non-specific, intermolecular cross-linker that polymerizes hemoglobin, creating a heterogeneous mixture of molecules with varying molecular weights. While both methods effectively prevent hemoglobin dissociation, they impart distinct physicochemical and biological properties to the modified hemoglobin.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for hemoglobin modified with DBBF and glutaraldehyde, based on published experimental data.
| Parameter | This compound (DBBF) | Glutaraldehyde | Unmodified Hemoglobin |
| Cross-linking Type | Intramolecular | Intermolecular (Polymerization) | N/A |
| Specificity | Site-specific | Non-specific | N/A |
| P50 (Oxygen Affinity) | Can be increased or decreased depending on cross-linking site | Generally decreased (higher oxygen affinity) | ~10-14 mmHg (in solution) |
| Methemoglobin Formation | Increased rate compared to native Hb[1] | Significantly increased rate[2][3][4] | Baseline rate |
| Stability | Increased thermal stability[5] | Increased thermal stability[2] | Baseline stability |
| Product Homogeneity | Homogenous (primarily tetramers) | Heterogeneous (polymers of varying sizes) | Homogenous |
Table 1: General Properties of Modified Hemoglobin
| Cross-linking Condition | P50 (mmHg) | Hill Coefficient (n) | Reference |
| DBBF (α-α cross-link) | 29 | 2.9 | [6] |
| DBBF (β-β cross-link) | 18.5 | 2.2 | [7] |
| Glutaraldehyde (20:1 molar ratio) | 20.1 | N/A | [8] |
| Glutaraldehyde (30:1 molar ratio) | 13.3 | N/A | [8] |
| Glutaraldehyde (40:1 molar ratio) | 13.0 | N/A | [8] |
Table 2: Oxygen Affinity (P50) and Cooperativity (Hill Coefficient) of Modified Hemoglobin
| Modified Hemoglobin | Methemoglobin Formation Rate | Reference |
| DBBF (α-α cross-link) | 1.8 times faster than HbA | [1] |
| DBBF (β-β cross-link) | 1.2 times faster than HbA | [1] |
| Glutaraldehyde | Autoxidation rate 1.4 times faster than bovine Hb | [3] |
Table 3: Methemoglobin Formation Rates
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Hemoglobin Modification with this compound (DBBF)
This protocol is adapted from studies focusing on the intramolecular cross-linking of hemoglobin.
Materials:
-
Purified Stroma-Free Hemoglobin (SFH) solution (e.g., 10 g/dL in a suitable buffer like HEPES or phosphate (B84403) buffer, pH 7.4)
-
This compound (DBBF) solution (e.g., dissolved in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and then diluted in buffer)
-
Deoxygenation equipment (e.g., nitrogen or argon gas, tonometer)
-
Quenching solution (e.g., lysine or glycine (B1666218) solution)
-
Dialysis or size-exclusion chromatography equipment for purification
Procedure:
-
Deoxygenation (for α-α cross-linking): The hemoglobin solution is deoxygenated by bubbling with nitrogen or argon gas in a tonometer until the pO2 is close to zero. This shifts the hemoglobin to the T-state, exposing the α-chain lysine residues for cross-linking. For β-β cross-linking, this step is omitted as the reaction occurs with oxyhemoglobin (R-state).
-
Cross-linking Reaction: The DBBF solution is added to the hemoglobin solution at a specific molar ratio (e.g., 2:1 DBBF:Hb). The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 2 hours) with gentle mixing.
-
Quenching: The reaction is terminated by adding an excess of a primary amine-containing solution, such as lysine or glycine, to react with any unreacted DBBF.
-
Purification: The modified hemoglobin is purified from unreacted DBBF and quenching agent by dialysis against a suitable buffer or by size-exclusion chromatography.
-
Characterization: The extent of modification and the properties of the cross-linked hemoglobin are assessed using techniques such as SDS-PAGE, mass spectrometry, and oxygen equilibrium curve analysis.
Hemoglobin Modification with Glutaraldehyde
This protocol describes the polymerization of hemoglobin using glutaraldehyde.
Materials:
-
Purified Stroma-Free Hemoglobin (SFH) solution (e.g., 5-10 g/dL in a suitable buffer like phosphate-buffered saline (PBS), pH 7.4)
-
Glutaraldehyde solution (e.g., 25% aqueous solution)
-
Quenching solution (e.g., sodium borohydride (B1222165) or lysine solution)
-
Ultrafiltration/diafiltration system for purification
Procedure:
-
Reaction Setup: The hemoglobin solution is placed in a reaction vessel with controlled temperature (e.g., 4°C) and stirring.
-
Polymerization: A predetermined amount of glutaraldehyde solution is added to the hemoglobin solution to achieve the desired molar ratio (e.g., 20:1, 30:1, or 40:1 glutaraldehyde:Hb). The reaction is allowed to proceed for a specific duration (e.g., 2-4 hours).
-
Quenching: The polymerization is stopped by adding a quenching agent. Sodium borohydride can be used to reduce the Schiff bases formed, creating a more stable bond. Alternatively, an excess of an amine like lysine can be added.
-
Purification: The polymerized hemoglobin is purified to remove unreacted glutaraldehyde, quenching agent, and unmodified hemoglobin tetramers. This is typically achieved through ultrafiltration and diafiltration using membranes with an appropriate molecular weight cutoff (e.g., 100 kDa).
-
Characterization: The molecular weight distribution of the polymerized hemoglobin is analyzed using techniques like size-exclusion chromatography. The functional properties, such as P50 and methemoglobin content, are also determined.
Visualization of Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key differences in the modification processes and their outcomes.
References
- 1. The effect of crosslinking by bis(3,5-dibromosalicyl) fumarate on the autoxidation of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of glutaraldehyde on hemoglobin: functional aspects and Mössbauer parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of glutaraldehyde polymerization on oxygen transport and redox properties of bovine hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of glutaraldehyde on haemoglobin: oxidation-reduction potentials and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal stability of hemoglobin crosslinked in the T-state by bis(3,5-dibromosalicyl) fumarate [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of chemical modifications on hemoglobin’s toxicity towards human cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Bis(3,5-dibromosalicyl)fumarate Cross-Linking Sites in Hemoglobin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bis(3,5-dibromosalicyl)fumarate (DBSF) and alternative cross-linking agents for hemoglobin. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of workflows and logical relationships to aid in the understanding and validation of cross-linking sites.
Introduction to Hemoglobin Cross-Linking
Hemoglobin (Hb)-based oxygen carriers (HBOCs) are being developed as potential red blood cell substitutes. A key challenge in their development is the stabilization of the hemoglobin tetramer to prevent its dissociation into dimers, which can cause renal toxicity. Cross-linking the hemoglobin subunits is a common strategy to achieve this stabilization. This compound (DBSF) is a well-characterized cross-linking agent that has been extensively studied for this purpose. This guide will delve into the validation of its cross-linking sites and compare its performance with other commonly used cross-linking agents.
Comparison of Hemoglobin Cross-Linking Agents
The choice of cross-linking agent significantly impacts the structural and functional properties of the modified hemoglobin. This section compares DBSF with other notable cross-linking agents.
Quantitative Performance Data
The following table summarizes key performance indicators for hemoglobin cross-linked with DBSF and its alternatives. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Cross-Linking Agent | Primary Cross-Linking Site(s) | Cross-Linking Efficiency (Yield) | Thermal Stability (Denaturation Temp.) | Autooxidation Rate | Key Characteristics |
| This compound (DBSF) | oxy-Hb: β1Lys82-β2Lys82deoxy-Hb: α1Lys99-α2Lys99 | Good, especially for deoxy-Hb[1] | Increased significantly; Tm of 57°C for methemoglobin vs 41°C for native HbA[2] | α-crosslinked: 1.8x faster than HbAβ-crosslinked: 1.2x faster than HbA[3] | Site-specific cross-linking dependent on oxygenation state. |
| Glutaraldehyde (GTA) | Non-specific, multiple lysine (B10760008) residues | Variable, can lead to polymerization | Increased | Increased | Non-specific cross-linking, potential for polymerization and heterogeneity. |
| Bis(3,5-dibromosalicyl)succinate | β1Lys82-β2Lys82 | Lower yield for deoxy-Hb compared to DBSF[1] | - | - | Diaspirin analog with a more flexible linker. |
| Bis(3,5-dibromosalicyl)glutarate | β1Lys82-β2Lys82 | Lower yield for deoxy-Hb compared to DBSF[1] | - | - | Diaspirin analog with an even more flexible linker. |
| Trimesoyl tris(methyl phosphate) (TMMP) | β1Val1-β2Lys82 | - | - | - | Shifts the quaternary structure towards the T-state[4] |
Experimental Protocols
Accurate validation of cross-linking sites is crucial for understanding the structure-function relationship of modified hemoglobin. The following are detailed protocols for the key experimental techniques used in this validation process.
Hemoglobin Cross-Linking with DBSF
Objective: To covalently cross-link hemoglobin subunits using DBSF.
Materials:
-
Purified human hemoglobin A (HbA)
-
This compound (DBSF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deoxygenation equipment (e.g., nitrogen or argon gas source, tonometer)
-
Centrifugal filter units (e.g., Amicon Ultra)
-
Spectrophotometer
Protocol:
-
Preparation of Hemoglobin Solution: Prepare a solution of purified HbA in PBS at a concentration of 10 mg/mL.
-
Oxygenation State Control:
-
For β-chain cross-linking (oxy-state): Ensure the hemoglobin solution is fully oxygenated by equilibration with ambient air.
-
For α-chain cross-linking (deoxy-state): Deoxygenate the hemoglobin solution by gently bubbling with nitrogen or argon gas in a tonometer for at least 2 hours. The color of the solution should change from bright red to dark purple.
-
-
Cross-Linking Reaction:
-
Dissolve DBSF in a minimal amount of dimethyl sulfoxide (B87167) (DMSO).
-
Add the DBSF solution to the hemoglobin solution at a molar ratio of 2:1 (DBSF:Hb tetramer).
-
Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.
-
-
Quenching the Reaction: Stop the reaction by adding a 5-fold molar excess of Tris buffer to consume any unreacted DBSF.
-
Purification of Cross-Linked Hemoglobin:
-
Remove unreacted DBSF and byproducts by diafiltration using a centrifugal filter unit with a 30 kDa molecular weight cutoff.
-
Wash the retentate with PBS multiple times.
-
The purified cross-linked hemoglobin can be analyzed by SDS-PAGE to confirm the presence of cross-linked species (dimers of α or β chains).
-
Identification of Cross-Linking Sites by Mass Spectrometry
Objective: To identify the specific amino acid residues involved in the DBSF cross-link using enzymatic digestion and mass spectrometry.
Materials:
-
Purified DBSF-cross-linked hemoglobin
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
MALDI-TOF or LC-ESI mass spectrometer
Protocol:
-
Denaturation, Reduction, and Alkylation:
-
Denature the cross-linked hemoglobin solution by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.
-
-
Enzymatic Digestion:
-
Dilute the sample with ammonium bicarbonate buffer (50 mM, pH 8.0) to reduce the urea concentration to less than 1 M.
-
Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate at 37°C overnight.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using a C18 SPE cartridge. Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid.
-
Analyze the peptide mixture by MALDI-TOF MS or LC-ESI-MS/MS.
-
Identify peptides that have a mass corresponding to two tryptic peptides linked by the DBSF cross-linker. The mass of the cross-linker remnant (fumarate) must be included in the calculation.
-
Confirm the identity of the cross-linked peptides by fragmentation analysis (MS/MS), which will show fragment ions from both constituent peptides.
-
N-terminal Sequencing by Edman Degradation
Objective: To confirm the amino acid sequence of the identified cross-linked peptides.
Materials:
-
Purified cross-linked peptide (obtained from HPLC fractionation of the tryptic digest)
-
Automated Edman sequencer
-
Phenylisothiocyanate (PITC)
-
Trifluoroacetic acid (TFA)
-
HPLC system for PTH-amino acid analysis
Protocol:
-
Sample Preparation: Load the purified cross-linked peptide onto the sequencer's sample support.
-
Coupling: The N-terminal amino acid of the peptide is reacted with PITC under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using anhydrous TFA.
-
Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.
-
Identification: The PTH-amino acid is identified by reverse-phase HPLC by comparing its retention time to that of known standards.
-
Cycle Repetition: The remaining peptide, now one amino acid shorter, undergoes the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence. For a cross-linked peptide, this process will yield two sequences simultaneously, confirming the identity of both peptides involved in the cross-link.
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow for validating DBSF cross-linking sites and the logical relationship of the cross-linking process.
Caption: Experimental workflow for the validation of DBSF cross-linking sites in hemoglobin.
References
- 1. Stabilities and properties of multilinked hemoglobins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of crosslinking on the thermal stability of hemoglobin. I. The use of bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of crosslinking by bis(3,5-dibromosalicyl) fumarate on the autoxidation of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional comparison of specifically cross-linked hemoglobins biased toward the R and T states - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Diaspirin Cross-linking Agents: Focus on Bis(3,5-dibromosalicyl)fumarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bis(3,5-dibromosalicyl)fumarate with other diaspirin and alternative cross-linking agents. The information presented is curated from experimental data to assist researchers in selecting the appropriate agent for their protein modification studies, particularly in the context of hemoglobin-based oxygen carriers and other therapeutic protein development.
Introduction to Diaspirin Cross-linking Agents
Diaspirin cross-linking agents are a class of molecules designed to covalently link specific amino acid residues within a protein or between protein subunits. These agents are particularly noted for their application in stabilizing hemoglobin, the oxygen-carrying protein in red blood cells. By cross-linking the subunits of hemoglobin, these agents prevent its dissociation into smaller, rapidly cleared dimers, thereby prolonging its circulatory half-life and modifying its oxygen-binding properties. This compound is a prominent member of this class, known for its ability to cross-link lysine (B10760008) residues across the subunits of hemoglobin.
Performance Comparison of Cross-linking Agents
The choice of a cross-linking agent significantly impacts the structural and functional properties of the modified protein. This section provides a comparative analysis of this compound and other agents based on key performance indicators.
Quantitative Data Summary
The following table summarizes the quantitative data on the effects of different cross-linking agents on hemoglobin.
| Cross-linking Agent | Target Residues (Hemoglobin) | P50 (mmHg) | Cooperativity (n) | Increase in Thermal Stability (ΔTm) | Autoxidation Rate | Reference |
| This compound | Lys-82β1 and Lys-82β2 (oxyHb); Lys-99α1 and Lys-99α2 (deoxyHb) | Increased | Reduced | 15°C (methemoglobin) | 1.2-1.8 times faster than HbA | [1][2][3] |
| Bis(3,5-dibromosalicyl)succinate | β-chains (likely β-cleft) | Increased | Reduced | Not specified | Not specified | [4] |
| Trimesoyl tris(3,5-dibromosalicylate) (TTDS) | β82Lys residues | Lowered (R-state shift) | Not specified | Not specified | Not specified | [5] |
| Trimesoyl tris(methyl phosphate) (TMMP) | Lys82 and β1Val | Increased (T-state shift) | Not specified | Not specified | Not specified | [5][6] |
| O-Raffinose | Intra- and intermolecularly at amino groups | Lowered (T-state lock) | 1.0 (none) | Not specified | Not specified | [7][8] |
| Glutaraldehyde | Lysine residues | Not specified | Not specified | Not specified | Not specified | [9] |
| Poly(ethylene glycol) (PEG) derivatives | Surface lysines | Not specified | Not specified | Not specified | Increased methemoglobin formation | [10][11] |
Note: P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated. A higher P50 indicates lower oxygen affinity. Cooperativity (Hill coefficient, n) reflects the oxygen binding characteristics. A value of n > 1 indicates positive cooperativity. ΔTm represents the change in the midpoint of thermal denaturation.
Experimental Protocols
This section outlines a general methodology for the cross-linking of hemoglobin with this compound, based on descriptions in the cited literature.
Protocol: Cross-linking of Hemoglobin with this compound
1. Preparation of Hemoglobin Solution:
-
Isolate human hemoglobin (HbA) from red blood cells and purify to homogeneity.
-
Prepare a solution of HbA in a suitable buffer, for example, 0.01 M 4-morpholine-propanesulfonic acid (MOPS), pH 7.
2. Cross-linking Reaction:
-
The reaction can be performed with either oxyhemoglobin or deoxyhemoglobin to target different lysine residues.
-
For cross-linking of oxyhemoglobin (targeting Lys 82β1 and Lys 82β2), perform the reaction in an oxygenated environment.
-
For cross-linking of deoxyhemoglobin (targeting Lys 99α1 and Lys 99α2), deoxygenate the hemoglobin solution prior to the addition of the cross-linker.
-
Add a solution of this compound to the hemoglobin solution. The molar ratio of cross-linker to hemoglobin should be optimized for the desired degree of modification.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 2 hours).
3. Quenching and Purification:
-
Stop the reaction by adding a quenching agent, such as a primary amine-containing buffer (e.g., Tris).
-
Purify the cross-linked hemoglobin (DCLHb) from unreacted cross-linker and unmodified hemoglobin using techniques like size-exclusion chromatography or ion-exchange chromatography.
4. Characterization of Cross-linked Hemoglobin:
-
Confirm the extent of cross-linking using SDS-PAGE, which will show a higher molecular weight band for the cross-linked product.
-
Characterize the site of cross-linking using mass spectrometry-based peptide mapping.[12]
-
Determine the functional properties of the DCLHb, including oxygen-binding affinity (P50) and cooperativity, using an oxygen equilibrium curve assay.
-
Assess the stability of the DCLHb through thermal denaturation studies, monitoring changes in absorbance or other spectroscopic properties with increasing temperature.[1][13]
-
Measure the rate of autoxidation to methemoglobin spectrophotometrically.[2]
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound is a well-characterized diaspirin cross-linking agent that effectively stabilizes hemoglobin by introducing covalent bonds between its subunits. This modification, however, comes with trade-offs, including altered oxygen affinity and an increased rate of autoxidation. The choice of a cross-linking agent should be guided by the specific application and the desired physicochemical properties of the final modified protein. For instance, while this compound and its succinate (B1194679) analog increase P50, other agents like TTDS can shift the equilibrium towards the R-state, resulting in higher oxygen affinity. This guide provides a foundational comparison to aid researchers in navigating the complex landscape of protein cross-linking for therapeutic and research purposes. Further optimization of reaction conditions and a thorough characterization of the end-product are crucial for any specific application.
References
- 1. Effects of crosslinking on the thermal stability of hemoglobins. II. The stabilization of met-, cyanomet-, and carbonmonoxyhemoglobins A and S with bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of crosslinking by bis(3,5-dibromosalicyl) fumarate on the autoxidation of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal stability of hemoglobin crosslinked in the T-state by bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diaspirins that cross-link beta chains of hemoglobin: bis(3,5-dibromosalicyl) succinate and bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional comparison of specifically cross-linked hemoglobins biased toward the R and T states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional comparison of specifically cross-linked hemoglobins biased toward the R and T states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-linking with O-raffinose lowers oxygen affinity and stabilizes haemoglobin in a non-cooperative T-state conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Blood Substitutes: Why Haven't We Been More Successful? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of hemoglobin conjugates with antioxidant enzymes via poly(ethylene glycol) cross-linker (Hb-SOD-CAT) for protection from free radical stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical characterization of diaspirin cross-linked hemoglobin polymerized with poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural characterization of human hemoglobin crosslinked by bis(3,5-dibromosalicyl) fumarate using mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of crosslinking on the thermal stability of hemoglobin. I. The use of bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Impact of Bis(3,5-dibromosalicyl)fumarate on Hemoglobin: A Comparative Guide to Oxygen Affinity Modulation
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and hemoglobin is paramount in the quest for novel therapeutics for hemoglobinopathies. This guide provides a comprehensive comparison of Bis(3,5-dibromosalicyl)fumarate (DBBF) and other prominent allosteric modulators of hemoglobin oxygen affinity, supported by experimental data and detailed methodologies.
This compound is a potent acylating agent that cross-links the beta chains of hemoglobin, thereby influencing its oxygen-carrying properties.[1] Its mechanism of action and effects on hemoglobin's oxygen affinity have been a subject of considerable research, positioning it as a significant molecule in the study of blood substitutes and therapies for diseases like sickle cell anemia. This guide will delve into the specifics of DBBF's effects and compare them with other key modulators.
Comparative Analysis of Hemoglobin Oxygen Affinity Modulators
The efficacy of allosteric modulators is often quantified by their effect on the P50 value, which represents the partial pressure of oxygen at which hemoglobin is 50% saturated. A lower P50 value indicates a higher oxygen affinity, while a higher P50 value signifies a lower affinity. The following table summarizes the quantitative effects of DBBF and its alternatives on hemoglobin's P50 value.
| Compound | Mechanism of Action | Target Binding Site(s) | Effect on P50 | Representative P50 Values (mmHg) | Reference |
| This compound (DBBF) | Intramolecular cross-linking of hemoglobin subunits.[2] | Under oxygenated conditions: between β1 Lys-82 and β2 Lys-82. Under deoxygenated conditions: between α1 Lys-99 and α2 Lys-99.[2] | Increases or decreases depending on cross-linking site | P50 of bovine hemoglobin modified with a DBBF derivative was 5.4 kPa (approx. 40.5 mmHg) at 37°C and pH 7.4.[3] | [2][3] |
| 5-Hydroxymethylfurfural (5-HMF) | Covalently binds to form a high-affinity imine adduct, stabilizing the R-state.[4] | N-terminal α-Valine-1 of both alpha chains.[4][5] | Decreases (Increases affinity) | Administration of 100 mg/kg 5-HMF decreased the P50 from 32.2 ± 0.5 mmHg to 21.6 ± 1.2 mmHg.[4][6] At 20mg/kg, it reduced arterial blood p50 by 46% (from 43.48 mmHg to 23.47 mmHg) in a swine model.[7] | [4][5][6][7] |
| Di(5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-yl)disulfide (TD-1) | Covalent modification and non-covalent binding, stabilizing the R-state.[8] | Covalently binds to β-Cys93 and β-Cys112; non-covalently in the central water cavity.[8] | Decreases (Increases affinity) | TD-1 induced a greater increase in oxygen affinity than 5-HMF.[9] | [8][9] |
| Myo-Inositol Trispyrophosphate (ITPP) | Allosteric effector that decreases oxygen affinity.[10] | Binds to the 2,3-diphosphoglycerate (2,3-DPG) binding pocket.[11] | Increases (Decreases affinity) | In mice, a placebo group had a mean P50 of 37 ± 2 mmHg. A low dose of ITPP increased P50 by 18% (to 44 ± 1 mmHg), and a high dose increased it by 31% (to 51 ± 2 mmHg).[10] | [10][11] |
| Voxelotor (GBT440) | Covalently binds to stabilize the R-state, increasing oxygen affinity.[12][13] | Primarily binds to the N-terminal valine of the alpha chain.[12][13] It has also been shown to bind to multiple other sites, including the N-terminus of the beta subunit.[14] | Decreases (Increases affinity) | Dose-dependent decrease in P50.[1] Blood concentrations of 243, 446, and 806 µM resulted in P50 changes of 11%, 25%, and 55%, respectively.[15] | [1][12][13][14][15] |
Experimental Protocols
Accurate assessment of hemoglobin oxygen affinity is crucial for evaluating the efficacy of potential modulators. The following are detailed methodologies for key experiments cited in the comparison.
Protocol 1: Determination of Oxygen Dissociation Curve and P50 using a Hemox Analyzer
This method provides a continuous recording of the oxygen dissociation curve (ODC) and allows for the direct determination of the P50 value.[16][17]
Materials:
-
Hemox Analyzer (TCS Scientific Corp.)
-
Hemox solution (a buffered solution, pH 7.4)
-
Whole blood or purified hemoglobin solution
-
Test compound (e.g., DBBF) at desired concentrations
-
Gases: Compressed air, Nitrogen (N2)
-
Anticoagulant (e.g., heparin) for whole blood samples
Procedure:
-
Sample Preparation:
-
For whole blood, collect a small sample (e.g., 50 µL) in a heparinized tube.
-
For purified hemoglobin, prepare a solution of known concentration (e.g., 25 µM tetramer) in a suitable buffer.
-
-
Incubation with Test Compound:
-
Incubate the blood or hemoglobin solution with the test compound at the desired concentration for a specified time and temperature (e.g., 45 minutes at 37°C). A vehicle control (without the compound) should be run in parallel.
-
-
Hemox Analyzer Setup:
-
Calibrate the Hemox Analyzer's oxygen electrode according to the manufacturer's instructions.
-
Add a specific volume of Hemox solution to the measurement cuvette.
-
-
Measurement:
-
Introduce the prepared sample into the cuvette of the Hemox Analyzer.
-
Saturate the sample with oxygen by bubbling compressed air through it for a set period (e.g., 10 minutes).
-
Initiate the deoxygenation process by bubbling nitrogen gas through the sample.
-
The instrument will continuously measure the partial pressure of oxygen (pO2) using the Clark oxygen electrode and the corresponding hemoglobin oxygen saturation (%SO2) via dual-wavelength spectrophotometry.
-
The data is plotted as an oxygen dissociation curve (%SO2 vs. pO2).
-
-
Data Analysis:
-
The P50 value is determined directly from the generated curve as the pO2 at which the hemoglobin saturation is 50%.
-
Compare the P50 values of the compound-treated samples to the vehicle control to assess the effect of the compound on oxygen affinity.
-
Protocol 2: Spectrophotometric Determination of Hemoglobin Oxygen Affinity
This method relies on the spectral differences between oxygenated and deoxygenated hemoglobin to determine oxygen saturation at various oxygen tensions.[18][19]
Materials:
-
Spectrophotometer (capable of scanning a wavelength range, e.g., 350-700 nm)
-
Tonometer or a gas-tight cuvette
-
Gas mixing system to create precise oxygen/nitrogen mixtures
-
Purified hemoglobin solution
-
Test compound
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)
Procedure:
-
Sample Preparation:
-
Prepare a solution of purified hemoglobin in the buffer.
-
Add the test compound at the desired concentration to the hemoglobin solution. Prepare a control sample with the vehicle.
-
-
Equilibration:
-
Place the sample in the tonometer.
-
Equilibrate the sample with a gas mixture of a known oxygen partial pressure. This is achieved by flowing the gas mixture through the tonometer for a sufficient time to reach equilibrium.
-
-
Spectrophotometric Measurement:
-
Transfer the equilibrated sample to a cuvette, ensuring no exposure to air.
-
Measure the absorbance spectrum of the sample. The characteristic Soret band (around 415 nm for oxyhemoglobin and 430 nm for deoxyhemoglobin) and Q-bands (500-600 nm) are used to determine the percentage of oxyhemoglobin.[18]
-
-
Generating the Oxygen Dissociation Curve:
-
Repeat steps 2 and 3 with gas mixtures of varying oxygen partial pressures to obtain a series of data points (pO2 and corresponding % saturation).
-
Plot the percentage of hemoglobin saturation against the partial pressure of oxygen to construct the oxygen dissociation curve.
-
-
Data Analysis:
-
Determine the P50 value from the constructed curve.
-
Compare the curves and P50 values of the treated and control samples.
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of allosteric modulation and a typical experimental workflow.
Caption: Allosteric modulation of hemoglobin's T-R equilibrium.
Caption: Experimental workflow for assessing hemoglobin oxygen affinity.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Bovine hemoglobin pseudo-crosslinked with mono(3,5-dibromosalicyl)-fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased Hemoglobin Oxygen Affinity With 5-Hydroxymethylfurfural Supports Cardiac Function During Severe Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Increased Hemoglobin Oxygen Affinity With 5-Hydroxymethylfurfural Supports Cardiac Function During Severe Hypoxia [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a Small Molecule that Increases Hemoglobin Oxygen Affinity and Reduces SS Erythrocyte Sickling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Voxelotor? [synapse.patsnap.com]
- 13. Facebook [cancer.gov]
- 14. Voxelotor (Oxbryta) Binds Multiple Hemoglobin Sites and Influences Protein Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Performance characteristics of Hemox-Analyzer for assessment of the hemoglobin dissociation curve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahmedical.com [ahmedical.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
A Comparative Analysis of Bis(3,5-dibromosalicyl)fumarate and BS3 Cross-linkers for Biological Research
For researchers, scientists, and drug development professionals, the selection of an appropriate cross-linking agent is a critical step in studying protein-protein interactions, defining protein structures, and developing antibody-drug conjugates. This guide provides a detailed comparative analysis of two homobifunctional cross-linkers: Bis(3,5-dibromosalicyl)fumarate and Bis(sulfosuccinimidyl) suberate (B1241622) (BS3), offering insights into their respective mechanisms, applications, and experimental considerations.
Introduction
Chemical cross-linkers are indispensable tools in molecular biology and proteomics, enabling the covalent linkage of interacting molecules to stabilize and subsequently identify protein complexes. This compound and BS3 are both amine-reactive cross-linkers, primarily targeting lysine (B10760008) residues and N-termini of proteins. However, their distinct chemical structures impart unique properties that make them suitable for different research applications.
This compound is a derivative of aspirin (B1665792) and has been extensively utilized for the specific intramolecular cross-linking of hemoglobin.[1][2] Its reactivity is directed towards lysine residues located within the 2,3-diphosphoglycerate (DPG) binding site of hemoglobin.[3] This specificity makes it a valuable tool for studying hemoglobin structure and function, as well as for the development of potential blood substitutes.[1][4]
BS3 (Bis[sulfosuccinimidyl] suberate) , in contrast, is a more general-purpose cross-linker.[5] Its water-soluble nature and defined spacer arm make it a versatile reagent for a wide range of applications, including the study of protein-protein interactions on the cell surface and in solution.[5][6]
Chemical Properties and Mechanism of Action
Both cross-linkers form stable amide bonds with primary amines. However, the nature of their reactive groups and overall molecular properties differ significantly.
This compound functions as an acylating agent. The fumarate (B1241708) ester linkages react with the ε-amino groups of lysine residues, resulting in the formation of a stable amide bond and the release of the dibromosalicylate leaving group. Its reactivity is highly specific for the lysine residues within the DPG binding pocket of hemoglobin due to electrostatic and hydrophobic interactions.[3]
BS3 is an N-hydroxysuccinimide (NHS) ester-based cross-linker. The NHS esters at both ends of the suberate spacer react with primary amines in a nucleophilic acyl substitution reaction, forming a stable amide bond and releasing N-hydroxysuccinimide.[5] The presence of sulfonate groups on the succinimide (B58015) rings renders BS3 water-soluble and membrane-impermeable, making it ideal for cross-linking cell surface proteins.[5]
Comparative Data
The following table summarizes the key quantitative and qualitative differences between this compound and BS3.
| Feature | This compound | BS3 (Bis[sulfosuccinimidyl] suberate) |
| Target Residues | Primary amines (specifically Lysine) | Primary amines (Lysine, N-terminus) |
| Reactive Group | Fumarate Ester | N-hydroxysuccinimide (NHS) Ester |
| Spacer Arm Length | ~5 Å (Fumarate bridge) | 11.4 Å |
| Solubility | Slightly soluble in water, soluble in organic solvents. | Soluble in water and aqueous buffers. |
| Membrane Permeability | Permeable | Impermeable |
| Primary Application | Intramolecular cross-linking of hemoglobin | General protein-protein interaction studies, cell surface cross-linking |
| Specificity | High specificity for Lys residues in the DPG binding site of hemoglobin.[3] | General reactivity towards accessible primary amines. |
| Reaction pH | Typically performed around pH 7.[7] | Optimal reactivity at pH 7-9.[5] |
| Cleavability | Non-cleavable | Non-cleavable |
Experimental Protocols
Detailed methodologies for utilizing these cross-linkers are crucial for obtaining reliable and reproducible results.
Experimental Protocol for Cross-linking with this compound (Hemoglobin)
This protocol is adapted from studies on hemoglobin cross-linking.[4][7][8]
Materials:
-
Purified hemoglobin solution
-
This compound
-
Reaction Buffer (e.g., 0.01 M 4-morpholine-propanesulfonic acid (MOPS), pH 7)[7]
-
Quenching solution (e.g., Tris buffer)
-
Organic solvent (if needed to dissolve the cross-linker)
Procedure:
-
Preparation of Reagents: Prepare the hemoglobin solution in the reaction buffer. Dissolve this compound in a minimal amount of a suitable organic solvent before adding it to the aqueous reaction mixture if necessary.
-
Cross-linking Reaction: Add the this compound solution to the hemoglobin solution. The molar ratio of cross-linker to protein may need to be optimized. Incubate the reaction mixture at 37°C. The reaction time can vary, with studies showing significant cross-linking within hours.[8]
-
Quenching: Terminate the reaction by adding a quenching solution containing a primary amine, such as Tris buffer, to consume any unreacted cross-linker.
-
Analysis: Analyze the cross-linked products using techniques such as SDS-PAGE, mass spectrometry, or size-exclusion chromatography to confirm the formation of intramolecularly cross-linked hemoglobin.[9][10]
Experimental Protocol for Cross-linking with BS3
This is a general protocol for protein cross-linking using BS3.[5][6]
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS, HEPES)
-
BS3 cross-linker
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Preparation of Reagents: Equilibrate the BS3 vial to room temperature before opening to prevent moisture condensation. Prepare a fresh stock solution of BS3 in reaction buffer immediately before use.
-
Cross-linking Reaction: Add the BS3 stock solution to the protein sample to achieve the desired final concentration (typically in the range of 0.25-5 mM). The optimal concentration depends on the protein concentration and should be determined empirically.[5] Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to ensure all unreacted BS3 is quenched.
-
Removal of Excess Reagent: Remove excess cross-linker and by-products by dialysis or gel filtration if necessary.
-
Analysis: Analyze the cross-linked products by SDS-PAGE, Western blotting, or mass spectrometry to identify cross-linked protein complexes.
Visualizing the Chemistry and Workflows
To further elucidate the processes described, the following diagrams illustrate the chemical reactions and experimental workflows.
Caption: Chemical reaction mechanisms of this compound and BS3 with primary amines on proteins.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Diaspirins that cross-link beta chains of hemoglobin: bis(3,5-dibromosalicyl) succinate and bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural features required for the reactivity and intracellular transport of this compound and related anti-sickling compounds that modify hemoglobin S at the 2,3-diphosphoglycerate binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal stability of hemoglobin crosslinked in the T-state by bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of crosslinking on the thermal stability of hemoglobin. I. The use of bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of crosslinking by bis(3,5-dibromosalicyl) fumarate on the autoxidation of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural characterization of human hemoglobin crosslinked by bis(3,5-dibromosalicyl) fumarate using mass spectrometric techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural characterization of human hemoglobin crosslinked by bis(3,5-dibromosalicyl) fumarate using mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhanced Thermal Stability of Hemoglobin Following Bis(3,5-dibromosalicyl)fumarate Cross-Linking: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the thermal stability of modified hemoglobin is crucial for the development of hemoglobin-based oxygen carriers (HBOCs) and other biotherapeutics. This guide provides an objective comparison of the thermal stability of human hemoglobin A (HbA) before and after treatment with the cross-linking agent Bis(3,5-dibromosalicyl)fumarate (DBSF), with additional context provided by comparison to another common cross-linker, glutaraldehyde (B144438).
This guide summarizes key experimental data, details the methodologies used for thermal stability assessment, and provides visual representations of the experimental workflow and the molecular mechanism of DBSF cross-linking.
Quantitative Analysis of Thermal Stability
Treatment of hemoglobin with DBSF results in a significant increase in its thermal stability. This is quantified by the midpoint of the thermal denaturation curve (Tm), which is the temperature at which 50% of the protein is unfolded. A higher Tm indicates greater stability. The following tables summarize the thermal denaturation temperatures for various forms of hemoglobin, both unmodified and cross-linked with DBSF.
Table 1: Thermal Denaturation Temperatures (Tm) of Methemoglobin A and DBSF Cross-Linked Methemoglobin A
| Hemoglobin Form | Cross-Linking Agent | Denaturation Temperature (Tm) in 0.9 M Guanidine (B92328) | Reference |
| Methemoglobin A | None (Unmodified) | 40.7 °C | [1] |
| Methemoglobin A | This compound (DBSF) | 57.1 °C | [1] |
| α-chain cross-linked Methemoglobin A | This compound (DBSF) | 57 °C | [2] |
| β-chain cross-linked Methemoglobin A | This compound (DBSF) | 57 °C | [2] |
Table 2: Increase in Denaturation Temperature (ΔTm) for Different Hemoglobin A Derivatives After DBSF Cross-Linking
| Hemoglobin Derivative | Increase in Denaturation Temperature (ΔTm) | Reference |
| Methemoglobins | 15 °C | [3] |
| Cyanomethemoglobins | 10 °C | [3] |
| Carbonmonoxyhemoglobins | 4 °C | [3] |
Comparative Performance with Other Cross-Linking Agents
While direct, side-by-side studies under identical conditions are limited, data from various sources indicate that other cross-linking agents also enhance hemoglobin's thermal stability. Glutaraldehyde, a widely used cross-linker, has been shown to increase the thermal stability of hemoglobin.[4][5] For instance, studies on earthworm erythrocruorin, a type of hemoglobin, demonstrated an increase in Tm from 57°C for the native form up to 68°C after cross-linking with glutaraldehyde.[6]
It is important to note that the extent of stabilization can depend on the specific cross-linking agent, the reaction conditions, and the hemoglobin species being studied. The data presented here for DBSF on human hemoglobin A shows a substantial and well-documented increase in thermal stability.
Mechanism of DBSF Cross-Linking
This compound is a "double-headed aspirin" that acts as an intramolecular cross-linking agent for hemoglobin.[1] It forms covalent bonds between specific lysine (B10760008) residues on the hemoglobin tetramer, effectively holding the subunits together and preventing their dissociation upon heating.[1] Under oxygenated conditions, DBSF selectively cross-links Lys 82β1 and Lys 82β2.[1] In the deoxygenated state, it can cross-link Lys 99α1 and Lys 99α2.[2] This intramolecular bracing is the primary reason for the observed increase in thermal stability.
Caption: DBSF cross-linking of hemoglobin subunits.
Experimental Protocols
Accurate evaluation of thermal stability is paramount. Below are detailed methodologies for key experiments cited in the evaluation of DBSF-treated hemoglobin.
Thermal Denaturation Monitored by UV-Vis Spectroscopy
This method follows the change in the absorbance spectrum of hemoglobin as it is heated, which reflects the unfolding of the protein.
Materials:
-
Purified Hemoglobin A (and cross-linked derivatives)
-
Buffer: 0.01 M 4-morpholine-propanesulfonic acid (MOPS), pH 7.0
-
Guanidine hydrochloride (to prevent precipitation)
-
Diode array spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare a solution of hemoglobin in the MOPS buffer. To prevent precipitation at high temperatures, add guanidine hydrochloride to a final concentration of 0.9 M.[1]
-
Place the sample in a quartz cuvette and load it into the spectrophotometer's temperature-controlled holder.
-
Set the spectrophotometer to scan a wavelength range of 190 to 650 nm.
-
Equilibrate the sample at the starting temperature of 25°C.
-
Increase the temperature of the sample at a constant rate of 0.3°C per minute up to a final temperature of 70°C.[1]
-
Record the absorbance spectrum at regular temperature intervals throughout the heating process.
-
Analyze the data by plotting the change in absorbance at a specific wavelength (e.g., in the Soret band or at 280 nm) against temperature.
-
The midpoint of the resulting sigmoidal curve is the thermal denaturation temperature (Tm).
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat absorbed by a protein solution as it is heated, providing a detailed thermodynamic profile of the unfolding process.
Materials:
-
Purified Hemoglobin A (and cross-linked derivatives)
-
Dialysis buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Differential Scanning Calorimeter
Procedure:
-
Thoroughly dialyze the protein samples against the same buffer that will be used as the reference in the DSC experiment.
-
Carefully load the protein sample into the sample cell and the dialysis buffer into the reference cell of the calorimeter.
-
Pressurize the cells according to the manufacturer's instructions to prevent boiling at higher temperatures.
-
Set the experimental parameters, including the starting temperature (e.g., 20°C), final temperature (e.g., 100°C), and a constant scan rate (e.g., 1°C/min).
-
Initiate the temperature scan. The instrument will measure the difference in heat flow between the sample and reference cells as a function of temperature.
-
The resulting thermogram will show a peak corresponding to the heat absorbed during protein unfolding.
-
The temperature at the apex of this peak is the Tm. The area under the peak corresponds to the calorimetric enthalpy (ΔH) of unfolding.
Caption: Experimental workflow for thermal stability analysis.
References
- 1. Effects of crosslinking on the thermal stability of hemoglobin. I. The use of bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal stability of hemoglobin crosslinked in the T-state by bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of crosslinking on the thermal stability of hemoglobins. II. The stabilization of met-, cyanomet-, and carbonmonoxyhemoglobins A and S with bis(3,5-dibromosalicyl) fumarate [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of glutaraldehyde on haemoglobin: oxidation-reduction potentials and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of glutaraldehyde on hemoglobin: functional aspects and Mössbauer parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutaraldehyde Cross-Linking Increases the Stability of Lumbricus terrestris Erythrocruorin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Functional Assays for Bis(3,5-dibromosalicyl)fumarate-Modified Hemoglobin and Other Oxygen Carriers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional performance of Bis(3,5-dibromosalicyl)fumarate (DBBF)-modified hemoglobin, also known as Diaspirin Cross-linked Hemoglobin (DCLHb) or HemAssist, with other prominent hemoglobin-based oxygen carriers (HBOCs). The comparison is based on key in vitro and ex vivo functional assays, with supporting experimental data and detailed protocols to aid in the evaluation and development of next-generation oxygen therapeutics.
Key Functional Assays and Comparative Performance
The development of safe and effective HBOCs has been challenging, with many candidates failing in clinical trials due to adverse effects such as vasoconstriction and oxidative damage.[1][2] The functional assays detailed below are critical for the preclinical assessment of these risks.
Oxygen-Binding Affinity (P₅₀)
The P₅₀ value, the partial pressure of oxygen at which hemoglobin is 50% saturated, is a crucial indicator of an HBOC's ability to release oxygen to tissues. A P₅₀ value similar to that of human red blood cells (approximately 27 mmHg) is often targeted.[3]
| Hemoglobin-Based Oxygen Carrier | Type of Modification | P₅₀ (mmHg) | Reference(s) |
| DBBF-Modified Hemoglobin (DCLHb/HemAssist) | Intramolecular cross-linking (α-α) | 32.4 ± 1.0 | [4] |
| PolyHeme | Glutaraldehyde polymerization of human hemoglobin | Not specified, but pyridoxylated to raise P₅₀ | [1] |
| Hemopure (HBOC-201) | Glutaraldehyde polymerization of bovine hemoglobin | 40 | [3][5][6] |
| Hemospan (MP4) | PEGylation of human hemoglobin | ~R-state Hb | [7] |
| SANGUINATE™ | PEGylation of bovine carboxyhemoglobin | Not specified | [8] |
| PEG-T-state PolyhHb | PEGylated tense-state polymerized human hemoglobin | 46.6 | [9] |
| PEG-R-state PolyhHb | PEGylated relaxed-state polymerized human hemoglobin | 1.9 | [9] |
Methemoglobin Formation
Methemoglobin (metHb) is an oxidized form of hemoglobin that is unable to bind and transport oxygen. The rate of autoxidation to metHb is a critical parameter for the stability and efficacy of an HBOC.
| Hemoglobin-Based Oxygen Carrier | Methemoglobin Levels | Conditions | Reference(s) |
| DBBF-Modified Hemoglobin (DCLHb/HemAssist) | 3.2 ± 0.6% | In final product | [4] |
| 4.08 ± 1.36% | In surgical patients after infusion | [10] | |
| PolyHeme | ≤ 8% | In final product | [11] |
| Hemopure (HBOC-201) | Transient increases observed | Clinical trials | [12][13] |
| PEGylated Hemoglobins | PEGylation slightly increased autoxidation in all variants compared to precursors | In vitro study | [9] |
Vasoactivity
One of the most significant adverse effects of first-generation HBOCs is vasoconstriction, which can lead to hypertension.[1] This is primarily attributed to the scavenging of nitric oxide (NO) by cell-free hemoglobin.[14] Vasoactivity is often assessed using ex vivo aortic ring assays.
| Hemoglobin-Based Oxygen Carrier | Vasoactive Response | Experimental Model | Reference(s) |
| DBBF-Modified Hemoglobin (DCLHb/HemAssist) | Contractile response in isolated vessels, dependent on NO interference. | Isolated rat and dog vessels | [15] |
| Increased mean arterial pressure in a dose-dependent manner. | Anesthetized rats | [16] | |
| Did not cause significant vasoconstriction in arterioles in one study. | Dorsal skin fold chamber in hamsters | [17] | |
| PolyHeme | No appreciable vasoconstrictory effect reported in preliminary safety studies. | Clinical studies | [18] |
| Induced severe systemic vasoconstriction in mice with endothelial dysfunction. | Awake mice | [11] | |
| Hemopure (HBOC-201) | Induced prolonged systemic and pulmonary vasoconstriction. | Awake lambs | [19] |
| Pressor effects mediated by NO scavenging and endothelin production. | Swine | [20] | |
| PEGylated Hemoglobins | PEGylation mitigates vasoactivity by increasing molecular size. | General observation | [9] |
Experimental Protocols
Determination of P₅₀ (Oxygen Equilibrium Curve)
This protocol is a generalized approach based on spectrophotometric methods for determining the oxygen-hemoglobin dissociation curve and calculating the P₅₀.
Principle: The absorbance of hemoglobin differs depending on its oxygenation state. By measuring the absorbance of a hemoglobin solution at various oxygen partial pressures, an oxygen equilibrium curve can be constructed.
Materials:
-
HBOC solution
-
Spectrophotometer with a tonometer attachment
-
Gas mixing system (for precise O₂ and N₂ mixtures)
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
Antifoaming agent
Procedure:
-
Dilute the HBOC sample to a suitable concentration in PBS (e.g., 0.1-0.5 g/dL).
-
Add a small amount of antifoaming agent to the solution.
-
Place the sample in the tonometer cuvette of the spectrophotometer.
-
Equilibrate the sample with a gas mixture of 100% N₂ to deoxygenate the hemoglobin completely. Record the absorbance spectrum (typically between 500-600 nm).
-
Incrementally introduce known concentrations of O₂ into the gas mixture, allowing the sample to equilibrate at each step.
-
Record the absorbance spectrum at each oxygen partial pressure.
-
Continue this process until the hemoglobin is fully saturated with oxygen (equilibration with 100% O₂ or air).
-
Calculate the percentage of oxygen saturation at each oxygen partial pressure using the absorbance values at specific wavelengths (e.g., isosbestic points and points of maximum difference between oxy- and deoxyhemoglobin).
-
Plot the percentage of oxygen saturation against the partial pressure of oxygen to generate the oxygen equilibrium curve.
-
Determine the P₅₀ value from the curve, which is the pO₂ at 50% saturation.
Methemoglobin Assay (Evelyn-Malloy Method)
This protocol is a modification of the classic Evelyn-Malloy method for the determination of methemoglobin in HBOC solutions.[21][22][23]
Principle: Methemoglobin has a characteristic absorbance peak at 630 nm, which disappears upon the addition of cyanide, forming cyanmethemoglobin. The change in absorbance is proportional to the methemoglobin concentration.
Materials:
-
HBOC solution
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Potassium cyanide (KCN) solution (e.g., 5%)
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) solution (e.g., 5%)
-
Spectrophotometer
Procedure:
-
Dilute the HBOC sample with the phosphate buffer to a concentration suitable for spectrophotometric analysis.
-
Divide the diluted sample into two cuvettes.
-
To the first cuvette (sample), add a small volume of phosphate buffer and mix.
-
To the second cuvette (reference), add a small volume of KCN solution and mix to convert all methemoglobin to cyanmethemoglobin.
-
Measure the absorbance of the sample cuvette at 630 nm against the reference cuvette. This is A₁.
-
To the sample cuvette, add a small volume of K₃[Fe(CN)₆] solution to convert all hemoglobin to methemoglobin and mix.
-
Measure the absorbance of the sample cuvette at 630 nm against the reference cuvette. This is A₂.
-
Calculate the percentage of methemoglobin using the following formula: % Methemoglobin = (A₁ / A₂) * 100
Ex Vivo Vasoactivity Assay (Isolated Aortic Ring)
This protocol describes a common ex vivo method to assess the vasoconstrictor or vasodilator properties of HBOCs using isolated aortic rings from a model organism like a rabbit or rat.[24][25][26][27][28]
Principle: The contractile or relaxant response of a segment of an artery to a test substance is measured isometrically in an organ bath.
Materials:
-
Thoracic aorta from a suitable animal model (e.g., New Zealand white rabbit)
-
Krebs-Henseleit solution (KHS)
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Phenylephrine (B352888) or other vasoconstrictor
-
Acetylcholine (B1216132) or other vasodilator
-
HBOC solution
Procedure:
-
Humanely euthanize the animal and carefully dissect the thoracic aorta, placing it in cold KHS.
-
Clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of approximately 3-5 mm in width. For endothelium-denuded studies, gently rub the intimal surface of some rings.
-
Mount each aortic ring between two stainless steel hooks in an organ bath filled with KHS, maintained at 37°C and continuously bubbled with carbogen gas.
-
Apply an optimal resting tension (e.g., 2 g) and allow the rings to equilibrate for 60-90 minutes, with periodic washing.
-
Assess the viability and integrity of the endothelium by contracting the rings with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M) and then inducing relaxation with acetylcholine (e.g., 10⁻⁶ M). Endothelium-intact rings should show significant relaxation.
-
After washing and re-equilibration, add the HBOC solution in a cumulative manner to the organ bath, recording any changes in isometric tension.
-
To assess the effect on pre-constricted vessels, first induce a stable contraction with phenylephrine and then add the HBOC solution cumulatively.
-
Record the contractile or relaxant responses and express them as a percentage of the maximal contraction induced by a reference substance (e.g., KCl) or as a percentage of relaxation from the pre-constricted tone.
Visualizations
Experimental Workflow for HBOC Functional Comparison
Caption: Workflow for comparing functional assays of HBOCs.
Signaling Pathway of Nitric Oxide Scavenging by Cell-Free Hemoglobin
Caption: NO scavenging by cell-free Hb leads to vasoconstriction.
Endothelin-1 Signaling Pathway in HBOC-Induced Vasoconstriction
Caption: HBOCs can induce ET-1 production, leading to vasoconstriction.
References
- 1. PolyHeme - Wikipedia [en.wikipedia.org]
- 2. Hemoglobin‐based oxygen carriers: Biochemical, biophysical differences, and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blood substitutes: Basic science, translational studies and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diaspirin crosslinked hemoglobin (DCLHb): characterization of the process and the product manufactured under GMP requirements for clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hbo2therapeutics.com [hbo2therapeutics.com]
- 6. clinmedjournals.org [clinmedjournals.org]
- 7. High- and low-affinity PEGylated hemoglobin-based oxygen carriers: Differential oxidative stress in a Guinea pig transfusion model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEGylated Bovine Carboxyhemoglobin (SANGUINATE™): Results of Clinical Safety Testing and Use in Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biophysical and Biochemical Characterization of PEGylated High-Molecular-Weight Relaxed and Tense Quaternary State Polymerized Human Hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hemoglobin and methemoglobin concentrations after large-dose infusions of diaspirin cross-linked hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endothelial dysfunction enhances vasoconstriction due to scavenging of nitric oxide by a hemoglobin-based oxygen carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 13. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 14. Contractile effects of diaspirin cross-linked hemoglobin (DCLHb) on isolated porcine blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Actions of diaspirin cross-linked hemoglobin on isolated rat and dog vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dose response effect of diaspirin crosslinked hemoglobin (DCLHb) on systemic hemodynamics and regional blood circulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Blood substitutes- the polyheme trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prevention of the Pulmonary Vasoconstrictor Effects of HBOC-201 in Awake Lambs by Continuously Breathing Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. A Simple Quantitative Bedside Test to Determine Methemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Method of stabilizing blood for the determination of methemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Aortic ring assay [protocols.io]
Unveiling Protein Architecture: A Comparative Guide to Confirming Bis(3,5-dibromosalicyl)fumarate Cross-Links
For researchers, scientists, and drug development professionals, the precise structural characterization of protein modifications is paramount. Bis(3,5-dibromosalicyl)fumarate is a valuable tool for introducing site-specific cross-links, thereby stabilizing protein structures and providing insights into their quaternary arrangements. While X-ray crystallography remains the gold standard for high-resolution structural determination, its application to chemically cross-linked proteins can be challenging. This guide provides a comparative overview of X-ray crystallography and alternative techniques, primarily mass spectrometry, for the structural confirmation of this compound cross-links, supported by experimental data and detailed protocols.
Introduction to this compound Cross-Linking
This compound is a chemical cross-linking agent that reacts with specific amino acid residues on a protein, creating a covalent bond that stabilizes the protein's structure. In human hemoglobin, for instance, this reagent has been shown to cross-link lysine (B10760008) residues at specific positions, such as between Lys 82β1 and Lys 82β2 in oxyhemoglobin and between Lys 99α1 and Lys 99α2 in deoxyhemoglobin.[1][2] Such modifications are crucial for developing potential blood substitutes and for studying protein dynamics. The confirmation of these cross-links is a critical step in ensuring the desired modification has occurred and in understanding its structural implications.
Methodological Comparison: X-ray Crystallography vs. Mass Spectrometry
The structural confirmation of these cross-links can be approached through various analytical techniques, each providing distinct levels of information. The two primary methods discussed here are X-ray crystallography and mass spectrometry.
| Feature | X-ray Crystallography | Mass Spectrometry (LC-MS/MS) |
| Resolution | Atomic (Ångström) | Residue-level (connectivity) |
| Information Provided | 3D coordinates of all atoms, bond angles, precise cross-link geometry, conformational changes. | Identification of cross-linked residues, stoichiometry of modification, relative quantification.[3][4] |
| Sample Requirements | High-purity, well-ordered crystals. | High-purity protein, amenable to enzymatic digestion. |
| Primary Challenge | Obtaining diffraction-quality crystals of the cross-linked protein.[5] | Complex data analysis to identify cross-linked peptides from a multitude of unmodified peptides. |
| Throughput | Low | High |
Experimental Protocols
X-ray Crystallography of a Cross-Linked Protein (General Protocol)
While a specific crystal structure of a this compound cross-linked protein is not publicly available, the general workflow to achieve this is well-established.
-
Cross-Linking Reaction: The purified protein is incubated with this compound under optimized conditions (e.g., specific pH, temperature, and molar ratio) to achieve a high yield of the desired cross-linked product.
-
Purification of the Cross-Linked Protein: The reaction mixture is subjected to chromatographic techniques (e.g., size-exclusion or ion-exchange chromatography) to separate the cross-linked protein from the unreacted protein and reagents.
-
Crystallization: The purified cross-linked protein is subjected to extensive crystallization screening to find conditions that yield diffraction-quality crystals. This is often the most significant bottleneck.
-
Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded. The phases of the diffracted X-rays are determined, an electron density map is calculated, and a 3D model of the protein, including the cross-link, is built and refined.[5]
Mass Spectrometry for Cross-Link Identification
-
Cross-Linking and Purification: As with the crystallography workflow, the protein is first cross-linked and purified.
-
Enzymatic Digestion: The purified cross-linked protein is denatured and digested with a specific protease (e.g., trypsin). This generates a complex mixture of linear (unmodified) peptides and cross-linked peptides.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. In the mass spectrometer, peptides are ionized and their mass-to-charge ratio is measured (MS1). Selected peptides, including the heavier cross-linked ones, are then fragmented, and the masses of the fragments are measured (MS2).
-
Data Analysis: Specialized software is used to search the MS2 spectra against a protein sequence database to identify the pair of peptides that are linked together by the cross-linker. This confirms the specific residues involved in the cross-link.[3][4]
Visualizing the Workflows
References
- 1. Thermal stability of hemoglobin crosslinked in the T-state by bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of crosslinking by bis(3,5-dibromosalicyl) fumarate on the autoxidation of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural characterization of human hemoglobin crosslinked by bis(3,5-dibromosalicyl) fumarate using mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural characterization of human hemoglobin crosslinked by bis(3,5-dibromosalicyl) fumarate using mass spectrometric techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray crystallography | Protein interactions and their importance [ebi.ac.uk]
A Comparative Guide to Bis(3,5-dibromosalicyl)fumarate Analogs and Their Effects on Hemoglobin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bis(3,5-dibromosalicyl)fumarate (DBBF) and its analogs, focusing on their effects as allosteric modulators of hemoglobin. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction
This compound and its derivatives are a class of compounds known to cross-link hemoglobin, thereby altering its oxygen-binding affinity. These molecules have been investigated for their potential therapeutic applications, particularly in the context of sickle cell disease and as blood substitutes. Their mechanism of action involves the stabilization of either the high-affinity R-state or the low-affinity T-state of hemoglobin, or the prevention of binding of natural allosteric effectors like 2,3-diphosphoglycerate (2,3-DPG).
Mechanism of Action: Allosteric Modulation of Hemoglobin
DBBF and its analogs act as bifunctional acylating agents that covalently cross-link specific lysine (B10760008) residues on the hemoglobin tetramer. The site of cross-linking is dependent on the oxygenation state of the hemoglobin molecule during the reaction.
-
Under oxygenated conditions (Oxyhemoglobin): DBBF preferentially cross-links the lysine residues at position 82 of the two β-chains (β1-Lys82 to β2-Lys82) within the 2,3-DPG binding site.[1][2] This modification can increase hemoglobin's oxygen affinity by preventing the binding of 2,3-DPG, a natural right-shifting allosteric effector.[1][2]
-
Under deoxygenated conditions (Deoxyhemoglobin): DBBF cross-links the lysine residues at position 99 of the two α-chains (α1-Lys99 to α2-Lys99).[3][4] This cross-linking stabilizes the T-state, leading to a decrease in oxygen affinity.[5]
The specific structural features of the DBBF analogs, such as the nature of the bridge connecting the two salicyl groups and substitutions on this bridge, influence their reactivity, cell permeability, and ultimately their effect on hemoglobin's oxygen affinity.[1]
Comparative Effects on Hemoglobin Oxygen Affinity
The following table summarizes the quantitative effects of DBBF and its analogs on hemoglobin's oxygen affinity, primarily measured by the P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated) and the Hill coefficient (n), which indicates the degree of cooperativity of oxygen binding.
| Compound | Hemoglobin Type | Cross-linking Site | P50 (mmHg) | Hill Coefficient (n) | Key Observations | Reference(s) |
| This compound (DBBF) | Human Hemoglobin A (HbA) | α1-Lys99 to α2-Lys99 | Increased (Lower Affinity) | Slightly Reduced | The α-α cross-link stabilizes the T-state. | [5] |
| This compound (DBBF) | Human Cord Hemoglobin (HCHb) | α1-Lys99 to α2-Lys99 | Increased with higher DBBF:HCHb ratio | Decreased with higher DBBF:HCHb ratio | Demonstrates a dose-dependent effect on oxygen affinity and cooperativity. | [3] |
| Mono(3,5-dibromosalicyl)fumarate | Bovine Hemoglobin | β-cleft (pseudo-crosslink) | 40.5 (converted from 5.4 kPa) | 1.9 | This monofunctional analog introduces a "pseudo-crosslink," hindering dimer dissociation and lowering oxygen affinity. | [6] |
| Bis(3,5-dibromosalicyl)succinate | Human Hemoglobin A (HbA) | β1-Lys82 to β2-Lys82 | Not explicitly stated, but implies increased affinity | Not explicitly stated | Compared to fumarate (B1241708), the succinate (B1194679) bridge is more flexible. | [7] |
| Bis(3,5-dibromosalicyl)mesaconate | Sickle Hemoglobin (HbS) | Not explicitly stated | Not explicitly stated | Not explicitly stated | The methyl group on the fumarate bridge enhances intracellular uptake.[1] | [1] |
Note: Direct comparative studies under identical conditions are limited. The data presented is synthesized from multiple sources.
Experimental Protocols
Preparation of Cross-linked Hemoglobin
A general procedure for the preparation of cross-linked hemoglobin involves the incubation of a purified hemoglobin solution with the desired DBBF analog. The specific conditions, such as the oxygenation state of hemoglobin, the molar ratio of the cross-linker to hemoglobin, pH, and temperature, are critical and vary depending on the desired cross-linking site.
Example Protocol for α-α Cross-linking:
-
Human hemoglobin Ao (HbAo) is deoxygenated by repeated cycles of vacuum and flushing with an inert gas (e.g., nitrogen).
-
The deoxygenated hemoglobin solution is then incubated with a solution of this compound.
-
The reaction is allowed to proceed for a specified time at a controlled temperature and pH.
-
The reaction is quenched, and the modified hemoglobin is purified to remove unreacted cross-linker and byproducts.[5]
Determination of Oxygen Equilibrium Curves
The oxygen equilibrium curves (OECs) and the resulting P50 and Hill coefficient values are typically determined using an instrument like the HEMOX™ Analyzer.
HEMOX™ Analyzer Protocol:
-
A small sample of the modified hemoglobin solution or a red blood cell suspension is diluted in a buffer solution (e.g., HEMOX™ solution, pH 7.4).
-
The sample is placed in the instrument's cuvette and equilibrated to 37°C.[8]
-
The sample is first fully oxygenated with air and then deoxygenated with pure nitrogen.[8][9]
-
During deoxygenation, the instrument continuously measures the partial pressure of oxygen (pO2) with a Clark-type electrode and the percentage of oxyhemoglobin saturation via dual-wavelength spectrophotometry.[8]
-
The resulting data is plotted as an oxygen dissociation curve, from which the P50 and Hill coefficient are calculated.[8][9]
Visualizations
Caption: Allosteric modulation of hemoglobin by DBBF and 2,3-DPG.
Caption: Experimental workflow for analyzing modified hemoglobin.
Conclusion
This compound and its analogs represent a versatile class of hemoglobin modifiers. The choice of a specific analog and the reaction conditions allow for the fine-tuning of hemoglobin's oxygen affinity. Analogs with modified bridging structures, such as bis(3,5-dibromosalicyl)mesaconate, have been developed to improve intracellular delivery, a critical factor for in vivo applications.[1] The data suggests a trade-off between increased stability and altered oxygen-binding kinetics. For researchers and drug developers, a thorough understanding of the structure-activity relationships of these compounds is essential for the rational design of novel hemoglobin-based therapeutics. Further head-to-head comparative studies under standardized conditions would be invaluable for a more precise evaluation of their relative performance.
References
- 1. Structural features required for the reactivity and intracellular transport of this compound and related anti-sickling compounds that modify hemoglobin S at the 2,3-diphosphoglycerate binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Small Molecule that Increases Hemoglobin Oxygen Affinity and Reduces SS Erythrocyte Sickling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The effect of crosslinking by bis(3,5-dibromosalicyl) fumarate on the autoxidation of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bovine hemoglobin pseudo-crosslinked with mono(3,5-dibromosalicyl)-fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hemox Analyzer - TCS Scientific Corp [tcssci.com]
- 9. Frontiers | Increased Hemoglobin Oxygen Affinity With 5-Hydroxymethylfurfural Supports Cardiac Function During Severe Hypoxia [frontiersin.org]
Safety Operating Guide
Proper Disposal of Bis(3,5-dibromosalicyl)fumarate: A Guide for Laboratory Professionals
For immediate reference, the primary disposal route for Bis(3,5-dibromosalicyl)fumarate is through a licensed professional waste disposal company. This compound should not be disposed of down the drain or in regular trash. Adherence to federal, state, and local regulations is mandatory.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and environmentally responsible management of this chemical waste.
I. Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is crucial to be aware of its potential hazards and the necessary personal protective equipment (PPE).
Potential Hazards:
-
May be harmful if inhaled, causing respiratory tract irritation.[1]
-
May be harmful if absorbed through the skin, causing skin irritation.[1]
-
May cause eye irritation.[1]
-
May be harmful if swallowed.[1]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses or goggles tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] | To prevent eye irritation from dust or splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1] | To prevent skin contact and potential absorption. |
| Respiratory Protection | For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[1] | To prevent inhalation and respiratory tract irritation. |
| Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination. |
II. Step-by-Step Disposal Protocol
The disposal of this compound waste must be handled systematically to ensure safety and compliance.
Step 1: Waste Segregation As a brominated organic compound, this compound waste must be segregated from non-halogenated chemical waste.[2] Mixing halogenated and non-halogenated waste streams can complicate the disposal process and may lead to the formation of hazardous byproducts during treatment.[2]
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
Step 2: Containerization Proper containment is critical to prevent leaks and environmental contamination.
-
Action:
-
Select a container that is chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition, free of cracks or damage, and has a secure, leak-proof screw cap.[3][4]
-
Place all waste, including any contaminated materials like gloves, weighing paper, or absorbent pads, into the designated container.[2]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Step 3: Labeling Clear and accurate labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.
-
Action:
-
Label the waste container with the words "Hazardous Waste."[2]
-
Clearly identify the contents: "this compound" and any other chemicals present in the waste mixture.
-
Indicate the approximate quantities or concentrations of each component.
-
Note the date when the waste was first added to the container.
-
Step 4: Storage Waste must be stored safely in a designated area pending collection.
-
Action:
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[3][5]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[5]
-
Ensure the storage area is cool, dry, and well-ventilated.[2]
-
Store the container away from incompatible materials, such as strong oxidizing agents.[1]
-
Step 5: Arranging for Disposal The final step is to transfer the waste to a licensed disposal facility.
-
Action:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
-
The EHS department will then arrange for a licensed, professional waste disposal company to transport and dispose of the material in accordance with all federal, state, and local regulations.[1]
-
III. Experimental Workflow and Disposal Logic
The following diagrams illustrate the procedural flow for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Caption: Decision diagram for segregating chemical waste in the laboratory.
References
Navigating the Safe Handling of Bis(3,5-dibromosalicyl)fumarate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with Bis(3,5-dibromosalicyl)fumarate, a potent hemoglobin acylating agent, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Summary of Key Safety Information
| Parameter | Recommendation |
| Appearance | White to off-white solid |
| Solubility | Slightly soluble in water |
| Storage | Store at -20°C under desiccating conditions. The product can be stored for up to 12 months. |
| Primary Hazards | As a halogenated aromatic compound and an acylating agent, potential hazards include skin and eye irritation, respiratory irritation if inhaled, and potential for allergic reactions. As an aspirin (B1665792) analog, it may also have systemic effects if absorbed. |
| Engineering Controls | Handle in a well-ventilated area, preferably within a certified chemical fume hood. |
| Personal Protective Equipment (PPE) | Safety glasses with side shields or goggles, chemically resistant gloves (e.g., nitrile), a lab coat, and respiratory protection if handling large quantities or if dust is generated. |
| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial when working with this compound to minimize exposure and ensure experimental integrity.
Preparation and Engineering Controls:
-
Work Area: Designate a specific area for handling this compound, preferably within a chemical fume hood to control airborne particulates.
-
Ventilation: Ensure the fume hood has a certified face velocity.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Material Preparation: Before handling, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.
Donning Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Skin Protection:
-
Gloves: Don chemically resistant gloves (e.g., nitrile). Check for any signs of degradation or punctures before use.
-
Lab Coat: A buttoned lab coat should be worn to protect street clothes and skin.
-
-
Respiratory Protection: For operations that may generate dust or when handling larger quantities, a NIOSH-approved respirator (e.g., an N95 dust mask or a respirator with appropriate cartridges) is recommended.
Handling and Experimental Procedure:
-
Weighing: If weighing the solid, do so in a fume hood or a balance enclosure to contain any dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reaction Setup: All manipulations, including transfers and reactions, should be conducted within the fume hood.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid actions that could generate dust.
Decontamination:
-
Work Surfaces: Clean the work area thoroughly with an appropriate solvent (e.g., 70% ethanol) and wipe dry after completing the experiment.
-
Equipment: Decontaminate all glassware and equipment that came into contact with the chemical.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Collect all waste this compound, including unused solid and solutions, in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Contaminated Materials:
-
Dispose of all contaminated items, such as gloves, weigh boats, and paper towels, in a designated solid hazardous waste container.
-
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the waste container in a designated satellite accumulation area until it is collected by institutional environmental health and safety personnel.
-
Safety Protocol Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
